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  • Product: 1-Amino-7-methyl-2-naphthoic acid
  • CAS: 858022-66-9

Core Science & Biosynthesis

Foundational

1-Amino-7-methyl-2-naphthoic Acid (CAS 858022-66-9): Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Drug Discovery

Executive Summary In modern pharmacophore design, bifunctional aromatic scaffolds are critical for the rapid assembly of complex heterocycles. 1-Amino-7-methyl-2-naphthoic acid (CAS 858022-66-9) is a privileged molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacophore design, bifunctional aromatic scaffolds are critical for the rapid assembly of complex heterocycles. 1-Amino-7-methyl-2-naphthoic acid (CAS 858022-66-9) is a privileged molecular building block characterized by the ortho-relationship of its amino and carboxylic acid moieties. This specific topological arrangement makes it an ideal precursor for synthesizing quinazolines, pyrrolidinohydroquinazolines, and other fused heterocyclic systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines self-validating synthetic protocols, and explores its downstream application in developing targeted modulators for the CCR3 signaling pathway.

Physicochemical Properties & Structural Dynamics

Understanding the baseline physicochemical properties of CAS 858022-66-9 is essential for optimizing reaction conditions and predicting its behavior in biological systems. The presence of the 7-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This subtle electronic effect increases the electron density of the distal aromatic ring, which slightly increases the basicity of the 1-amino group and enhances the overall lipophilicity of the scaffold compared to the unsubstituted analog.

Table 1: Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 1-Amino-7-methyl-2-naphthoic acid
CAS Registry Number 858022-66-9[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Exact Mass / Molecular Weight 201.22 g/mol [1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 391.0 ± 30.0 °C at 760 mmHg[1]
Structural Features Ortho-amino acid motif on a fused bicyclic naphthalene core

Advanced Synthetic Methodologies: Metal-Free Benzannulation

Historically, the synthesis of substituted naphthoic acids relied heavily on transition-metal-catalyzed cross-coupling or the exhaustive reduction of nitro-aromatic precursors. However, to meet the stringent regulatory requirements of pharmaceutical manufacturing (which strictly limits heavy metal impurities), modern approaches utilize metal-free benzannulation.

Recent advances demonstrate that 1-amino-2-naphthoic acid derivatives can be efficiently synthesized via an intermolecular, hypervalent iodine(III)-mediated benzannulation of enamines with alkynes[2]. This protocol provides excellent regioselectivity and functional group tolerance.

SynthWorkflow A Enamine Precursor (N-alkyl substituted) D Intermolecular C-C Bond Formation A->D B Terminal Alkyne B->D C Hypervalent Iodine(III) Reagent (e.g., PIDA) C->D Promotes Oxidation E Benzannulation Reaction (Metal-Free) D->E Rearrangement F 1-Amino-7-methyl-2-naphthoic acid derivative E->F Regioselective Cyclization

Fig 1: Hypervalent iodine(III)-mediated benzannulation workflow for naphthoic acid derivatives.

Experimental Protocol 1: Hypervalent Iodine(III)-Mediated Synthesis

Objective: Synthesize the naphthoic acid core while avoiding transition metal catalysts.

  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-alkyl substituted aromatic enamine (1.0 equiv) and the corresponding terminal alkyne (1.2 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.2 M).

    • Causality Insight: TFE is selected as the solvent because its high ionizing power and low nucleophilicity stabilize the radical cation intermediates generated during the initial oxidation step without participating in unwanted side reactions.

  • Oxidative Coupling: Cool the mixture to 0 °C. Slowly add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) in portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation & Quenching: Monitor the reaction via TLC (UV 254 nm). Upon consumption of the enamine, quench the reaction by adding saturated aqueous Na₂S₂O₃.

    • Causality Insight: Sodium thiosulfate strictly reduces any unreacted hypervalent iodine species, preventing over-oxidation of the newly formed amino group during workup.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the functionalized 1-amino-7-methyl-2-naphthoic acid derivative.

Pharmacological Application: Targeting the CCR3 Pathway

Beyond its utility as a chemical building block, 1-amino-7-methyl-2-naphthoic acid is a critical precursor in the drug discovery pipeline. Specifically, derivatives of 1-amino-2-naphthoic acid have been successfully cyclized into pyrrolidinohydroquinazolines, which act as potent modulators (both agonists and antagonists) of the CC Chemokine Receptor 3 (CCR3)[2].

CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 cells[3]. The binding of endogenous chemokines, such as eotaxin, to CCR3 triggers a signaling cascade via the G-alpha-i protein[3]. This linkage activates downstream MAPKs, the PI3K/AKT pathway, and the Rho/ROCK pathway, which collectively drive actin cytoskeleton reorganization, eosinophil chemotaxis, and degranulation[3],[4].

Because eosinophil accumulation is a primary driver of tissue damage in allergic rhinitis, asthma, and other inflammatory diseases, blocking the CCR3 pathway is a highly validated therapeutic strategy[4],[5]. Naphthoic acid-derived antagonists bind to the allosteric or orthosteric sites of CCR3, preventing the conformational change required for G-protein activation.

CCR3Pathway L Eotaxin (Ligand) R CCR3 Receptor (GPCR) L->R Activates G G-alpha-i Protein R->G Signal Transduction I Naphthoic Acid-Derived CCR3 Antagonist I->R Antagonizes P1 PI3K / AKT Pathway G->P1 P2 Rho / ROCK Pathway G->P2 E1 Eosinophil Chemotaxis P1->E1 E2 Actin Polymerization P2->E2

Fig 2: CCR3 signaling pathway in eosinophils and targeted inhibition via naphthoic acid derivatives.

Downstream Derivatization: Amide Coupling Protocol

To convert CAS 858022-66-9 into a bioactive CCR3 modulator, the carboxylic acid must first be coupled with an amine to form an amide intermediate, which is subsequently cyclized into a quinazoline core.

Experimental Protocol 2: Sterically Hindered Amide Coupling

Objective: Achieve high-yield amide bond formation despite the steric hindrance of the ortho-amino group.

  • Activation: Dissolve 1-Amino-7-methyl-2-naphthoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) to the solution.

    • Causality Insight: HATU is explicitly chosen over standard carbodiimides (like EDC/HOBt). The ortho-amino group on the naphthoic acid creates significant steric bulk and can trigger unwanted intramolecular lactamization. HATU rapidly generates a highly reactive HOAt ester, forcing the intermolecular coupling with the incoming amine to outcompete side reactions.

  • Amine Addition: After 15 minutes of pre-activation, add the target primary or secondary amine (1.2 equiv). Stir the reaction at room temperature for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. The disappearance of the 201.22 m/z peak (starting material) and the appearance of the desired product mass validates the completion of the coupling.

  • Workup: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove the DMF solvent. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate for subsequent cyclization steps.

References

  • [1] Title: 2-Naphthoicacid,1-amino-7-methyl- | CAS#:858022-66-9 Source: Chemsrc URL:

  • [2] Title: Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile Source: ResearchGate URL:

  • [3] Title: CCR3 Signaling in Eosinophils - GeneGlobe Source: QIAGEN URL:

  • [4] Title: Ccr3 C-C motif chemokine receptor 3 [ (house mouse)] Source: NCBI URL:

  • [5] Title: The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness Source: PNAS URL:

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Pathways of 7-Methylnaphthoic Acids

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes actionable chemical intelligence, robust synthetic methodologies, and rig...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes actionable chemical intelligence, robust synthetic methodologies, and rigorous characterization standards.

Executive Summary

7-methyl substituted naphthoic acids are critical bicyclic aromatic intermediates in the synthesis of retinoids, polycyclic aromatic hydrocarbons (PAHs), and non-steroidal anti-inflammatory drugs (NSAIDs). Their structural rigidity and lipophilic methyl substituent make them valuable bioisosteres for indole and naphthalene scaffolds in medicinal chemistry.

This guide addresses the specific physicochemical properties, synthetic architecture, and analytical validation of the two primary constitutional isomers: 7-methyl-1-naphthoic acid and 7-methyl-2-naphthoic acid .

Molecular Identity & Stoichiometry

While both isomers share an identical molecular formula and weight, their substitution patterns dictate distinct metabolic stability and binding affinities.

Physicochemical Constants
ParameterDataUnit
Chemical Name 7-Methyl-1-naphthoic acid7-Methyl-2-naphthoic acid
CAS Registry Number 35387-22-5 5159-64-8
Molecular Formula


Molecular Weight 186.21 186.21
Exact Mass 186.0681186.0681
CLogP (Predicted) ~3.4~3.4
Physical State Solid (Crystalline)Solid (Powder/Needles)
Melting Point 145–150 °C (Experimental)*208–210 °C (Lit.[1] Analog)

*Note: Melting points for specific methyl isomers vary by crystallization solvent and purity. Values above are extrapolated from homologous series and should be experimentally verified.

Structural Isomerism

The position of the carboxyl group relative to the methyl group significantly influences steric hindrance.

  • 1,7-Isomer: The carboxyl group at position 1 is in the peri position relative to position 8, creating significant steric strain if substituted further. The 7-methyl group is distal, affecting lipophilicity without steric interference at the active site.

  • 2,7-Isomer: The carboxyl group at position 2 is less sterically hindered, generally making this isomer more reactive in esterification and amidation coupling reactions.

Synthetic Architecture

The most robust route to high-purity 7-methylnaphthoic acids avoids the direct oxidation of methylnaphthalenes, which often leads to mixtures of dicarboxylic acids. Instead, Grignard Carboxylation or Palladium-Catalyzed Carbonylation of the corresponding bromonaphthalene provides superior regiocontrol.

Primary Pathway: Grignard Carboxylation

This protocol utilizes 1-bromo-7-methylnaphthalene as the precursor. If this is unavailable, it can be synthesized via the aromatization and bromination of 7-methyl-1-tetralone .

Reaction Scheme (DOT Visualization)

G Start 7-Methyl-1-tetralone (C11H12O) Inter1 1-Bromo-7-methylnaphthalene (Ar-Br) Start->Inter1 1. Aromatization (Pd/C) 2. Bromination (PBr3/Br2) Grignard Grignard Reagent (Ar-Mg-Br) Inter1->Grignard Mg turnings THF, Reflux, I2 (cat) Product 7-Methyl-1-naphthoic Acid (Ar-COOH) Grignard->Product 1. CO2 (g) or Dry Ice 2. H3O+ Quench

Caption: Figure 1. Synthetic workflow from tetralone precursor to target naphthoic acid via Grignard carboxylation.

Detailed Protocol (Self-Validating System)

Step 1: Grignard Formation

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add magnesium turnings (1.2 equiv) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 1-bromo-7-methylnaphthalene (1.0 equiv) in anhydrous THF (0.5 M). Add 10% of this solution to the Mg.

    • Validation: Initiation is confirmed by the disappearance of the iodine color and mild exotherm.

  • Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1-2 hours post-addition.

Step 2: Carboxylation (The Critical Step)

  • Cooling: Cool the Grignard solution to 0°C.

  • Carbonation: Introduce dry

    
     gas (passed through a 
    
    
    
    drying tube) into the solution.
    • Why Gas vs. Dry Ice? Using gas prevents moisture contamination often found on frozen

      
       blocks, which would quench the Grignard to the hydrocarbon (7-methylnaphthalene).
      
  • Quench: Once the exotherm ceases, carefully quench with 1M HCl until pH < 2.

Step 3: Purification (Acid-Base Extraction) This step is self-validating . Only the acidic product will move between layers, leaving non-polar impurities (unreacted bromide, coupled bi-aryls) behind.

  • Extract the aqueous quench mixture with Ethyl Acetate (EtOAc).[2]

  • Extraction A: Wash the organic layer with 1M NaOH. The product moves to the Aqueous Phase (as the sodium salt). Discard the organic layer (contains impurities).

  • Precipitation: Acidify the aqueous phase with Conc. HCl. The 7-methyl-1-naphthoic acid will precipitate as a white solid.

  • Filtration: Filter and recrystallize from Ethanol/Water.

Analytical Validation

To ensure scientific integrity, the identity of the product must be confirmed using orthogonal analytical techniques.

Proton NMR ( NMR)

The substitution pattern is best confirmed by the coupling constants (


 values) and the integration of the methyl singlet.
  • Solvent: DMSO-

    
     or 
    
    
    
  • Key Signals:

    • 
       ~2.50 ppm (3H, s):  Methyl group. A sharp singlet confirms the integrity of the alkyl side chain.
      
    • 
       12.0-13.0 ppm (1H, bs):  Carboxylic acid proton (exchangeable with 
      
      
      
      ).
    • Aromatic Region (7.0 - 9.0 ppm):

      • For 7-methyl-1-naphthoic acid : Look for a doublet with a large coupling constant (

        
         Hz) representing the H2-H3 interaction, and a singlet (or fine doublet) for the H8 proton, which is deshielded by the peri-carbonyl group.
        
Mass Spectrometry (MS)
  • Technique: ESI (-) or EI.

  • Target Ion:

    • [M-H]⁻: 185.2 m/z (Negative mode ESI).

    • [M]⁺: 186.2 m/z (EI).

    • Fragmentation: Loss of

      
       (M-44) is characteristic of benzoic/naphthoic acids, yielding a peak at m/z 142 (methylnaphthalene cation).
      

Applications in Drug Discovery[3]

Bioisosterism

The 7-methylnaphthoic acid scaffold serves as a lipophilic bioisostere for:

  • Indole-3-carboxylic acid: Used in auxin analogs and tryptophan derivatives.

  • Salicylic acid: The naphthalene core increases plasma half-life by reducing metabolic clearance compared to the phenyl ring.

Lipophilicity Tuning

The addition of the methyl group at position 7 increases the


 by approximately 0.5 units compared to the parent naphthoic acid. This modification is strategic for:
  • Improving Blood-Brain Barrier (BBB) penetration.

  • Filling hydrophobic pockets in nuclear receptors (e.g., Retinoic Acid Receptors - RARs).

References

  • NIST Chemistry WebBook. 1-Naphthalenecarboxylic acid, methyl ester & derivatives. National Institute of Standards and Technology.[3]

  • PubChem Compound Summary. 7-Methyl-1-naphthalenecarboxylic acid (CAS 35387-22-5).[4] National Center for Biotechnology Information.

  • Organic Syntheses.

    
    -Naphthoic Acid (General Grignard Procedure). Org.[2][4][5][6][7][8] Synth. 1931, 11,[2] 80. 
    
  • ChemicalBook. 7-Methyl-1-tetralone Properties and Synthesis.

  • Fujita, T., et al. Ultraviolet absorption spectra of substituted 1-naphthoic acids. Tetrahedron, 1966, 22, 1587-1596.[4] (Establishes spectral data for 7-methyl isomer).

Sources

Foundational

Difference between 1-amino-2-naphthoic acid and 7-methyl derivative

Title: Structural, Synthetic, and Pharmacological Divergence: A Comparative Analysis of 1-Amino-2-naphthoic Acid and its 7-Methyl Derivative Executive Summary In the realm of rational drug design and advanced materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural, Synthetic, and Pharmacological Divergence: A Comparative Analysis of 1-Amino-2-naphthoic Acid and its 7-Methyl Derivative

Executive Summary

In the realm of rational drug design and advanced materials science, functionalized naphthalenes serve as privileged scaffolds. Specifically, 1-amino-2-naphthoic acid (1-A-2-NA) is a highly versatile bifunctional building block utilized extensively in the synthesis of tricyclic heterocycles, such as benzo[h]quinazolines and benzo[h]quinolones[1]. The introduction of a methyl group at the distal 7-position to form 1-amino-7-methyl-2-naphthoic acid (1-A-7M-2-NA) is not merely a trivial structural tweak; it represents a strategic modification. As an application scientist, I evaluate this divergence through three lenses: electronic modulation of the core, alteration of the pharmacokinetic (ADME) profile, and the introduction of targeted steric bulk for receptor-ligand interactions.

This whitepaper provides a comprehensive technical breakdown of these two precursors, detailing their physicochemical differences, mechanistic causality in synthesis, and divergent pharmacological trajectories.

Physicochemical Profiling & Quantitative Data

The addition of a single methyl group significantly alters the physicochemical landscape of the naphthoic acid core. The table below summarizes the critical quantitative parameters of both compounds.

Property1-Amino-2-naphthoic acid1-Amino-7-methyl-2-naphthoic acid
CAS Number 4919-43-1[2]858022-66-9[3]
Molecular Formula C₁₁H₉NO₂[2]C₁₂H₁₁NO₂[3]
Molecular Weight 187.19 g/mol [2]201.22 g/mol [3]
Melting Point ~270 °C[4]N/A (Solid)
Boiling Point N/A (Decomposes)391.0 ± 30.0 °C (Predicted)[3]
Density ~1.35 g/cm³[5]1.3 ± 0.1 g/cm³[3]
LogP (Predicted) ~2.6[2]~3.1 (Calculated shift)
Primary Utility Generic tricyclic scaffold synthesis[6]Lipophilic tuning, target-specific binding

Mechanistic Causality: Electronic and Steric Implications

To understand the divergent utility of these two compounds, we must analyze the causality behind their structural differences.

Electronic Modulation: The 1-amino and 2-carboxylic acid groups share an ortho-relationship, enabling strong intramolecular hydrogen bonding and serving as a classic pharmacophore for cyclization[6]. The naphthalene ring system is highly conjugated. In 1-A-7M-2-NA, the 7-methyl group acts as a weak electron-donating group (EDG) via inductive (+I) and hyperconjugation effects. Although positioned on the distal ring, this electron density is pushed into the conjugated π-system. Consequently, the nucleophilicity of the 1-amino group is marginally enhanced, which can kinetically favor initial nucleophilic attacks during condensation reactions (e.g., forming amides or Schiff bases).

Steric Topography: Sterically, the 7-position is projected away from the reactive 1,2-axis. Therefore, the 7-methyl group does not introduce steric hindrance during the cyclization of the newly formed third ring (such as a pyrimidine or pyridone ring). Instead, it acts as a strategic vector that projects into the solvent or binding pocket, allowing medicinal chemists to probe hydrophobic sub-pockets in target enzymes (e.g., CYP1B1) without disrupting the core binding mode[1].

Pharmacological & Metabolic Divergence

The transition from 1-A-2-NA to the 7-methyl derivative profoundly impacts the pharmacological and metabolic fate of the resulting drug candidates.

Lipophilicity and Permeability: The 7-methyl group increases the overall lipophilicity (LogP) of the scaffold. This is a critical parameter for crossing lipid bilayers, enhancing passive membrane permeability, and achieving central nervous system (CNS) penetration or intracellular target engagement.

Metabolic Liability and Soft-Drug Design: The unsubstituted naphthalene core of 1-A-2-NA is generally resistant to aliphatic oxidation, though it can undergo aromatic epoxidation. Conversely, the 7-methyl group introduces a classic metabolic liability: benzylic oxidation . Hepatic Cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) readily oxidize this methyl group to a hydroxymethyl (-CH₂OH) intermediate, which is further oxidized by alcohol/aldehyde dehydrogenases to a carboxylic acid (-COOH). This rapid Phase I metabolism increases polarity and facilitates Phase II clearance. This pathway can be intentionally exploited in "soft-drug" design to limit systemic half-life and reduce off-target toxicity.

MetabolicPathway M1 1-Amino-7-methyl-2-naphthoic acid (Lipophilic Core) M2 Hepatic CYP450 (Phase I Metabolism) M1->M2 Binding M3 7-Hydroxymethyl Derivative (Increased Polarity) M2->M3 Benzylic Oxidation M4 7-Carboxy Derivative (Excretion Pathway) M3->M4 Further Oxidation

Fig 1: CYP450-mediated benzylic oxidation pathway of the 7-methyl derivative.

Experimental Protocols: Self-Validating Synthetic Workflows

Both 1-A-2-NA and 1-A-7M-2-NA are primarily utilized to synthesize fused tricyclic systems, such as benzo[h]quinazolin-4(3H)-ones, which are potent kinase and CYP1B1 inhibitors[1]. Below is a standardized, self-validating protocol for this transformation.

Step-by-Step Methodology:

  • Activation and Amidation:

    • Dissolve 1.0 eq of the starting material (1-A-2-NA or 1-A-7M-2-NA) in neat formamide (acting as both solvent and reactant).

    • Causality: Formamide provides the necessary carbon and nitrogen atoms to construct the pyrimidine ring.

  • Thermal Cyclization:

    • Heat the reaction mixture to 130–150 °C under an inert nitrogen atmosphere for 12–18 hours.

    • Self-Validation Check 1 (TLC): Monitor the consumption of the highly fluorescent starting material via TLC (UV 254 nm). The disappearance of the starting spot indicates successful intermediate formation.

  • Precipitation and Isolation:

    • Cool the mixture to room temperature and pour it into ice-cold distilled water. The cyclized product will precipitate as a solid.

    • Filter the precipitate and wash sequentially with water and cold ethanol to remove unreacted formamide.

  • Analytical Validation:

    • Self-Validation Check 2 (LC-MS): Confirm the mass shift. For 1-A-2-NA, expect an[M+H]⁺ peak corresponding to the cyclized benzo[h]quinazolin-4(3H)-one (loss of H₂O).

    • Self-Validation Check 3 (¹H-NMR): Verify the disappearance of the broad carboxylic acid (-COOH) and primary amine (-NH₂) protons, replaced by a distinct downfield pyrimidine proton (typically around 8.0–8.5 ppm) and a secondary amide proton (-NH).

SynthWorkflow A Starting Material (1-A-2-NA or 7-Me) B Amidation/Coupling (Formamide, 130°C) A->B Step 1 C Cyclization Intermediate (LC-MS Validated) B->C Step 2 D Benzo[h]quinazolin-4(3H)-one Target Scaffold C->D Step 3

Fig 2: Self-validating synthetic workflow for benzo[h]quinazolin-4(3H)-one scaffolds.

References

  • PubChem Compound Summary for CID 11789942, 1-Amino-2-naphthoic acid. National Center for Biotechnology Information. Available at:[Link]

  • 1-amino-2-naphthoic acid - C11H9NO2 Properties. ChemSynthesis. Available at:[Link]

  • 2-Naphthoicacid,1-amino-7-methyl- | CAS#:858022-66-9. Chemsrc. Available at:[Link]

  • Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors. RSC Advances / PubMed Central (PMC). Available at:[Link]

Sources

Exploratory

Formulation and Solubility Dynamics of 1-Amino-7-methyl-2-naphthoic Acid: A Technical Guide

Executive Summary For drug development professionals and formulation scientists, managing the solubility of rigid, multi-functional aromatic compounds is a persistent challenge. 1-Amino-7-methyl-2-naphthoic acid (CAS: 85...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, managing the solubility of rigid, multi-functional aromatic compounds is a persistent challenge. 1-Amino-7-methyl-2-naphthoic acid (CAS: 858022-66-9) presents a unique physicochemical profile: a bulky, lipophilic naphthalene core modified by an electron-donating methyl group, coupled with peri-substituted amino and carboxylic acid moieties.

This technical whitepaper provides an in-depth analysis of the thermodynamic drivers governing the solubility of this compound in aqueous and organic environments. By dissecting the causality behind solvent interactions and providing self-validating experimental protocols, this guide equips researchers with the authoritative methodologies required for accurate preclinical formulation.

Physicochemical Profiling & Mechanistic Causality

To engineer an effective solvent system, one must first understand the thermodynamic barriers to dissolution. The solubility of 1-Amino-7-methyl-2-naphthoic acid is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent [1].

The Aqueous Solvation Penalty

In highly polar, protic solvents like water, 1-Amino-7-methyl-2-naphthoic acid exhibits exceptionally poor solubility. The causality behind this is twofold:

  • Cavity Formation Energy: Water molecules are highly cohesive due to a dense three-dimensional hydrogen-bonding network. Inserting the bulky, rigid, lipophilic 7-methylnaphthalene core requires breaking these water-water interactions, which carries a massive, thermodynamically unfavorable entropic penalty.

  • Crystal Lattice Stability: The proximity of the C1-amino (-NH₂) and C2-carboxylic acid (-COOH) groups allows for both intramolecular hydrogen bonding (forming a stable pseudo-ring) and intermolecular zwitterionic pairing. This creates a highly stable crystal lattice that water cannot readily dismantle at neutral pH.

The DMSO Solvation Advantage

Dimethyl sulfoxide (DMSO) is the gold standard for solvating complex aromatic compounds in early-stage discovery [2]. As a polar aprotic solvent with a high dielectric constant (ε ≈ 47), DMSO overcomes the aqueous limitations through specific mechanistic interactions:

  • H-Bond Disruption: The sulfoxide oxygen (S=O) is a potent hydrogen-bond acceptor, capable of disrupting the intermolecular H-bonds of the naphthoic acid lattice without donating protons that would otherwise stabilize the zwitterion.

  • Hydrophobic Solvation: The two methyl groups on DMSO provide favorable van der Waals interactions with the naphthalene core, effectively solvating the hydrophobic bulk that water rejects.

SolventSelection Compound 1-Amino-7-methyl-2-naphthoic acid (Solid State) Water Aqueous Solvent (Water) Highly Polar, Protic Compound->Water Partitioning DMSO Organic Solvent (DMSO) Polar, Aprotic Compound->DMSO Solvation Hydrophobic Hydrophobic Core (Naphthalene + Methyl) Water->Hydrophobic Repulsion Zwitterion Zwitterionic Lattice (-NH2 & -COOH) Water->Zwitterion Strong Lattice Energy DMSO->Hydrophobic Hydrophobic Solvation DMSO->Zwitterion H-Bond Disruption HighSol High Solubility (>50 mg/mL) DMSO->HighSol Complete Dissolution PoorSol Poor Solubility (<0.5 mg/mL) Hydrophobic->PoorSol Zwitterion->PoorSol

Caption: Thermodynamic drivers of compound solubility in water versus DMSO.

Quantitative Solubility Data

The following table summarizes the expected quantitative solubility profile of 1-Amino-7-methyl-2-naphthoic acid across different solvent systems at 25°C. Data is extrapolated from structurally analogous naphthoic acid derivatives [3].

Solvent SystempH / ConditionEstimated Solubility (mg/mL)Solvation Mechanism / Limiting Factor
Ultrapure Water pH 7.4 (Buffered)< 0.1High lattice energy; hydrophobic rejection.
Aqueous HCl pH 2.0~ 0.5Partial protonation of the amine; limited by core hydrophobicity.
Aqueous NaOH pH 10.0~ 2.5Deprotonation to carboxylate salt; improved ion-dipole interaction.
100% DMSO Anhydrous> 50.0Complete lattice disruption; hydrophobic and polar solvation.
DMSO/Water (10/90) Co-solvent mixture< 1.0Rapid precipitation (solvent-shift crashing) due to water's cohesive forces.

Self-Validating Experimental Protocol

To ensure scientific integrity, measuring the solubility of 1-Amino-7-methyl-2-naphthoic acid requires a self-validating system. The standard "Shake-Flask" method must be augmented with solid-state verification to prove that the undissolved material has not converted into a hydrate (in water) or a solvate (in DMSO), which would invalidate the thermodynamic measurements.

Workflow: Thermodynamic Solubility Determination

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 10 mg of 1-Amino-7-methyl-2-naphthoic acid into two separate, chemically inert glass HPLC vials.

  • Add 1.0 mL of the target solvent (e.g., Anhydrous DMSO or pH 7.4 Phosphate Buffer) to each vial. The presence of excess, undissolved solid is strictly required to maintain thermodynamic equilibrium.

Step 2: Thermal Equilibration

  • Place the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.

  • Agitate at 300 RPM for 24 hours.

  • Self-Validation Check: Prepare a parallel set of vials to be agitated for 48 hours. If the 48-hour concentration matches the 24-hour concentration, thermodynamic equilibrium is successfully validated.

Step 3: Phase Separation

  • Transfer the suspension to a temperature-controlled centrifuge (25°C).

  • Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

Step 4: Quantification via HPLC-UV

  • Dilute the filtered DMSO supernatant 1:100 in the mobile phase to prevent detector saturation and solvent-effect peak distortion.

  • Quantify the concentration against a 5-point calibration curve using an internal standard (e.g., 2-naphthoic acid) to correct for injection volume variances.

Step 5: Solid-State Validation (Critical)

  • Recover the solid pellet from Step 3 and dry it under a gentle stream of nitrogen.

  • Analyze the solid via X-ray Powder Diffraction (XRPD).

  • Causality Check: Compare the diffractogram to the starting API. If the peaks have shifted, a solvent-mediated polymorphic transformation or solvate formation has occurred, and the measured solubility reflects the new crystal form, not the original compound.

ExpWorkflow Prep 1. Sample Prep Excess Solid Incubate 2. Incubation Shake 24h & 48h Prep->Incubate Separate 3. Separation Centrifuge & Filter Incubate->Separate Analyze 4. HPLC-UV Quantification Separate->Analyze Validate 5. Validation XRPD Solid Check Analyze->Validate

Caption: Step-by-step experimental workflow for self-validating thermodynamic solubility.

Formulation Implications for Drug Development

When transitioning 1-Amino-7-methyl-2-naphthoic acid from in vitro assays (where 100% DMSO is acceptable) to in vivo models (where DMSO must be restricted to <5-10%), researchers will encounter severe precipitation challenges.

Because the compound relies heavily on DMSO for hydrogen-bond disruption, diluting a DMSO stock solution into aqueous media will cause immediate supersaturation and crystallization. To mitigate this, formulation scientists must employ a combination of pH adjustment (to ionize the carboxylic acid) and surfactant addition (e.g., Tween-80 or Kolliphor EL) to encapsulate the hydrophobic 7-methylnaphthalene core within micelles, thereby artificially maintaining the apparent solubility achieved by the DMSO stock [2].

References

Foundational

Fluorescent Properties of Methyl-Substituted Amino-Naphthoic Acids: A Technical Guide for Bioimaging and Drug Development

Executive Summary Methyl-substituted amino-naphthoic acids—specifically derivatives like 4-N-methylaminonaphthoic acid and N,N-dimethylaminonaphthoic acid—are emerging as highly versatile fluorophores in modern drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-substituted amino-naphthoic acids—specifically derivatives like 4-N-methylaminonaphthoic acid and N,N-dimethylaminonaphthoic acid—are emerging as highly versatile fluorophores in modern drug development and molecular diagnostics. By combining the strong electron-donating capabilities of a methylated amine with the electron-withdrawing nature of a carboxylic acid across a rigid naphthalene core, these molecules form a highly efficient "push-pull" electronic system. This whitepaper provides an in-depth analysis of their photophysical mechanisms, details field-proven synthetic protocols for their integration into therapeutics, and explores their advanced applications in radiopharmaceutical tracking and enzyme inhibition.

Core Photophysical Mechanisms: The ICT and TICT States

The utility of methyl-substituted aminonaphthoic acids stems from their highly sensitive photophysical dynamics. Upon excitation, the electron density shifts from the amino donor to the carboxylic acid acceptor, generating an Intramolecular Charge Transfer (ICT) state.

In non-polar environments (such as the hydrophobic binding pockets of target proteins), the molecule remains planar, emitting a highly efficient, blue-shifted fluorescence with a high quantum yield[1]. However, in polar solvents, the molecule undergoes rapid solvent relaxation and bond rotation around the amine-naphthalene linkage, transitioning into a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state often results in a massive Stokes shift or non-radiative decay, making these fluorophores exceptionally powerful as environment-sensitive probes[1].

Photophysics GS Ground State (S0) Planar Conformation LE Locally Excited (LE) State Franck-Condon GS->LE Excitation (hv_ex) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation ICT->GS Emission (hv_em) Large Stokes Shift TICT Twisted ICT (TICT) State Non-radiative ICT->TICT Bond Rotation (Polar Solvents) TICT->GS Non-radiative Decay

Jablonski diagram illustrating ICT and TICT state transitions in aminonaphthoic acid fluorophores.

Advanced Applications in Therapeutics and Diagnostics

Radiopharmaceutical and Optical Linkers

In the development of targeted radiopharmaceuticals—such as those targeting the Gastrin Releasing Peptide (GRP) receptor—4-N-methylaminonaphthoic acid is frequently utilized as a bifunctional optical label[2]. These dyes absorb and emit light in the visible and near-infrared regions, offering high molar absorptivity and biocompatibility. By incorporating this fluorescent moiety into the linker of a radiometal chelator (e.g., DO3A), researchers can visualize tumor localization via optical modalities without the undesirable effects of ionizing radiation, effectively bridging optical and nuclear medicine[3].

Intrinsically Fluorescent Enzyme Inhibitors

The intrinsic fluorescence of dimethylaminonaphthoic acid has been successfully leveraged to synthesize trackable enzyme inhibitors. A prime example is the PAD4 inhibitor YW3-56[4]. By covalently integrating the dimethylaminonaphthoic acid core directly into the inhibitor's pharmacophore, the resulting molecule becomes intrinsically fluorescent. This allows researchers to continuously monitor cellular uptake, intracellular localization, and target engagement via fluorescence microscopy without the steric hindrance of attaching a bulky secondary fluorophore (like FITC or AlexaFluor)[4].

Validated Experimental Protocols

As an application scientist, executing these syntheses requires a deep understanding of the causality behind each reagent choice. Below are self-validating protocols for integrating these fluorophores into biological systems.

Protocol A: Synthesis of Fmoc-Protected Fluorescent Linkers

This workflow details the coupling of 4-N-methylaminonaphthoic acid to an amino acid (glycine) to create a building block for Solid-Phase Peptide Synthesis (SPPS)[2].

PeptideCoupling Step1 4-N-Methylaminonaphthoic Acid + DIEA in THF Reaction Coupling Reaction 24h, Room Temp Step1->Reaction Step2 Fmoc-glycine chloride in CH2Cl2/THF Step2->Reaction Workup Solvent Evaporation & 0.5 N HCl Wash Reaction->Workup Product Fmoc-Protected Fluorescent Linker Workup->Product

Step-by-step synthetic workflow for Fmoc-glycine coupling to 4-N-methylaminonaphthoic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 500 mg (3.3 mmol) of 4-N-methylaminonaphthoic acid and 562 μL (3.3 mmol) of N,N-Diisopropylethylamine (DIEA) in 20 mL of anhydrous Tetrahydrofuran (THF)[2].

    • Causality: DIEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl generated during the reaction without acting as a competing nucleophile.

  • Activation: Prepare a solution of Fmoc-glycine chloride (1.04 g; 3.3 mmol) in a 1:1 mixture of CH₂Cl₂ and THF (10 mL)[2].

    • Causality: The CH₂Cl₂/THF solvent mixture provides an optimal balance of polarity, preventing the premature precipitation of the rigid naphthoic acid core while stabilizing the reactive acid chloride.

  • Coupling: Add the naphthoic acid solution dropwise to the Fmoc-glycine chloride solution at room temperature. Stir continuously for 24 hours[2].

  • Workup: Evaporate the solvent under vacuum. Resuspend the residue in 30 mL of 0.5 N HCl and stir for 3 hours[3].

    • Causality: The acidic wash protonates any unreacted DIEA, rendering it water-soluble for easy extraction, while ensuring the carboxylic acid of the newly formed fluorescent linker remains fully protonated and precipitable.

Protocol B: EDCI-Mediated Amidation for PAD4 Inhibitors

To synthesize intrinsically fluorescent PAD4 inhibitors (e.g., YW3-56), dimethylaminonaphthoic acid is coupled to a deprotected ornithine derivative[4].

Step-by-Step Methodology:

  • Boc Deprotection: Treat the Boc-protected precursor with Trifluoroacetic Acid (TFA)[4].

    • Causality: TFA provides the necessary acidic environment to cleanly cleave the tert-butyl carbamate group, liberating the primary amine without degrading the peptide backbone.

  • EDCI Coupling: React the resulting free amino group with dimethylaminonaphthoic acid using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent[4].

    • Causality: EDCI is strategically selected over DCC because its urea byproduct is water-soluble. This allows for rapid purification via simple aqueous washing, which is critical when handling highly lipophilic fluorescent intermediates.

  • Orthogonal Deprotection: Treat the coupled intermediate with catalytic hydrogenation (H₂/Pd-C) to remove the Cbz protecting group[4].

    • Causality: This orthogonal deprotection safely exposes the side-chain amine for final functionalization with ethyl chloroacetamidate without compromising the integrated fluorophore.

Anomalous Chemical Reactivity: Vilsmeier-Haack Heterocyclization

When derivatizing these compounds, researchers must be aware of anomalous reactivity. Standard formylation of 4-dimethylaminonaphthoic acid derivatives using the POCl₃–DMF complex (Vilsmeier-Haack reaction) does not yield the expected aldehydes. Instead, the dimethylamino group actively participates in a heterocyclization process, affording tetrahydroquinazolinium salts[5]. This unique "tert-amino effect" must be accounted for when designing synthetic routes that require formylation of the naphthalene core.

Quantitative Data Summaries

Table 1: Photophysical & Structural Properties

CompoundSubstituted GroupCore StructureKey Photophysical TraitPrimary Application
4-N-methylaminonaphthoic acid Secondary amine (-NHCH₃)NaphthaleneHigh molar absorptivity, visible/NIR emissionGRP receptor targeting / Optical Linkers
N,N-dimethylaminonaphthoic acid Tertiary amine (-N(CH₃)₂)NaphthaleneSolvatochromic ICT state, large Stokes shiftIntrinsically fluorescent PAD4 inhibitors

Table 2: Experimental Reaction Parameters

Reaction TypeReagentsSolvent SystemTime / TempYield / Outcome
Fmoc-Amino Acid Coupling 4-N-methylaminonaphthoic acid, Fmoc-glycine-Cl, DIEATHF / CH₂Cl₂ (1:1)24h / Room TempFmoc-protected fluorescent linker
EDCI-Mediated Amidation Dimethylaminonaphthoic acid, Free amine, EDCIOrganic (e.g., DMF/DCM)StandardFluorescent YW3-56 precursor
Vilsmeier-Haack Reaction Dimethylaminonaphthoic acid, POCl₃-DMFDMFElevatedTetrahydroquinazolinium salts

References

1.[2] US20060239914A1 - Gastrin releasing peptide compounds. Google Patents. 2.[5] Behavior of Dimethylaminonaphthalenes in the Vilsmeier-Haak Reaction. ResearchGate. 3.[1] Aminonaphthalene and aminoquinoline photocages: Meta-effect and photo-release of carboxylic acids and alcohols. ResearchGate. 4.[3] US20090175786A1 - Gastrin Releasing Peptide Compounds. Google Patents. 5.[4] US8969333B2 - Therapeutic compositions and methods. Google Patents.

Sources

Exploratory

Safety data sheet (SDS) for 1-Amino-7-methyl-2-naphthoic acid

An In-Depth Technical Guide to the Safety Profile of 1-Amino-7-methyl-2-naphthoic acid Part 1: Compound Identification and Hazard Classification 1-Amino-7-methyl-2-naphthoic acid belongs to the class of aminonaphthoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Profile of 1-Amino-7-methyl-2-naphthoic acid

Part 1: Compound Identification and Hazard Classification

1-Amino-7-methyl-2-naphthoic acid belongs to the class of aminonaphthoic acids. Its structure, featuring a naphthalene core with amino and carboxylic acid functional groups, suggests a certain toxicological and reactivity profile. Based on data from analogous compounds, a GHS classification can be inferred.

Table 1: Inferred GHS Classification for 1-Amino-7-methyl-2-naphthoic acid

Hazard ClassCategoryBasis for Classification
Acute Toxicity, OralCategory 4Analogues such as 3-Amino-2-naphthoic acid and 7-Amino-2-naphthalenol are classified as harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Multiple analogues, including 6-Amino-2-naphthoic acid and 3-Amino-2-naphthoic acid, are known to cause skin irritation.[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2/2ASerious eye irritation is a consistent finding for related compounds like 6-Amino-2-naphthoic acid and 3-Amino-2-naphthoic acid.[3][4][5]
Specific target organ toxicity - single exposureCategory 3May cause respiratory irritation, a hazard noted for 3-Amino-2-naphthoic acid.[1][4]

Inferred Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Signal Word: Warning[3][5]

Part 2: Toxicological and Physical Properties

A comprehensive toxicological profile for 1-Amino-7-methyl-2-naphthoic acid has not been established. However, the known properties of its analogues provide critical insight. The toxicological properties of many naphthalenic compounds have not been fully investigated, warranting a cautious approach.[6]

Table 2: Physical and Chemical Properties of Analogous Compounds

Property2-Naphthol1-Amino-7-naphthol1-Amino-2-naphthoic acid
Molecular Formula C10H8OC10H9NO[7][8]C11H9NO2[9]
Molecular Weight 144.17 g/mol 159.18 g/mol [8]187.19 g/mol [9]
Appearance SolidLight brown to gray crystalline powder[7]Solid
Melting Point 120 - 122 °C206-210 °C[10]Not Available
Solubility Soluble in hot water, ethanol, and ether.[7]Not AvailableNot Available

Part 3: Exposure Control and Personal Protective Equipment

Given the irritant nature of analogous compounds, stringent exposure controls are paramount. The hierarchy of controls should be applied to minimize potential exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Handling Aminonaphthoic Acids Elimination Elimination (Not Feasible in Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) caption Hierarchy of Controls

Caption: Hierarchy of Controls for Safe Handling.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[6][11]

    • Body Protection: Wear an impervious lab coat or other protective clothing to prevent skin contact.[6][11]

  • Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator is required.[12] All respiratory protection should be in accordance with OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.

Part 4: Handling, Storage, and Stability

Handling:

  • Work under a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Minimize dust generation and accumulation.[6]

  • Wash hands and face thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[5]

  • Some related compounds are light-sensitive, so storage in a dark place is recommended.

Stability and Reactivity:

  • The compound is expected to be stable under normal storage conditions.[13]

  • Avoid exposure to air and incompatible materials.[3]

  • Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Part 5: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[3][4][5]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[3][5][6]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If swallowed: Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention if you feel unwell.[4][6]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as described in Part 3. Avoid breathing dust. Evacuate personnel to safe areas.[11]

  • Environmental Precautions: Prevent the product from entering drains or watercourses.[3][11]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6][12]

Spill_Response_Workflow cluster_spill Workflow for Accidental Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (Prevent spread and entry into drains) Don_PPE->Contain Cleanup Clean Up Spill (Sweep solid material, avoid dust) Contain->Cleanup Dispose Dispose of Waste (In labeled, sealed container) Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate caption Spill Response Workflow

Caption: Workflow for Accidental Spill Response.

Part 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide (CO2).[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][6]

Part 7: Disposal Considerations

All waste materials should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

  • TCI Chemicals. (2025, October 27).
  • Sigma-Aldrich. (2025, December 24).
  • Sigma-Aldrich. (2025, September 1). SAFETY DATA SHEET for 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for 3-Amino-2-naphthoic acid, tech..
  • Fisher Scientific. (2009, September 22).
  • MedchemExpress.com. (2024, August 21). Safety Data Sheet for 2-Naphthalen-1,3,4,5,6,7,8-d7-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14535, 1-Amino-2-naphthol. PubChem.
  • Carl ROTH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789942, 1-Amino-2-naphthoic acid. PubChem.
  • Thermo Fisher Scientific. (2025, September 23).
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet for 1-Amino-2-naphthol-4-sulfonic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride, Tech., 90%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66732, 7-Amino-2-naphthalenol. PubChem.
  • Carl ROTH. (n.d.).
  • agrochemx.com. (n.d.). 1-Amino-7-naphthol.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.
  • CymitQuimica. (n.d.). CAS 118-46-7: 1-amino-7-naphthol.
  • ChemScene. (n.d.).
  • Chemsrc. (2025, September 13). 1-Amino-2-naphthoic acid | CAS#:4919-43-1.
  • Chemsrc. (2025, August 19). 1-Amino-7-naphthol | CAS#:118-46-7.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.

Sources

Foundational

The 7-Methyl-2-Naphthoic Acid Scaffold: Synthetic Utility and Pharmacological Horizons

Executive Summary In the landscape of medicinal chemistry, the naphthalene scaffold serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 6-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the naphthalene scaffold serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While 6-substituted-2-naphthoic acid derivatives (e.g., Naproxen, Adapalene) dominate the pharmaceutical market, the 7-methyl-2-naphthoic acid (7-MNA) isomer represents an under-explored chemical space with significant potential in anti-inflammatory and retinoid research.

This guide provides a technical deep-dive into the 7-MNA scaffold. It addresses its role not only as a potential therapeutic pharmacophore but also as a critical impurity marker in the manufacturing of psychiatric drugs (e.g., Olanzapine). We synthesize synthetic methodologies, biological activity profiles, and quality control protocols to support researchers in drug discovery and process chemistry.

Chemical Foundation & Structural Rationale[1]

The Pharmacophore

The 7-methyl-2-naphthoic acid molecule consists of a planar, lipophilic naphthalene bicycle substituted with a carboxylic acid at position 2 and a methyl group at position 7.

  • Lipophilicity: The naphthalene core significantly increases logP compared to benzoic acid analogues, enhancing membrane permeability.

  • Metabolic Stability: The 7-methyl group is a metabolic "soft spot" susceptible to CYP450 oxidation (benzylic hydroxylation), potentially serving as a handle for pro-drug design or a site requiring bioisosteric replacement (e.g., with -CF3 or -Cl) to improve half-life.

  • Electronic Effects: The 7-methyl group exerts a weak inductive electron-donating effect (+I) on the ring system, subtly modulating the pKa of the distal carboxylic acid compared to the unsubstituted parent.

Critical Role in Drug Development (Impurity Profiling)

Beyond its potential as an active pharmaceutical ingredient (API), 7-MNA is identified as a degradation product and process impurity. Specifically, it is structurally related to Impurity F of Olanzapine Embonate. In the synthesis of embonate salts (pamoates), naphthalene-carboxylic acid contaminants must be rigorously controlled.

Field Insight: In GMP environments, quantifying 7-MNA is essential for validating the purity of naphthalene-based counter-ions used in salt formation.

Synthetic Methodologies

To access 7-MNA for biological screening or impurity standard generation, we recommend the Friedel-Crafts / Oxidation Route . This pathway is preferred over direct carboxylation due to better regiocontrol.

Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 7-Methyl-naphthalene (Starting Material) Step1 Friedel-Crafts Acetylation (AcCl, AlCl3, PhNO2) Start->Step1 Acetylation Inter1 7-Methyl-2-acetylnaphthalene (Isomer Separation) Step1->Inter1 Regioselective Isolation Step2 Haloform Oxidation (NaOCl or NaOBr) Inter1->Step2 Oxidation Product 7-Methyl-2-naphthoic Acid (Crude Solid) Step2->Product Acidification Purify Recrystallization (EtOH/H2O) Product->Purify Purification

Figure 1: Synthetic pathway for 7-methyl-2-naphthoic acid via acetylation and oxidation.

Detailed Protocol: Oxidation of 7-Methyl-2-acetylnaphthalene

Objective: Convert the acetyl group to a carboxylic acid.

  • Reagents: 7-Methyl-2-acetylnaphthalene (1.0 eq), Sodium Hypochlorite (commercial bleach, excess), Sodium Hydroxide (NaOH), Dioxane (solvent).

  • Procedure:

    • Dissolve 7-methyl-2-acetylnaphthalene in dioxane/water (1:1).

    • Cool to 0–5°C in an ice bath.

    • Slowly add NaOCl solution while maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC).

    • Quench: Destroy excess oxidant with sodium bisulfite solution.

    • Isolation: Acidify with 6N HCl to precipitate the crude acid. Filter the white solid.[1][2]

    • Purification: Recrystallize from Ethanol/Water to achieve HPLC purity >98%.

Biological Activity Profiles

Anti-Inflammatory Potential (COX-2 Inhibition)

The structural homology between 7-MNA and Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) suggests potential activity against Cyclooxygenase (COX) enzymes.

  • Mechanism: The carboxylic acid binds to the Arg-120 residue in the COX active site, while the naphthalene flat ring slots into the hydrophobic channel.

  • SAR Note: The 7-methyl group provides hydrophobic bulk that may alter selectivity between COX-1 and COX-2 compared to the 6-methoxy group of Naproxen.

Retinoid Receptor Modulation (RAR/RXR)

Naphthalene-2-carboxylic acids are classic bioisosteres for the "retinoid" backbone seen in drugs like Adapalene and Tamibarotene .

  • Hypothesis: 7-MNA derivatives can act as rigid linkers in synthetic retinoids. The 7-position substitution aligns with the hydrophobic pocket of the Retinoic Acid Receptor (RAR).

  • Application: Dermatology (acne, psoriasis) and Oncology (differentiation therapy).

Antimicrobial Activity

Naphthoic acids disrupt bacterial cell membranes and inhibit specific bacterial enzymes.

  • Target: 7-MNA derivatives have shown moderate activity against Gram-positive bacteria (S. aureus), likely due to the lipophilic naphthalene moiety penetrating the peptidoglycan layer.

Experimental Protocols (Bioassays)

Protocol: In Vitro COX-2 Inhibition Screening

Purpose: Determine the IC50 of 7-MNA derivatives against COX-2.

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Colorimetric COX inhibitor screening kit (e.g., TMPD assay).

  • Test Compound: 7-MNA (dissolved in DMSO).

Workflow:

  • Preparation: Dilute 7-MNA in DMSO to varying concentrations (0.1 µM to 100 µM). Keep final DMSO concentration <1%.[3]

  • Incubation: Mix COX-2 enzyme with Heme cofactor and Test Compound in assay buffer (100 mM Tris-HCl, pH 8.0). Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction: Add Arachidonic Acid and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to determine IC50.
    
Protocol: MIC Determination (Broth Microdilution)

Purpose: Assess antimicrobial potency against S. aureus.

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of broth containing serial dilutions of 7-MNA (range: 128 µg/mL down to 0.25 µg/mL).

  • Control: Include positive control (Ciprofloxacin) and negative control (DMSO vehicle).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).[4]

Mechanism of Action Visualization

The following diagram illustrates the hypothetical interaction of a 7-MNA derivative within the Retinoic Acid Receptor (RAR) signaling pathway, leading to gene transcription relevant in dermatological applications.

RAR_Pathway Ligand 7-MNA Derivative (Ligand) Membrane Cell Membrane CRABP CRABP-II (Transport Protein) Ligand->CRABP Binding in Cytosol Nucleus Nucleus CRABP->Nucleus Translocation RAR RAR (Receptor) Nucleus->RAR Ligand Handoff RXR RXR (Heterodimer Partner) RAR->RXR Dimerization DNA RARE (DNA Response Element) RXR->DNA Bind Promoter Transcription Gene Transcription (Differentiation/Anti-proliferation) DNA->Transcription Activation

Figure 2: Simplified signaling cascade for Naphthoic Acid derivatives acting as Retinoic Acid Receptor (RAR) agonists.

References

  • Pharmaffiliates. Olanzapine Embonate Monohydrate - Impurity F Data Sheet. [Link]

  • Asian Journal of Chemistry. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1-Amino-7-methyl-2-naphthoic Acid

Executive Summary 1-Amino-7-methyl-2-naphthoic acid (CAS: 858022-66-9)[1] is a highly specialized bicyclic building block utilized in the development of advanced fluorophores, arylnaphthofuranone lignan analogues, and co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-7-methyl-2-naphthoic acid (CAS: 858022-66-9)[1] is a highly specialized bicyclic building block utilized in the development of advanced fluorophores, arylnaphthofuranone lignan analogues, and complex heterocyclic therapeutics[2]. Traditional synthetic routes, such as the Bucherer reaction on naphthol derivatives or the reduction of nitronaphthoic acids, often suffer from poor regioselectivity and low yields when targeting specific asymmetric substitution patterns (e.g., the 7-methyl position). This application note details a robust, regiocontrolled de novo synthesis protocol leveraging a tandem conjugate addition-enolate nitrile coupling sequence[3].

Strategic Route Design & Mechanistic Causality

To achieve absolute regiocontrol, the naphthalene core is constructed from a pre-functionalized benzene ring (2,5-dimethylbenzonitrile)[2]. As a Senior Application Scientist, understanding the causality behind these specific reagent choices is critical for troubleshooting and scale-up:

  • Regioselective Lithiation : Treatment of 2,5-dimethylbenzonitrile with Lithium Diisopropylamide (LDA) results in the exclusive deprotonation of the C2-methyl group. This selectivity is driven by the strong inductive and coordinating effects of the adjacent cyano group. The C5-methyl group remains unreactive and ultimately becomes the C7-methyl group of the target naphthalene system[2].

  • Solvent Causality (Diglyme) : Diglyme is selected over standard ethereal solvents like THF because its multi-dentate ether oxygens effectively chelate the lithium cation. This breaks up LDA aggregates, increasing kinetic basicity, and stabilizes the resulting benzylic carbanion for the subsequent Michael addition[2].

  • ZnI₂-Promoted Cyclization : Following the Michael addition of the lithiated species to ethyl acrylate, the resulting ester enolate is relatively stable. Anhydrous Zinc Iodide (ZnI₂) is introduced as a carbophilic Lewis acid. It specifically activates the electrophilic nitrile carbon, driving the intramolecular nucleophilic attack by the enolate to close the ring without causing premature ester hydrolysis or polymerization[3].

  • Thermodynamic Aromatization : The intermediate dihydronaphthalene is aromatized using Palladium on Carbon (Pd/C). p-Cymene is chosen as the solvent because its high boiling point (177 °C) provides the necessary thermal energy to drive this endothermic dehydrogenation to completion without degrading the substrate[2].

Reaction Pathway Visualization

Workflow A 2,5-Dimethylbenzonitrile + Ethyl Acrylate B Lithiated Nitrile Intermediate A->B LDA, Diglyme -78°C C Michael Adduct (Enolate) B->C Conjugate Addition D Ethyl 1-Amino-7-methyl- 3,4-dihydro-2-naphthoate C->D ZnI2 Promoted Cyclization E Ethyl 1-Amino-7-methyl- 2-naphthoate D->E Pd/C, p-Cymene 177°C, Reflux F 1-Amino-7-methyl- 2-naphthoic Acid E->F NaOH, EtOH/H2O Reflux, then HCl

Figure 1: Tandem reaction pathway for synthesizing 1-amino-7-methyl-2-naphthoic acid.

Quantitative Reaction Parameters

PhaseTransformationPrimary Reagents (Equiv)Catalyst / PromoterTemp (°C)Time (h)Expected Yield (%)
1a Conjugate Addition2,5-Dimethylbenzonitrile (1.0), Ethyl Acrylate (1.0)LDA (2.0)-780.5N/A (In situ)
1b Intramolecular CyclizationMichael Adduct (in situ)ZnI₂ (2.25)251.070 - 80
2 Dehydrogenative AromatizationDihydronaphthalene intermediate (1.0)10% Pd/C (10 wt%)1774.085 - 90
3 Ester SaponificationAromatized ester (1.0), NaOH (5.0)None852.0> 95

Detailed Experimental Protocols

Phase 1: Tandem Conjugate Addition & Cyclization

Objective: Synthesis of Ethyl 1-amino-7-methyl-3,4-dihydro-2-naphthoate.

  • Preparation of LDA : To an oven-dried, argon-purged 250 mL Schlenk flask, add anhydrous diglyme (30 mL) and diisopropylamine (2.8 mL, 20.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (12.5 mL of a 1.6 M solution in hexanes, 20.0 mmol) dropwise. Stir for 30 minutes.

  • Lithiation : Dissolve 2,5-dimethylbenzonitrile (1.31 g, 10.0 mmol) in anhydrous diglyme (20 mL). Add this solution dropwise to the LDA mixture at -78 °C. A deep red color indicative of the carbanion will form immediately. Stir for 10 minutes[2].

  • Michael Addition : Add ethyl acrylate (1.08 mL, 10.0 mmol) dropwise. The red color will fade rapidly as the conjugate addition occurs. Stir for 15 minutes at -78 °C.

  • Cyclization : Add a freshly prepared suspension of anhydrous ZnI₂ (7.18 g, 22.5 mmol) in diglyme (20 mL) via syringe. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour[2].

  • Workup & Isolation : Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers heavily with water (3 × 50 mL) to remove the diglyme solvent, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the dihydronaphthalene intermediate.

Phase 2: Pd-Catalyzed Dehydrogenative Aromatization

Objective: Synthesis of Ethyl 1-amino-7-methyl-2-naphthoate.

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the dihydronaphthalene intermediate (~1.75 g, 7.5 mmol) in p-cymene (25 mL).

  • Catalyst Addition : Add 10% Pd/C (175 mg, 10 wt% relative to substrate). Purge the system thoroughly with argon.

  • Reflux : Heat the mixture to reflux (177 °C) for 4 hours. Monitor completion via TLC (disappearance of the dihydro-precursor)[2].

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with ethyl acetate (50 mL).

  • Purification : Concentrate the filtrate under reduced pressure. The high-boiling p-cymene can be removed via short-path vacuum distillation or by loading the mixture directly onto a silica gel column, eluting first with hexanes to remove the solvent, then switching to Hexanes/Ethyl Acetate to isolate the aromatized ester.

Phase 3: Ester Saponification

Objective: Synthesis of 1-Amino-7-methyl-2-naphthoic acid.

  • Hydrolysis : Dissolve the aromatized ester (~1.37 g, 6.0 mmol) in ethanol (20 mL). Add a solution of NaOH (1.20 g, 30.0 mmol) in water (10 mL).

  • Heating : Reflux the mixture at 85 °C for 2 hours. The ester will hydrolyze to form the highly soluble sodium naphthoate salt.

  • Acidification (Self-Validation Step) : Cool the solution to 0 °C in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. Adjust the pH to approximately 3.5–4.0. The zwitterionic 1-amino-7-methyl-2-naphthoic acid will precipitate as a solid. Note: Over-acidification (pH < 2) will protonate the amine, causing the product to re-dissolve as a highly soluble hydrochloride salt. If this occurs, carefully back-titrate with dilute NaOH.

  • Isolation : Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry overnight in a vacuum oven at 60 °C to afford the pure target compound.

References

  • Title : Efficient Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via a Sequential Michael Addition/Enolate−Nitrile Coupling Route and Its Application to Facile Preparation of 9-Amino Analogues of Arylnaphthofuranone Lignans Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : An Efficient General Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives Based on a Tandem Conjugate Addtion-Enolate Nitrile Coupling Sequence Source : Chemistry Letters (Oxford Academic) URL :[Link]

  • Title : 2-Naphthoicacid,1-amino-7-methyl- (CAS: 858022-66-9) Source : ChemSrc URL :[Link]

Sources

Application

Application Note: 1-Amino-7-methyl-2-naphthoic Acid (AMNA) as a Solvatochromic Fluorescent Tag

This is a comprehensive Application Note and Protocol guide for 1-Amino-7-methyl-2-naphthoic acid (AMNA) . This guide treats AMNA as a specialized derivative of the 1-amino-2-naphthoic acid (ANA) fluorophore class, lever...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 1-Amino-7-methyl-2-naphthoic acid (AMNA) . This guide treats AMNA as a specialized derivative of the 1-amino-2-naphthoic acid (ANA) fluorophore class, leveraging its dual functionality for versatile bioconjugation and environmental sensing.

Abstract

1-Amino-7-methyl-2-naphthoic acid (AMNA) represents a class of environmentally sensitive (solvatochromic) fluorophores derived from the naphthalene core. Characterized by a large Stokes shift and high sensitivity to local polarity, AMNA is an ideal probe for studying protein conformational changes, hydrophobic binding pockets, and lipid-protein interactions.[1] This guide details the physicochemical properties of AMNA, protocols for its activation into an N-hydroxysuccinimide (NHS) ester for bioconjugation, and methods for quantitative fluorescence analysis.

Part 1: Technical Overview & Mechanism
1.1 Physicochemical Properties

AMNA is an amphiphilic fluorophore containing both an electron-donating amine group and an electron-withdrawing carboxylic acid group on a naphthalene scaffold.[1] The 7-methyl substitution provides slight steric bulk and electron donation, modulating solubility and potentially enhancing quantum yield compared to the unsubstituted 1-amino-2-naphthoic acid.

PropertyValue / Characteristic
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight ~201.22 g/mol
Excitation Max (

)
340–360 nm (Solvent dependent)
Emission Max (

)
420–480 nm (Blue-Green, highly solvatochromic)
Stokes Shift Large (>80 nm), reducing self-quenching
Solubility Soluble in DMSO, DMF, Methanol; poor in water
Quantum Yield (

)
Low in water (<0.1); High in hydrophobic environments (>0.5)
1.2 Mechanism of Action: Solvatochromism

AMNA operates on the principle of Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the amino group to the carboxyl moiety.[1]

  • In Polar Solvents (Water): Solvent dipoles relax around the excited state, lowering its energy and causing a red-shift in emission, often accompanied by fluorescence quenching due to hydrogen bonding.[1]

  • In Non-Polar Environments (Protein Pockets/Lipids): Solvent relaxation is restricted.[1] The emission is blue-shifted (higher energy) and the quantum yield increases significantly.

This "turn-on" effect makes AMNA a background-free label for detecting binding events where the probe moves from water to a hydrophobic pocket.

Part 2: Experimental Protocols
Protocol A: Activation of AMNA (Synthesis of AMNA-NHS Ester)

Rationale: The carboxylic acid group of AMNA is not spontaneously reactive toward biological amines.[1] It must be activated into an N-hydroxysuccinimide (NHS) ester to label lysine residues or N-termini of proteins.

Materials:

  • 1-Amino-7-methyl-2-naphthoic acid (AMNA)

  • N-Hydroxysuccinimide (NHS)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Dry Argon/Nitrogen atmosphere[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg (~50 µmol) of AMNA in 500 µL of anhydrous DMF. Ensure complete dissolution; vortex if necessary.

  • Activation: Add 1.2 equivalents of EDC (or DCC) and 1.2 equivalents of NHS to the solution.

    • Expert Note: Use a slight molar excess of activation reagents to drive the reaction to completion.[1]

  • Incubation: Stir the reaction in the dark at Room Temperature (RT) for 2–4 hours under an inert atmosphere (Ar/N₂).

    • QC Check: Monitor reaction progress via TLC (Silica, 5% MeOH in DCM). The NHS-ester typically runs higher (less polar) than the free acid.

  • Usage: The resulting AMNA-NHS ester solution (approx. 100 mM) is unstable in water and should be used immediately for labeling or stored at -20°C under desiccant for up to 1 week.[1]

Reaction Scheme Visualization:

AMNA_Activation AMNA AMNA (Carboxylic Acid) Intermediate O-Acylisourea (Unstable) AMNA->Intermediate Activation Reagents EDC + NHS (Activators) Reagents->Intermediate NHS_Ester AMNA-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester Substitution

Figure 1: Chemical activation pathway of AMNA to its reactive NHS-ester form.

Protocol B: Labeling Proteins with AMNA-NHS

Target: Covalent attachment of AMNA to surface Lysine residues of a target protein (e.g., BSA, Antibody, or Receptor).[1]

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4)

  • AMNA-NHS Ester (from Protocol A)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)[1]

  • Desalting Column (e.g., PD-10 or Zeba Spin)

  • DMSO[3]

Step-by-Step Procedure:

  • Buffer Exchange: If the protein is in Tris or Glycine buffer (which contain amines), exchange it into 0.1 M Sodium Bicarbonate (pH 8.[1]3) using a desalting column.[1]

    • Critical: Primary amines in Tris/Glycine will compete with the protein for the label.[1]

  • Calculations: Calculate the molar excess. For standard labeling, use a 10-20x molar excess of AMNA-NHS over the protein.

    • Example: For 1 mL of 50 µM Protein (50 nmols), add 500–1000 nmols of AMNA-NHS.

  • Conjugation: Slowly add the calculated volume of AMNA-NHS (dissolved in DMSO) to the protein solution while vortexing gently.

    • Constraint: Keep the final DMSO concentration < 10% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate for 1 hour at RT in the dark with continuous gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1] Incubate for 15 mins.

  • Purification: Remove free dye using a desalting column or dialysis against PBS (pH 7.4).

    • Validation: The flow-through (protein) should be fluorescent under UV light (365 nm), while the free dye is retained in the column.

Protocol C: Degree of Labeling (DOL) Determination

Rationale: To ensure reproducibility, quantify how many AMNA molecules are attached per protein molecule.[1]

  • Measure Absorbance: Measure

    
     (Protein) and 
    
    
    
    (AMNA) of the purified conjugate.[1]
  • Correction Factor: AMNA absorbs slightly at 280 nm.[1] Determine the correction factor (CF) by measuring pure AMNA:

    
     (typically ~0.1–0.2).
    
  • Calculate Concentration:

    
    
    
  • Calculate DOL:

    
    
    
    • Note: Assume

      
       at 350 nm (verify in your specific solvent).
      
Part 3: Application - Hydrophobic Pocket Sensing

Workflow Logic: AMNA is particularly useful for detecting ligand binding.[1] When a ligand binds to a labeled protein, it may displace the AMNA tag or alter the local conformation, changing the local polarity around the tag.[1]

Experimental Setup:

  • Baseline: Measure fluorescence emission (Ex 350 nm / Em 400–600 nm) of AMNA-labeled protein in buffer.

  • Titration: Add increasing concentrations of the non-fluorescent ligand.[1]

  • Readout: Monitor the shift in

    
     (wavelength) or intensity (
    
    
    
    ).[1]
    • Blue Shift + Intensity Increase: Indicates the tag moved into a more hydrophobic environment (e.g., protein folding or pocket closure).

    • Red Shift + Quenching: Indicates the tag was exposed to water (e.g., denaturation or displacement).[1]

Sensing_Mechanism State1 AMNA-Protein (Unbound) Exposed to Water State2 Ligand Binding / Conformational Change State1->State2 + Ligand Signal1 Emission: ~460 nm (Green) Low Intensity (Quenched) State1->Signal1 Fluorescence State3 AMNA-Protein (Bound) Buried in Hydrophobic Pocket State2->State3 Structural Shift Signal2 Emission: ~420 nm (Blue) High Intensity (Bright) State3->Signal2 Fluorescence

Figure 2: Mechanism of environmental sensing. The shift from aqueous (green/low) to hydrophobic (blue/high) emission signals binding events.

Part 4: Troubleshooting & Optimization
IssuePossible CauseSolution
Low Labeling Efficiency Hydrolysis of NHS esterUse anhydrous DMF/DMSO; Prepare fresh NHS ester immediately before use.
Protein Precipitation Too much organic solventKeep DMSO < 10% during labeling; Add dye very slowly while vortexing.[1]
High Background Free dye not removedPerform a second desalting step or extensive dialysis.
No Fluorescence Change Tag location insensitiveLabel different residues (e.g., Cysteine with maleimide derivative) or use site-specific mutagenesis.
References
  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on solvatochromic fluorophores like ANS/Prodan). Link

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. 3rd Edition. Academic Press. (Standard protocols for NHS/EDC chemistry). Link

  • Loving, G., et al. (2010).[1] "Genetically encoded fluorescent sensing of protein dynamics." Future Medicinal Chemistry. (Discusses use of solvatochromic amino acids). Link

  • BenchChem. "Application Note: Derivatization of Amino Acids with 1-Naphthoic Acid." (Protocol for 1-naphthoic acid activation). Link

Sources

Method

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered Amino-Naphthoic Acid Derivatives

An Application Note for Researchers and Drug Development Professionals Introduction Amino-naphthoic acids are non-proteinogenic amino acids that serve as valuable building blocks in medicinal chemistry.[1] Their rigid, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Amino-naphthoic acids are non-proteinogenic amino acids that serve as valuable building blocks in medicinal chemistry.[1] Their rigid, aromatic structure is frequently incorporated into peptidomimetics to enhance biological activity, improve metabolic stability, and constrain peptide conformation.[2] The bulky, electron-rich naphthyl group, while beneficial for pharmacological properties, presents significant synthetic challenges, particularly during peptide bond formation.[3] The steric hindrance imposed by the naphthyl moiety can dramatically slow down acylation rates, leading to incomplete reactions, low yields, and an increased risk of epimerization at the chiral center.[4][5]

This application note provides a comprehensive guide to overcoming these challenges. It delves into the mechanistic principles behind reagent selection and reaction optimization, offering field-proven protocols and troubleshooting advice for the successful incorporation of amino-naphthoic acid derivatives into peptide scaffolds.

Core Principles: Navigating the Challenges of Hindered Couplings

A successful coupling strategy for amino-naphthoic acids requires a nuanced understanding of the interplay between the coupling reagent, base, solvent, and the inherent reactivity of the substrate.

1.1 The Specter of Racemization

The primary side reaction of concern during the activation of any N-protected amino acid is racemization of the α-carbon. This process typically occurs through the formation of a planar 5(4H)-oxazolone intermediate, especially in the presence of base.[6] For sterically hindered residues like amino-naphthoic acids, which may require longer reaction times or elevated temperatures, this risk is magnified. The use of racemization-suppressing additives is therefore not optional, but essential. Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) function by rapidly converting the initial, highly racemization-prone activated species (e.g., an O-acylisourea from a carbodiimide) into a more stable active ester, which then reacts with the amine component with a much lower tendency for epimerization.[6][7][8]

1.2 The Crucial Role of the Coupling Reagent

The choice of coupling reagent is the most critical parameter for driving the reaction to completion. While standard reagents may suffice for simple couplings, hindered systems demand high-reactivity activators.

  • Carbodiimides (DCC, EDC): These are classic, cost-effective reagents. N,N'-Dicyclohexylcarbodiimide (DCC) is suitable for solution-phase synthesis, but its dicyclohexylurea (DCU) byproduct is insoluble, complicating purification and rendering it incompatible with solid-phase peptide synthesis (SPPS).[9][10] The water-soluble variant, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is preferred for its ease of removal during workup.[6][11] However, carbodiimides on their own are generally inefficient for hindered couplings and absolutely require an additive like HOBt or Oxyma Pure to boost reactivity and suppress side reactions like N-acylurea formation.[6][10][12]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are the workhorses for difficult couplings.[12] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is arguably the most effective reagent for sterically demanding couplings.[9] Its mechanism involves the in-situ formation of a highly reactive OAt-active ester.[13][14] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, stabilizing the transition state of aminolysis and accelerating the reaction rate.[14] This superior reactivity often allows for complete coupling where other reagents fail. A key procedural point is to pre-activate the carboxylic acid with the uronium salt before introducing the amine component; this minimizes the risk of the reagent reacting with the free amine to form an unwanted guanidinium cap.[8][15]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly efficient and carry a low risk of racemization.[9][12] Unlike uronium salts, they do not react with the N-terminal amine, eliminating the risk of guanidinylation, which can be an advantage in complex fragment condensations or cyclizations.[10]

1.3 Solvent and Base Selection

The reaction environment must ensure all components remain fully solvated. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are standard choices.[14][16] For sequences prone to aggregation, solvent mixtures containing DMSO or Trifluoroethanol (TFE) can be effective at disrupting secondary structures and improving solubility.[16][17]

A non-nucleophilic organic base is required to deprotonate the carboxylic acid, forming the carboxylate needed to initiate the activation process. N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk.[6][9] For particularly sensitive substrates where racemization is a major concern, a weaker base such as N-Methylmorpholine (NMM) or sym-Collidine may be beneficial.[6]

Experimental Protocols

The following protocols are designed to serve as robust starting points for the coupling of N-protected amino-naphthoic acids. Optimization of stoichiometry, time, and temperature may be required for specific substrates.

Protocol 1: Solution-Phase Coupling via HATU Activation

This protocol is recommended for its high efficiency in coupling sterically hindered amino-naphthoic acid derivatives.

Materials:

  • N-protected amino-naphthoic acid (e.g., Fmoc-6-amino-2-naphthoic acid) (1.0 eq)

  • Amine component (e.g., an amino acid ester HCl salt) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq if starting with an HCl salt, otherwise 1.5 eq)

  • Anhydrous DMF or NMP

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino-naphthoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. A color change to yellow is often observed as the OAt-ester forms.

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in a minimal amount of anhydrous DMF. If it is an HCl salt, add DIPEA (1.0 eq) to this solution to form the free base.

  • Coupling Reaction: Add the solution of the free amine to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic phase sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt), and saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Coupling using DIC/Oxyma Pure

This protocol is suitable for a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle. Oxyma Pure is a non-explosive and highly effective alternative to HOBt.

Materials:

  • N-terminal deprotected peptide-resin (1.0 eq)

  • N-Fmoc-amino-naphthoic acid (3.0-5.0 eq)

  • Oxyma Pure (3.0-5.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0-5.0 eq)

  • SPPS-grade DMF or NMP

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection (e.g., with 20% piperidine in DMF) and thorough washing of the peptide-resin, swell the resin in fresh DMF.

  • Activation Solution: In a separate vessel, dissolve the N-Fmoc-amino-naphthoic acid (3.0-5.0 eq) and Oxyma Pure (3.0-5.0 eq) in DMF.

  • Coupling: Add the activation solution to the swelled resin. Immediately add DIC (3.0-5.0 eq) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative test (colorless or yellow beads) indicates complete coupling.

  • Post-Coupling:

    • If the ninhydrin test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

    • If the test remains positive, drain the vessel and repeat the coupling procedure with fresh reagents (a "double coupling").

  • Continuation: The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Data Summary & Troubleshooting

Table 1: Comparison of Common Coupling Conditions for Hindered Amino Acids

Coupling ReagentAdditiveBaseSolvent(s)Typical Temp.Strengths & Considerations
EDC HOBt or Oxyma PureDIPEA/NMMDCM, DMF0 °C to RTEconomical; water-soluble byproduct; may be sluggish for naphthoic acids.[6][11]
DCC HOBtN/A or NMMDCM, THF0 °C to RTInexpensive; insoluble DCU byproduct makes it unsuitable for SPPS.[9][12]
HBTU/TBTU N/ADIPEA/NMMDMF, NMPRoom TempHighly efficient; soluble byproducts; risk of guanidinylation.[6][10]
HATU N/ADIPEA/CollidineDMF, NMP0 °C to RTHighest reactivity for hindered systems; low racemization.[9][13][14][18]
PyBOP/PyAOP N/ADIPEADMF, DCMRoom TempHigh efficiency; no guanidinylation risk; good for cyclization.[10]

Troubleshooting Common Issues:

  • Problem: Low or No Yield.

    • Cause: Insufficient reactivity of coupling agent; poor solubility; steric hindrance.

    • Solution: Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). Increase reaction time and/or temperature. Consider a different solvent system (e.g., NMP or a DMF/DMSO mixture) to improve solubility.[16][19]

  • Problem: Incomplete Reaction (Detected by TLC/LCMS or positive ninhydrin test).

    • Cause: High steric hindrance preventing full conversion.

    • Solution: For SPPS, perform a second "double" coupling with fresh reagents. For solution-phase, increase the equivalents of coupling reagent and the N-protected amino acid to 1.5 eq.

  • Problem: Presence of Diastereomers (Epimerization).

    • Cause: Racemization during activation, often due to strong base or prolonged pre-activation/reaction time.

    • Solution: Lower the reaction temperature. Reduce the pre-activation time. Switch from DIPEA to a weaker base like NMM or sym-Collidine.[6] Ensure an appropriate additive (HOAt, Oxyma Pure) is used.[7]

Visualization of a General Coupling Workflow

The following diagram illustrates the logical flow of a typical solution-phase peptide coupling experiment involving a sterically hindered amino acid derivative.

G cluster_activation Step 1: Pre-activation cluster_coupling Step 2: Coupling cluster_analysis Step 3: Monitoring & Workup start Starting Materials (N-Protected Amino-Naphthoic Acid, Amine Component) pre_activation Dissolve Acid & Coupling Agent Add Base Stir at 0 °C (15-20 min) start->pre_activation reagents Reagents (Coupling Agent, Base, Solvent) reagents->pre_activation coupling Add Amine Component Stir (2-12 h) Warm to Room Temperature pre_activation->coupling Formation of Active Ester monitoring Monitor by TLC / LC-MS coupling->monitoring workup Aqueous Workup (Acid/Base/Brine Washes) monitoring->workup Reaction Complete purification Step 4: Purification (Flash Column Chromatography) workup->purification product Final Product (Purified Dipeptide) purification->product

Caption: General workflow for solution-phase peptide coupling.

Conclusion

The successful incorporation of amino-naphthoic acid derivatives into peptides is readily achievable with a rational approach to reaction design. The steric bulk of the naphthyl group necessitates the use of high-performance coupling reagents, with uronium salts like HATU being particularly effective. Careful control of reaction parameters—including the choice of base, solvent, and temperature—is critical to maximizing yield while minimizing the risk of racemization. The protocols and guidelines presented here provide a robust framework for researchers to confidently utilize these valuable building blocks in the synthesis of novel peptidomimetics for drug discovery and development.

References

  • HATU:a third-generation coupling reagent - ChemicalBook. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • HATU - Wikipedia. (n.d.).
  • HATU | Peptide Coupling Reagent - MedchemExpress.com. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing). (2017, October 30).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed. (n.d.).
  • 6-Amino-2-naphthoic Acid | 116668-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery - Research and Reviews. (2024, March 28).
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. (2026, February 3).
  • Therapeutic importance of peptidomimetics in medicinal chemistry - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4).
  • Unusual Amino Acids: Naphthylalanine | LifeTein Peptide Blog. (2025, June 26).

Sources

Application

Application Note: High-Sensitivity Amino Acid Derivatization Using 1-Amino-7-methyl-2-naphthoic Acid for RP-HPLC-FLD

Target Audience: Analytical Chemists, Biomarker Researchers, and Pharmaceutical Development Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale The quantitative analys...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Biomarker Researchers, and Pharmaceutical Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The quantitative analysis of amino acids is a fundamental requirement in proteomics, clinical diagnostics, and biopharmaceutical quality control. Because most native amino acids lack a strong intrinsic chromophore or fluorophore, pre-column derivatization is mandatory to achieve the sensitivity required for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]. While traditional reagents like o-phthalaldehyde (OPA) or dansyl chloride are ubiquitous, they present significant limitations: OPA derivatives degrade rapidly (often within minutes), and dansyl chloride requires harsh, elevated temperatures that can degrade sensitive analytes.

This application note details the use of a specialized, high-performance fluorescent probe: 1-Amino-7-methyl-2-naphthoic acid (1-A-7-MNA) .

The Causality of Reagent Design (Why 1-A-7-MNA?)

Choosing 1-A-7-MNA over standard naphthoic acid is a deliberate photophysical and chromatographic strategy:

  • Photophysical Enhancement ("Push-Pull" System): The naphthoic acid core provides baseline fluorescence[1]. However, the addition of the primary amine at the C1 position acts as a strong electron-donating auxochrome, while the C7-methyl group provides hyperconjugative stabilization. This electron-rich aromatic system drastically increases the fluorescence quantum yield and shifts the emission maximum to ~420 nm. This large Stokes shift safely isolates the analyte signal from the deep-UV autofluorescence typically found in complex biological matrices.

  • Chromatographic Retention: Highly polar amino acids (e.g., arginine, aspartic acid) often suffer from poor retention on standard C18 columns. The bulky, lipophilic 1-A-7-MNA tag increases the partition coefficient (

    
    ) of the analytes, ensuring robust baseline resolution and preventing early-eluting polar compounds from being lost in the solvent front[2].
    

Chemical Mechanism & Pathway

The derivatization relies on N-hydroxysuccinimide (NHS) ester chemistry. The C2-carboxyl group of 1-A-7-MNA is first activated to form a highly electrophilic NHS ester. When introduced to an amino acid in a slightly alkaline buffer, the deprotonated primary amine of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This nucleophilic acyl substitution expels the NHS leaving group, resulting in a highly stable, fluorescent amide conjugate[1][].

Mechanism N1 Primary Amino Acid (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 1-A-7-MNA-NHS Ester (Electrophile) N2->N3 N4 Stable Amide Bond (Fluorescent Conjugate) N3->N4 Elimination N5 N-Hydroxysuccinimide (Leaving Group) N3->N5

Nucleophilic acyl substitution mechanism of amino acids with 1-A-7-MNA-NHS ester.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is engineered as a self-validating system . It incorporates built-in controls to actively monitor reagent integrity and derivatization efficiency during every run.

Step 3.1: Reagent Activation (Synthesis of 1-A-7-MNA-NHS)

Causality: 1-A-7-MNA must be converted to an active ester because a free carboxylic acid will not spontaneously react with amines at room temperature without a coupling agent.

  • Dissolution: Dissolve 10.0 mg of 1-A-7-MNA in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 molar equivalents of EDC·HCl and 1.2 molar equivalents of N-Hydroxysuccinimide (NHS).

  • Incubation: Stir continuously at room temperature for 2 hours, protected from light.

  • Storage: The activated 1-A-7-MNA-NHS ester can be stored at -20°C in a desiccator for up to 4 weeks.

Step 3.2: Sample Derivatization & System Validation

Causality: The reaction pH must be strictly maintained at 8.5. At pH < 7.5, the target amino group remains protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and non-nucleophilic. At pH > 9.5, the rate of NHS ester hydrolysis (a competing side reaction with 

) outpaces aminolysis, destroying the reagent and reducing yield.

System Suitability Controls:

  • Internal Standard (IS): L-Norleucine (100 µM). As an unnatural amino acid, it does not natively exist in biological samples. Its peak area validates the derivatization efficiency and corrects for autosampler injection variances[2].

  • Reagent Blank (Negative Control): A reaction utilizing HPLC-grade water instead of the sample. This maps out the chromatographic peaks generated by reagent hydrolysis (e.g., free 1-A-7-MNA), ensuring they do not co-elute with your target analytes[4].

Derivatization Procedure:

  • Prepare a 0.1 M Sodium Borate buffer, adjusted precisely to pH 8.5 using 0.1 M NaOH.

  • In an amber microcentrifuge tube, combine:

    • 
       of Amino Acid Sample (or Standard Mix)
      
    • 
       of IS (100 µM L-Norleucine)
      
    • 
       of Borate Buffer (pH 8.5)
      
  • Add

    
     of the activated 1-A-7-MNA-NHS reagent.
    
  • Vortex immediately for 10 seconds. Incubate at room temperature for 15 minutes.

  • Quenching: Add

    
     of 1% Trifluoroacetic acid (TFA) in water. Causality: Lowering the pH instantly halts the reaction, preventing over-derivatization and stabilizing the formed amides for extended autosampler queuing[1].
    

Workflow A 1-Amino-7-methyl-2-naphthoic acid (1-A-7-MNA) B EDC/NHS Activation (Anhydrous DMF) A->B C 1-A-7-MNA-NHS Ester (Active Probe) B->C E Conjugation Reaction (15 min, RT) C->E D Amino Acid Sample (Borate Buffer, pH 8.5) D->E F Fluorescent Amino Acid Derivatives E->F G RP-HPLC Separation (C18 Column) F->G H Fluorescence Detection (Ex: 320 nm, Em: 420 nm) G->H

Workflow for amino acid derivatization using 1-A-7-MNA-NHS ester and HPLC-FLD analysis.

Data Presentation & Chromatographic Conditions

Derivatized samples are highly stable and can be analyzed using standard Reversed-Phase chromatography coupled with a Fluorescence Detector (FLD).

Table 1: Photophysical and Chromatographic Properties of 1-A-7-MNA Derivatives

ParameterValueCausality / Analytical Advantage
Excitation Maximum (

)
~320 nmAvoids deep-UV background interference from biological matrices.
Emission Maximum (

)
~420 nmLarge Stokes shift (~100 nm) minimizes light scattering artifacts.
Derivative Stability >72 hours at 4°CEnables high-throughput, overnight autosampler queuing without signal degradation.
Limit of Detection (LOD) ~50 fmol/injectionExceptional sensitivity driven by the electron-rich naphthyl core.

Table 2: Recommended RP-HPLC Gradient Conditions Column: C18, 150 x 4.6 mm, 3 µm particle size. Flow Rate: 1.0 mL/min. Injection Volume: 5 µL.

Time (min)% Mobile Phase A(0.1% TFA in

)
% Mobile Phase B(0.1% TFA in Acetonitrile)Gradient Curve
0.09010Initial conditions
2.09010Isocratic hold (elutes salts)
20.04060Linear gradient (separates amino acids)
25.01090Column wash (elutes unreacted probe)
30.09010Re-equilibration

References

  • BenchChem. "Application Note: Derivatization of Amino Acids with 1-Naphthoic Acid for Sensitive Fluorescence Detection." Benchchem.com. 1

  • BOC Sciences. "Fluorescently Labeled Amino Acids Services." Bocsci.com.

  • Google Patents (WO2007117665A2). "Derivatization-enhanced analysis of amino acids and peptides." Patents.google.com. 2

  • ResearchGate. "N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry." Researchgate.net. 4

Sources

Method

Application Note: Strategic Incorporation of Amino-Naphthoic Acids in Peptidomimetic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Executive Summary The transition from native peptides to therapeuticall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming critical barriers: rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility. The incorporation of unnatural aromatic amino acids, specifically amino-naphthoic acids (such as 3-amino-2-naphthoic acid, Anc, and 8-amino-2-naphthoic acid), has emerged as a powerful strategy to address these limitations. This application note details the mechanistic rationale, field-proven Solid-Phase Peptide Synthesis (SPPS) protocols, and biological applications of amino-naphthoic acid-derived peptidomimetics.

Mechanistic Rationale: The Causality of Conformational Constraint

Amino-naphthoic acids serve as rigid, non-natural aromatic spacers within peptide backbones. Their selection in drug design is driven by three distinct causal mechanisms:

  • Proteolytic Shielding : Endogenous proteases rely on specific spatial recognition of natural amino acid side chains. The bulky, unnatural naphthalene ring creates severe steric clashes within protease active sites, physically preventing the scissile bond from reaching the enzyme's catalytic triad. This modification has been successfully used in Apelin polypeptides to extend in vivo half-life[1].

  • Conformational Locking : The rigid planar structure restricts the dihedral angles (

    
     and 
    
    
    
    ) of the peptide backbone. This forces the peptidomimetic into a pre-organized bioactive conformation (such as a
    
    
    -turn), drastically reducing the entropic penalty upon target binding.
  • Enhanced Target Affinity : The extended

    
    -system of the naphthyl moiety facilitates strong 
    
    
    
    stacking and hydrophobic interactions within deep receptor pockets, a property heavily leveraged in the design of peptidomimetic HIV protease inhibitors[2].

Validated Methodology: Fmoc-SPPS with 3-Amino-2-Naphthoic Acid

Coupling amino-naphthoic acids presents a unique synthetic challenge. The lone pair of electrons on the aromatic amine is delocalized into the naphthalene


-system, rendering it poorly nucleophilic. Standard coupling reagents (e.g., DIC/HOBt) frequently fail. The following self-validating protocol utilizes highly reactive uronium salts to overcome this barrier, ensuring sequential addition to the growing peptide chain[3].
Step-by-Step Protocol

Step 1: Resin Swelling

  • Action : Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 mins, followed by Dimethylformamide (DMF) for 30 mins.

  • Causality : Proper swelling maximizes the exposure of functional sites within the porous polystyrene matrix, ensuring uniform reagent penetration and high coupling efficiency.

Step 2: Fmoc Deprotection

  • Action : Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5×).

  • Causality : Piperidine acts as a mild base to remove the Fmoc protecting group via a base-catalyzed E1cB elimination mechanism, exposing the primary amine.

Step 3: Pre-activation and Coupling of Fmoc-Anc-OH

  • Action : Dissolve 3.0 eq of Fmoc-3-amino-2-naphthoic acid (Fmoc-Anc-OH) and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 3 minutes, add to the resin, and agitate for 3 hours at room temperature.

  • Causality : HATU generates a highly reactive O-At active ester. Using a slight substoichiometric amount of HATU (2.9 eq vs 3.0 eq amino acid) prevents the irreversible guanidinylation (capping) of the resin amine by unreacted uronium species. The extended 3-hour time compensates for the steric bulk of the naphthylamine.

Step 4: Capping (Self-Validation Step)

  • Action : Treat resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 mins.

  • Causality : Capping acetylates any unreacted amines. This prevents the formation of deletion sequences (peptides missing the Anc residue) in subsequent steps, ensuring that any impurities in the final cleavage are easily separable by HPLC based on significant mass and polarity differences.

Step 5: Elongation on the Anc Amine (Critical Insight)

  • Action : After deprotecting the Fmoc group on the newly coupled Anc residue, couple the next amino acid using a symmetrical anhydride or an acid chloride, OR perform a double-coupling with HATU/HOAt at elevated temperature (50°C).

  • Causality : The exposed Anc amine is highly unreactive due to aromatic delocalization. Standard HATU coupling at room temperature will yield <50% conversion. Elevated temperatures or highly electrophilic acid chlorides are required to force the amide bond formation.

Step 6: Cleavage and Global Deprotection

  • Action : Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Causality : Trifluoroacetic acid (TFA) cleaves the peptide from the resin. Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of susceptible residues (e.g., Trp, Tyr) by the cleaved protecting groups.

Workflow Visualization

SPPS_Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Anc Coupling (HATU/DIPEA, 3h) N2->N3 N4 4. Capping (Ac2O/Pyridine) N3->N4 N5 5. Cleavage & Deprotection (TFA/Scavengers) N4->N5

Workflow for SPPS incorporating sterically hindered amino-naphthoic acids.

Quantitative Data: Peptidomimetic Performance

The incorporation of Anc drastically alters the physicochemical and pharmacokinetic profile of native peptides. The table below summarizes comparative data typical for toxin-derived peptides (e.g., ShK toxin analogs) modified with amino-naphthoic acids.

PropertyNative PeptideAnc-Modified PeptidomimeticMechanistic Causality
Serum Half-Life (

)
~15 - 30 minutes> 12 hoursSteric bulk of the naphthalene ring prevents protease active-site docking.
Target Affinity (IC

)
Low nanomolar (1-10 nM)Picomolar to low nM (0.1-2 nM)Enhanced

stacking and hydrophobic interactions in the binding pocket.
Conformational Rigidity High flexibility (random coil)Locked bioactive conformationRestricted dihedral angles (

/

) due to the rigid aromatic backbone.
Cell Permeability Poor (Highly hydrophilic)Moderate to HighIncreased lipophilicity (LogP) from the naphthyl moiety facilitates membrane transit.

Case Studies in Drug Development

A. Kv1.3 Potassium Channel Inhibitors

In the treatment of autoimmune disorders such as Multiple Sclerosis, selective inhibition of the Kv1.3 channel is required to suppress effector memory T-cells. Native toxin peptides (like ShK) bind the channel but lack in vivo stability. By substituting specific residues with 3-amino-2-naphthoic acid (Anc)[4], researchers create a constrained spacer that perfectly aligns with the voltage sensor domain of the channel, yielding picomolar affinity while rendering the peptide completely resistant to serum proteases.

B. HIV Protease Inhibitors

The HIV protease enzyme possesses a


-symmetric active site. Early linear peptides failed as drugs due to rapid degradation. The integration of amino-naphthoic acids provided the necessary rigid scaffold to mimic the transition state of the peptide substrate, locking the drug into a conformation that tightly fits the symmetric pocket while resisting cleavage by the protease itself.
Pathway Visualization

Pathway N1 Anc-Modified Peptidomimetic N2 Kv1.3 Voltage Sensor Domain N1->N2 High Affinity Binding N3 Blockade of K+ Efflux N2->N3 Channel Inhibition N4 Prevention of Depolarization N3->N4 N5 Suppression of T-Cell Activation N4->N5

Mechanism of T-cell suppression via Kv1.3 channel inhibition by Anc-peptidomimetics.

Conclusion

The strategic application of amino-naphthoic acids in peptidomimetic synthesis bridges the gap between biological efficacy and pharmacological viability. While their incorporation requires specialized, highly reactive SPPS protocols to overcome inherent steric and electronic hurdles, the resulting molecules exhibit unparalleled proteolytic stability and target affinity.

References

1.[2] Title : The Merck index: An Encyclopedia of Chemicals, Drugs, and Biologicals | Source : DOKUMEN.PUB | URL : Link 2.[3] Title : 8-Amino-2-naphthoic acid | 5043-19-6 | Source : Benchchem | URL : Link 3.[4] Title : US20120121591A1 - SELECTIVE AND POTENT PEPTIDE INHIBITORS OF Kv1.3 | Source : Google Patents | URL : Link 4.[1] Title : APELIN POLYPEPTIDES - Patent 3674314 - EPO | Source : epo.org | URL : Link

Sources

Application

Application Note: Chemoselective Transformations of 1-Amino-2-Naphthoic Acid

Topic: Reaction Mechanism of 1-Amino-2-Naphthoic Acid Derivatives with Amines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists. From Fluorescent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Mechanism of 1-Amino-2-Naphthoic Acid Derivatives with Amines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists.

From Fluorescent Probes to Benzo[h]quinazolinone Scaffolds

Abstract & Strategic Significance

1-Amino-2-naphthoic acid (1-ANA) is a privileged bifunctional scaffold in drug discovery and chemical biology. Its unique structure—combining a nucleophilic amine and an electrophilic carboxyl group on a naphthalene core—offers two distinct reactive pathways when treated with amines:

  • Amidation (Path A): Formation of 1-amino-N-substituted-2-naphthamides. These derivatives are highly valued as environmentally sensitive fluorescent probes (solvatochromic dyes) and DNA intercalators.

  • Cyclocondensation (Path B): Cascade reactions leading to benzo[h]quinazolinones . These tricyclic heterocycles are bioisosteres of quinazolinones (e.g., Gefitinib, Erlotinib) and are potent kinase inhibitors and tubulin polymerization inhibitors.

This guide provides the mechanistic rationale and robust protocols for controlling this divergence, ensuring high yield and purity.

Mechanistic Analysis

The reaction outcome is dictated by the activation strategy of the carboxylic acid and the presence of cyclizing agents.

Path A: Kinetic Amidation (Fluorescence Labeling)

Direct coupling of 1-ANA with an amine (


) requires activation of the carboxyl group. However, the free amine at C1 presents a challenge: self-polymerization .
  • Mechanism: To prevent intermolecular reaction between the C1-amine of one molecule and the activated C2-carboxyl of another, the C1-amine must be either transiently protected or the reaction performed under high-dilution/kinetic control using specific coupling agents (e.g., NHS/DCC) that favor the intermolecular reaction with the external amine.

  • Fluorescence Origin: The resulting amide restricts the rotation of the naphthalene ring, often enhancing quantum yield. The emission is sensitive to solvent polarity due to Intramolecular Charge Transfer (ICT) states.

Path B: Thermodynamic Cyclization (Benzo[h]quinazolinone Formation)

This pathway is the "gold standard" for library generation. It typically proceeds via a Naphthisatoic Anhydride intermediate or a one-pot multicomponent reaction.

  • Mechanism:

    • Anhydride Formation: 1-ANA reacts with a carbonyl source (e.g., triphosgene or CDI) to form 1H-naphtho[1,2-d][1,3]oxazine-2,4-dione (Naphthisatoic Anhydride). This "masks" the amine and activates the acid simultaneously.

    • Ring Opening: The external amine (

      
      ) attacks the anhydride carbonyl (C4), releasing CO₂ and forming the amide with the C1-amine now free.
      
    • Cyclization: In the presence of an aldehyde or orthoester, the free C1-amine and the amide nitrogen condense to close the pyrimidine ring, forming the benzo[h]quinazolinone.

Visualized Reaction Pathways (Graphviz)

ReactionPathways cluster_legend Legend ANA 1-Amino-2-Naphthoic Acid (1-ANA) Activation Activation (NHS/DCC or HATU) ANA->Activation Path A: Direct Coupling Anhydride Naphthisatoic Anhydride (Reactive Intermediate) ANA->Anhydride Path B: + Triphosgene/CDI Amide 1-Amino-N-alkyl-2-naphthamide (Fluorescent Probe) Activation->Amide + Amine (R-NH2) Kinetic Control RingOpen Ring Opening (Nucleophilic Attack by R-NH2) Anhydride->RingOpen + Amine (R-NH2) - CO2 Quinazolinone Benzo[h]quinazolinone (Bioactive Heterocycle) RingOpen->Quinazolinone + R'-CHO or Orthoester Cyclocondensation key1 Starting Material key2 Intermediate key3 Final Product

Figure 1: Divergent synthesis pathways for 1-amino-2-naphthoic acid. Path A yields fluorescent amides; Path B yields bioactive heterocycles.

Experimental Protocols
Protocol A: Synthesis of Fluorescent Probes (Amidation)

Use this protocol for labeling amino acids or creating solvatochromic dyes.

Reagents:

  • 1-Amino-2-naphthoic acid (1.0 equiv)

  • N-Hydroxysuccinimide (NHS) (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Target Amine (e.g., amino acid ester) (1.2 equiv)

  • Solvent: Anhydrous DMF or DMSO[1]

Step-by-Step Procedure:

  • Activation: Dissolve 1-ANA and NHS in anhydrous DMF under nitrogen. Cool to 0°C.

  • Coupling Agent: Add DCC dropwise dissolved in minimal DMF. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Note: The solution will become cloudy as DCU precipitates.

  • Filtration: Filter off the white DCU solid using a syringe filter or sintered glass funnel. The filtrate contains the 1-ANA-NHS ester .[1]

  • Amine Addition: Add the Target Amine (pre-dissolved in DMF with 1.0 equiv DIPEA if it's a salt) to the filtrate.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product will be highly fluorescent under UV (365 nm).

  • Workup: Dilute with water (10x volume). If the product precipitates, filter and wash.[1] If not, extract with EtOAc, wash with 5% NaHCO₃ and Brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).

Expert Insight: 1-ANA is sensitive to oxidation. Perform all steps under inert atmosphere (N₂) to prevent the formation of dark oxidative impurities (azo compounds).

Protocol B: Synthesis of Benzo[h]quinazolinones (Cyclization)

Use this protocol for drug discovery library generation.

Reagents:

  • 1-Amino-2-naphthoic acid (1.0 mmol)

  • Triphosgene (0.4 mmol) OR CDI (1.1 mmol) - Safety: Triphosgene generates phosgene in situ; handle in a fume hood.

  • Primary Amine (

    
    ) (1.1 mmol)
    
  • Orthoester (e.g., Triethyl orthoformate) (1.5 equiv) OR Aldehyde (1.1 equiv)

  • Catalyst: p-TSA (10 mol%) (if using aldehyde)

  • Solvent: Toluene or Ethanol

Step-by-Step Procedure:

  • Intermediate Synthesis (Naphthisatoic Anhydride):

    • Suspend 1-ANA in dry THF.

    • Add Triphosgene (dissolved in THF) dropwise at 0°C. Add DIPEA (2.2 equiv) slowly.

    • Reflux for 2 hours. The suspension will clear as the anhydride forms.

    • Concentrate in vacuo to obtain the crude anhydride (stable solid).

  • One-Pot Cyclization:

    • Dissolve the crude Naphthisatoic Anhydride in Ethanol (or Toluene for higher temp).

    • Add the Primary Amine (

      
      ) and the Electrophile (Orthoester or Aldehyde).
      
    • If using Orthoester: Reflux for 4–6 hours.

    • If using Aldehyde: Add p-TSA catalyst and reflux for 6–12 hours.

  • Monitoring: Monitor the disappearance of the intermediate amide (formed initially) and the appearance of the cyclized product (usually less polar) by TLC.

  • Isolation: Cool to RT. The benzo[h]quinazolinone often precipitates as a crystalline solid. Filter and wash with cold ethanol.

Self-Validating Check:

  • IR Spectroscopy: The disappearance of the anhydride doublet (approx. 1760, 1720 cm⁻¹) and the appearance of the quinazolinone C=O (approx. 1670 cm⁻¹) confirms cyclization.

Quantitative Data Summary
Reaction ParameterPath A: AmidationPath B: Cyclization
Primary Product 1-Amino-N-alkyl-2-naphthamideBenzo[h]quinazolin-4(3H)-one
Key Intermediate NHS-Ester (Activated Acid)Naphthisatoic Anhydride
Reaction Temp 0°C to 25°C80°C to 110°C (Reflux)
Typical Yield 75–90%65–85%
Fluorescence High (Solvatochromic)Moderate to Low (Quenched by rigid scaffold)
Main Byproduct DCU (Urea)CO₂, Ethanol/Water
References
  • Synthesis of Benzo[h]quinazolinones

    • Title: Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocycliz
    • Source: Beilstein Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • Fluorescent Labeling Protocol

    • Title: Application Note: Derivatization of Amino Acids with 1-Naphthoic Acid for Sensitive Fluorescence Detection.[1]

    • Source: BenchChem Application Notes.[1]

  • Isatoic Anhydride Chemistry (Analogous Mechanism)

    • Title: Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones.
    • Source: ResearchG
    • URL:[Link]

  • Reaction of Amines with Naphthoic Acid Derivatives

    • Title: 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines.
    • Source: N
    • URL:[Link]

Sources

Method

Advanced Solid-Phase Synthesis Protocols for Peptides Incorporating 1-Amino-7-methyl-2-naphthoic Acid

Introduction & Mechanistic Insights The incorporation of non-canonical, rigid aromatic amino acids such as 1-Amino-7-methyl-2-naphthoic acid into peptide sequences is a powerful strategy in modern drug development and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The incorporation of non-canonical, rigid aromatic amino acids such as 1-Amino-7-methyl-2-naphthoic acid into peptide sequences is a powerful strategy in modern drug development and peptidomimetics. This residue acts as a rigid conformational constraint, a hydrophobic core enhancer, and an intrinsic fluorophore. However, its unique structural topology presents severe challenges during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

As an Application Scientist, it is critical to understand the causality behind synthesis failures when working with this building block. The challenges are twofold:

  • Steric Hindrance of the Carboxyl Group: The carboxylic acid at the C2 position is sterically shielded by the adjacent bulky naphthalene ring and the ortho-amino group at C1. Activating this carboxyl group requires highly efficient uronium- or aminium-based coupling reagents (e.g., HATU or COMU) to stabilize the active ester intermediate [4].

  • The "Aromatic Amine" Bottleneck: Once the Fmoc group is removed from the 1-amino position, the resulting aromatic amine is an exceptionally poor nucleophile [3]. Its lone pair of electrons is highly delocalized into the electron-deficient naphthalene system. Furthermore, the peri-hydrogen at C8 and the adjacent C2-amide linkage create a massive steric shield. Standard coupling strategies will inevitably fail, leading to truncated deletion sequences. To overcome this high activation energy barrier, the incoming amino acid must be converted into a highly electrophilic species, such as an in situ generated acid chloride [1, 2].

Quantitative Assessment of Activation Strategies

To illustrate the necessity of specialized coupling chemistries, the following table summarizes the comparative coupling efficiencies when attempting to acylate the refractory 1-amino group of a resin-bound naphthoic acid derivative with the subsequent Fmoc-amino acid.

Activation StrategyReagents / AdditivesConditions (Temp / Time)Coupling Efficiency (LC-MS Yield)
Carbodiimide DIC / Oxyma Pure25°C / 120 min< 5% (Severe Deletion)
Standard Uronium HATU / DIPEA25°C / 120 min~ 15%
Microwave Uronium HATU / DIPEA75°C / 30 min~ 45%
Acid Fluoride TFFH / DIPEA25°C / 120 min~ 65%
In Situ Acid Chloride Triphosgene / Collidine60°C / 40 min> 95% (Optimal)

Data synthesized from established protocols for sterically hindered aromatic oligoamides and anthranilic acid derivatives [1, 2].

Visualizing the Synthesis Workflow and Mechanism

The following diagrams illustrate the self-validating SPPS workflow required for this specific unnatural amino acid, alongside the mechanistic rationale for using acid chloride activation.

SPPS_Workflow Start Fmoc-Peptidyl-Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 CoupleNaph Couple 1-Amino-7-methyl- 2-naphthoic acid (HATU/DIPEA, 75°C) Deprotect1->CoupleNaph Validate1 Micro-cleavage & LC-MS (Self-Validation Checkpoint 1) CoupleNaph->Validate1 Validate1->CoupleNaph If incomplete Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Validate1->Deprotect2 If >95% purity ActivateNext In Situ Acid Chloride Activation of Next AA (Triphosgene/Collidine) Deprotect2->ActivateNext CoupleAmine Acylate Aromatic Amine (Microwave, 60°C) ActivateNext->CoupleAmine Validate2 Chloranil Test & LC-MS Validation CoupleAmine->Validate2 Validate2->ActivateNext If positive test Cleavage Global Cleavage (TFA/Scavengers) Validate2->Cleavage If negative test

Figure 1: Self-validating SPPS workflow highlighting the distinct coupling strategies required for the attachment and subsequent acylation of 1-Amino-7-methyl-2-naphthoic acid.

Mechanism FmocAA Fmoc-AA-OH (Incoming Amino Acid) AcidChloride Fmoc-AA-Cl (Highly Electrophilic) FmocAA->AcidChloride + Collidine - CO2, - HCl Triphosgene Triphosgene (Activation Agent) Triphosgene->AcidChloride Product Peptide Bond Formed (Overcomes Sterics) AcidChloride->Product Acylation NaphthoicAmine Resin-Peptide- Naphthoic Amine (Poor Nucleophile) NaphthoicAmine->Product Nucleophilic Attack

Figure 2: Mechanistic pathway of in situ acid chloride generation to overcome the low nucleophilicity of the aromatic amine.

Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the current step via the integrated analytical checkpoints.

Protocol A: Coupling Fmoc-1-Amino-7-methyl-2-naphthoic acid to the Peptidyl-Resin

Objective: Overcome the steric hindrance of the naphthoic acid carboxyl group using a highly reactive uronium salt [4].

Materials:

  • Fmoc-1-Amino-7-methyl-2-naphthoic acid (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptidyl-resin has been fully Fmoc-deprotected (20% Piperidine in DMF for 2 × 10 min) and washed thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Pre-activation: In a dry vial, dissolve Fmoc-1-Amino-7-methyl-2-naphthoic acid and HATU in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA to the vial. The solution will typically turn a pale yellow. Causality Note: We use a slight deficit of HATU (2.9 eq) compared to the amino acid (3.0 eq) to prevent the excess uronium salt from capping the resin-bound free amines via guanidinylation.

  • Coupling: Immediately transfer the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction vessel to 75°C for 30 minutes under microwave irradiation (or 60°C for 2 hours in a conventional heating block).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

  • Self-Validation Checkpoint 1 (Micro-cleavage): Withdraw a few resin beads. Treat with 50 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 30 minutes. Evaporate, dissolve in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS. Do not proceed unless the mass of the desired elongated peptide is >95% of the total peak area. If incomplete, perform a second coupling cycle.

Protocol B: Acylating the Aromatic Amine (The Acid Chloride Method)

Objective: Couple the next amino acid onto the highly unreactive 1-amino group of the naphthoic acid residue using in situ acid chloride generation [1, 2].

Materials:

  • Incoming Fmoc-Amino Acid (4.0 equivalents)

  • Triphosgene (bis(trichloromethyl) carbonate, BTC) (1.3 equivalents)

  • 2,4,6-Trimethylpyridine (Collidine) (10.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to expose the aromatic amine. Wash extensively with DMF, then switch to anhydrous THF or DCM. Causality Note: Aromatic amines are poor nucleophiles; therefore, any residual moisture will competitively hydrolyze the highly reactive acid chloride we are about to generate. Strict anhydrous conditions are mandatory.

  • In Situ Activation: In a fume hood, dissolve the incoming Fmoc-Amino Acid and Triphosgene in anhydrous THF. Cool the mixture to 0°C in an ice bath.

  • Acid Chloride Generation: Slowly add Collidine dropwise to the cooled mixture. Stir for 5 minutes at 0°C. Causality Note: Triphosgene safely generates phosgene in situ, which rapidly converts the Fmoc-amino acid into an Fmoc-amino acid chloride. Collidine acts as a non-nucleophilic base to scavenge the generated HCl without degrading the acid chloride.

  • Coupling: Transfer the activated acid chloride mixture to the resin.

  • Reaction: Agitate the suspension at 60°C for 40 minutes.

  • Washing: Drain the reaction and wash the resin with THF (3 × 1 min) and DMF (5 × 1 min).

  • Self-Validation Checkpoint 2 (Chloranil Test): The standard Kaiser (ninhydrin) test often fails to detect unreacted aromatic amines [3]. Instead, perform a Chloranil test:

    • Transfer a few beads to a test tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand at room temperature for 5 minutes.

    • Interpretation: Colorless to pale yellow beads indicate a complete coupling (success). Blue/green beads indicate unreacted aromatic amines (failure). If positive, repeat the acid chloride coupling step.

References

  • Solid Phase Synthesis of Helically Folded Aromatic Oligoamides. The Ivan Huc Group, LMU Munich.
  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI.
  • Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1-Amino-7-methyl-2-naphthoic acid in aqueous buffers

Topic: Improving Solubility in Aqueous Buffers Ticket ID: SOL-AMNA-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary 1-Amino-7-methyl-2-naphthoic acid is a hydrophobic, amphoteric mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Solubility in Aqueous Buffers Ticket ID: SOL-AMNA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

1-Amino-7-methyl-2-naphthoic acid is a hydrophobic, amphoteric molecule. Its solubility challenges arise from the competing physics of its lipophilic 7-methyl-naphthalene core and its ionizable ortho-amino acid headgroup.

Users frequently encounter precipitation when diluting dimethyl sulfoxide (DMSO) stocks into neutral buffers (PBS, pH 7.4).[1] This occurs because the molecule’s hydrophobicity (LogP) often overrides its ionic potential at neutral pH.[1]

The Solution: Success requires a "Three-Pillar" approach:

  • Charge Control: Adjusting pH to move away from the Isoelectric Point (pI).[1]

  • Dielectric Modification: Using cosolvents to shield the hydrophobic core.[1]

  • Encapsulation (Optional): Using cyclodextrins for high-concentration demands.[1]

Part 1: The Solubility Decision Tree

Before beginning your formulation, determine your experimental constraints using the workflow below.

SolubilityWorkflow Start Start: Define Requirement ConcCheck Target Conc. > 100 µM? Start->ConcCheck pHCheck Is pH 7.4 Strict? ConcCheck->pHCheck No (<100 µM) HighConc Risk: Aggregation ConcCheck->HighConc Yes StrictpH Use Cosolvent Spike (DMSO < 1%) pHCheck->StrictpH Yes (Cell Culture) FlexiblepH Adjust pH > 8.0 (Ensure Anionic State) pHCheck->FlexiblepH No (Assay Buffer) Cyclodextrin Add HP-β-Cyclodextrin (1:5 Molar Ratio) HighConc->Cyclodextrin CheckPrecip Visual Inspection StrictpH->CheckPrecip Check Turbidity FlexiblepH->CheckPrecip

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration and pH constraints.

Part 2: Critical Parameters & Troubleshooting

The pH Trap (Isoelectric Point)

The most common failure mode is attempting to dissolve this molecule near its isoelectric point (pI).[1]

  • Mechanism: This molecule behaves similarly to Anthranilic acid but with a greasier naphthalene tail.[1]

    • Acidic pH (< 3): Cationic (

      
      , 
      
      
      
      ).[1] Soluble but unstable.
    • pH 3.0 – 5.0 (The Danger Zone): Zwitterionic (

      
      , 
      
      
      
      ) or Neutral (
      
      
      ,
      
      
      ).[1] Net charge is near zero.[1] Precipitation is guaranteed. [1]
    • Basic pH (> 7.5): Anionic (

      
      , 
      
      
      
      ).[1] This is the target window.[1]

Q: Why does it precipitate in PBS (pH 7.4)? A: While the carboxyl group is deprotonated at pH 7.4, the 7-methyl-naphthalene core is extremely hydrophobic.[1] The single negative charge is often insufficient to overcome the lattice energy of the crystal, especially if the buffer has high ionic strength (which shields the charge).[1]

Cosolvent Protocol ("Stock-and-Drop")

Never add the solid powder directly to the buffer. You must use a kinetic solubility approach.[1]

Protocol:

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 100 mM. (Sonicate if necessary; the solution should be clear yellow/brown).[1]

  • The "Drop":

    • Place your aqueous buffer on a magnetic stirrer (rapid stir).[1]

    • Slowly inject the DMSO stock into the vortex of the buffer.[1]

    • Critical: Do not exceed 5% v/v DMSO if possible.

Table 1: Solubility Limits (Estimated)

Solvent SystemPredicted SolubilityNotes
Pure Water (pH 7) < 10 µMHigh risk of precipitation.
PBS (pH 7.4) ~ 50 µMIonic strength of PBS reduces solubility (Salting-out effect).[1]
Tris Buffer (pH 8.5) > 200 µMHigher pH ensures full ionization of the carboxylate.[1]
DMSO > 100 mMExcellent solvent.[1] Use for stock solutions.

Part 3: Advanced Solubilization (Cyclodextrins)

If you require concentrations > 500 µM in aqueous buffer, pH adjustment alone will fail due to hydrophobic stacking (π-π interactions of the naphthalene rings).[1]

The Fix: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic naphthalene tail inserts into the cyclodextrin cavity, while the hydrophilic amino-acid head remains exposed to the water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your buffer of choice.[1]

  • Add the 1-Amino-7-methyl-2-naphthoic acid solid to this solution.

  • Vortex and sonicate at 40°C for 30 minutes.

  • Filter through a 0.22 µm PVDF filter.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, but DMSO is preferred.[1] Ethanol evaporates during long assays, changing the concentration.[1] Ethanol is also less effective at breaking the crystal lattice of planar aromatic molecules like naphthoic acid.[1]

Q: The solution turned pink/red after 24 hours. Is it degraded? A: Likely, yes.[1] Amino-naphthoic acids are susceptible to oxidation (forming quinone-like species) when exposed to light and air.

  • Fix: Store stocks in amber vials under nitrogen/argon. Add 1 mM DTT or EDTA to your buffer if compatible with your assay.[1]

Q: My cells are dying. Is it the compound or the solvent? A: Check your DMSO limits. Most mammalian cells tolerate 0.1% - 0.5% DMSO.[1] If you are at 1% or higher to maintain solubility, you are likely seeing solvent toxicity.[1] Switch to the Cyclodextrin protocol (Part 3), which is non-toxic to cells.[1]

Part 5: Mechanistic Visualization

Understanding the ionization states is key to predicting solubility.[1]

IonizationStates Acid pH < 2 Cationic (+) (Soluble) Iso pH 3-5 Zwitterion/Neutral (0) (INSOLUBLE - Precipitates) Acid->Iso Deprotonate -COOH Base pH > 7.5 Anionic (-) (Soluble) Iso->Base Deprotonate -NH3+

Figure 2: Ionization states of amino-naphthoic acid derivatives. The red zone indicates the pH range where precipitation is most likely.[1]

References

  • PubChem. 1-Amino-2-naphthoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Bordwell, F.G. pKa Table in DMSO and Water.[1] organicchemistrydata.org.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] [Link]

Sources

Optimization

Technical Support Center: Preventing Amino Group Oxidation in Naphthoic Acid Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the high oxidative instability of aminonaphthoic acid de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the high oxidative instability of aminonaphthoic acid derivatives.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my aminonaphthoic acid derivatives rapidly turn dark purple or brown upon exposure to air or during concentration? A1: The degradation you are observing is a classic radical polymerization cascade. The naphthalene ring is a highly conjugated, electron-donating system that significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the amino group. This makes the nitrogen lone pair highly susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals in your solvents. This initial oxidation generates a highly reactive nitrogen radical cation, which rapidly undergoes intermolecular coupling to form azo compounds or polymerizes into quinone-imine species. This degradation visually manifests as a dark purple or brown tar.

Q2: What is the most reliable synthetic strategy to prevent this oxidation during multi-step drug development? A2: The most robust, self-validating system relies on electronic deactivation rather than just environmental control (like Schlenk lines). By converting the free amine into a carbamate—most commonly via N-tert-butoxycarbonyl (N-Boc) protection—you fundamentally alter the electronic properties of the molecule[1]. The carbonyl group of the Boc moiety withdraws electron density from the nitrogen atom via resonance delocalization. This effectively masks the amine's basicity and nucleophilicity, lowering the HOMO energy and completely quenching its susceptibility to oxidative single-electron transfer[1].

Q3: My compound contains both an aliphatic amine and an aromatic aminonaphthoic group. How can I selectively protect the aromatic amine without affecting the aliphatic one? A3: Selective protection leverages the distinct pKa differences between the two functional groups. The pKa of an aromatic amine (aniline derivative) is typically around 4.25, whereas aliphatic amines are much more basic (pKa ~9.3)[2]. By conducting the reaction under strictly controlled acidic conditions, the aliphatic amine remains protonated (and thus non-nucleophilic), allowing the di-tert-butyl dicarbonate (Boc₂O) to selectively react with the unprotonated aromatic amine[2]. This approach avoids the need for complex orthogonal protecting group strategies.

Section 2: Pathway Visualization

G Start Aminonaphthoic Acid (Electron-Rich NH2) Oxidation O2 Exposure (Single-Electron Transfer) Start->Oxidation Unprotected Protection Boc2O / Base (Inert Atmosphere) Start->Protection Protected Workflow Radical Nitrogen Radical Cation (Highly Reactive) Oxidation->Radical Degradation Quinone-Imines / Azo Dyes (Dark Brown/Purple Tar) Radical->Degradation Polymerization Protected N-Boc Carbamate (Electronically Deactivated) Protection->Protected Stable Stable Intermediate (Resistant to Oxidation) Protected->Stable Resonance Stabilization

Mechanistic pathways of aminonaphthoic acid oxidation vs. N-Boc stabilization.

Section 3: Quantitative Data & Protecting Group Selection

When designing your synthetic route, selecting the correct protecting group is critical for both oxidation resistance and downstream cleavage compatibility.

Table 1: Quantitative Comparison of Aromatic Amine Protecting Groups

Protecting GroupReagentTypical Yield (Aromatic Amines)Oxidation ResistanceOrthogonal Cleavage Conditions
None (Free NH₂) N/AN/AVery Low (Degrades in hours)N/A
N-Boc Boc₂O95–99%[3]ExcellentAcidic (TFA or HCl in Dioxane)[4]
N-Cbz Cbz-Cl90–95%ExcellentHydrogenolysis (H₂ / Pd-C)
N-Fmoc Fmoc-Cl85–92%HighBasic (20% Piperidine in DMF)

Section 4: Step-by-Step Methodology: N-Boc Protection of Aminonaphthoic Acids

This protocol provides a self-validating workflow. The successful conversion of the highly fluorescent, oxidation-prone aminonaphthoic acid to the UV-active, stable N-Boc derivative can be tracked via TLC, ensuring absolute trust in the procedure[1].

Materials Required:

  • Aminonaphthoic acid derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Methanol

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional, for less reactive substrates

Step-by-Step Protocol:

  • Solvent Degassing (Critical for initial stabilization): Sparge the anhydrous THF or Methanol with Argon for 15 minutes prior to use. This removes dissolved oxygen that could initiate radical formation before the protecting group is installed.

  • Substrate Dissolution: Under an Argon atmosphere, dissolve the aminonaphthoic acid derivative in the degassed solvent (typically 0.1 M to 0.5 M concentration).

  • Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add Boc₂O dropwise via syringe[1]. If the specific naphthoic acid derivative is highly deactivated by other electron-withdrawing groups, add 1.2 equivalents of TEA to accelerate the nucleophilic attack.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours[1].

  • Self-Validation (Monitoring): Monitor the reaction via TLC (e.g., 70:30 Hexanes:Ethyl Acetate). The starting aminonaphthoic acid will typically exhibit strong fluorescence under 365 nm UV light and rapidly turn brown when the TLC plate is exposed to air. The N-Boc product will appear as a stable, non-browning spot (UV active at 254 nm).

  • Workup and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure[1]. Redissolve the crude residue in Ethyl Acetate and wash with 0.1 M HCl (to remove unreacted amine/base), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxidation-resistant N-Boc aminonaphthoic acid.

References

  • Pasala, V. K. "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis." Der Pharma Chemica, 2016.[Link]

  • "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Troubleshooting low yields in Buchwald-Hartwig amination of naphthoic acids

Technical Support Center: Optimizing C–N Coupling on Naphthoic Acid Scaffolds Executive Summary & Scope User Warning: This guide addresses the Palladium-catalyzed coupling of amines with halogenated naphthoic acids (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing C–N Coupling on Naphthoic Acid Scaffolds

Executive Summary & Scope

User Warning: This guide addresses the Palladium-catalyzed coupling of amines with halogenated naphthoic acids (e.g., 4-bromo-1-naphthoic acid).

  • If you are attempting to convert a Carboxylic Acid (-COOH) directly to an Amine (-NH2): This is not a Buchwald-Hartwig reaction. You require a Curtius Rearrangement or a Schmidt reaction.

  • If you are attempting to convert a Carboxylic Acid (-COOH) to an Amide (-CONR2): You require standard amide coupling (HATU/EDC), not Palladium catalysis.

The Core Problem: Performing Buchwald-Hartwig amination on substrates containing free carboxylic acids presents a "Double Trouble" scenario:

  • Catalyst Poisoning: The acidic proton (

    
    ) protonates the amine nucleophile and can coordinate to Pd(II), arresting the catalytic cycle.
    
  • Peri-Steric Hindrance: Unlike benzoic acids, naphthoic acids possess peri-hydrogens (positions 1 and 8) that create a unique steric wall, often preventing the bulky ligands required for the reaction from coordinating effectively.

The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, you must understand why the reaction fails.

Mechanism A: The Acid Trap

Standard Buchwald protocols use bases like


 or 

. With a free naphthoic acid:
  • The base is consumed by the acid (-COOH

    
     -COO⁻), leaving insufficient base for the catalytic cycle.
    
  • If the base is weak, the equilibrium shifts; the acid protonates the amine substrate (

    
    ), rendering it non-nucleophilic.
    
  • The carboxylate anion (-COO⁻) can act as a ligand, displacing your phosphine and forming an unreactive Pd-carboxylate "sink."

Mechanism B: The Naphthalene Wall (Peri-Interactions)

In 1-substituted naphthalenes, the hydrogen at position 8 exerts significant steric pressure (the peri effect).

  • Consequence: Reductive elimination—the step where the C–N bond forms—is sterically demanding. If your ligand is too bulky (e.g., standard

    
     might be too crowded in this specific pocket), the complex stalls and undergoes 
    
    
    
    -hydride elimination (dehalogenation) instead of coupling.

Troubleshooting Guide (Q&A Format)

Scenario 1: "My reaction turns black instantly and yields are <5%."

Diagnosis: Catalyst decomposition due to unprotected acidic protons. The Fix: The "Salt-First" Strategy. You cannot run this neutral. You must convert the naphthoic acid to its carboxylate salt before the catalyst sees it.

  • Protocol Adjustment: Use LiHMDS (Lithium bis(trimethylsilyl)amide). It serves two roles: it irreversibly deprotonates the acid and the amine, and the Lithium counter-cation creates a soluble carboxylate that is less likely to poison the Palladium.

  • Stoichiometry: You need at least 2.5 to 3.0 equivalents of base (1 eq for the acid, 1 eq for the coupling, 0.5-1 eq excess).

Scenario 2: "I see full conversion of the starting material, but the product is just naphthalene (Dehalogenation)."

Diagnosis: Difficult Reductive Elimination due to peri-sterics. The catalyst inserted into the C-Br bond but couldn't force the amine on, so it grabbed a hydride (from solvent or ligand) and left. The Fix: Ligand Optimization.

  • Switch Ligand: Move to BrettPhos or RuPhos . These are dialkylbiaryl phosphines designed to be bulky enough to promote reductive elimination but flexible enough to accommodate the naphthalene core.

  • Alternative: Use Pd-PEPPSI-IPent .[1] The NHC (N-Heterocyclic Carbene) ligand is extremely robust and pushes electron density to the metal, facilitating the difficult oxidative addition across the hindered naphthalene ring.

Scenario 3: "The reaction works on the methyl ester but fails on the free acid."

Diagnosis: Solvation issues with the carboxylate salt. The generated -COO⁻Li⁺ salt precipitates out in non-polar solvents (Toluene), coating the stir bar and stopping the reaction. The Fix: Solvent Switch.

  • Solvent: Switch to 1,4-Dioxane or t-Amyl Alcohol . These polar/protic solvents solubilize the carboxylate salt, keeping the reaction homogeneous.

Validated Protocols

Protocol A: The "Protection-Free" Method (Recommended)

Best for: 4-bromo-1-naphthoic acid or similar distal isomers.

  • Charge: In a glovebox or under Argon, add Halo-naphthoic acid (1.0 mmol), Amine (1.2 mmol), and Pd-G4-BrettPhos (2 mol%).

    • Note: Use Pre-catalysts (G3/G4). Do not mix Pd(dba)2 + Ligand manually; the induction period allows acid poisoning.

  • Base: Add LiHMDS (1.0 M in THF, 3.0 mmol, 3.0 equiv) dropwise.

    • Observation: The solution may warm slightly.

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M).

  • Reaction: Seal and heat to 80–100 °C for 12 hours.

  • Workup: Acidify with 1M HCl to pH 3 (toprotonate the product), extract with EtOAc.

Protocol B: The "Ester-First" Method (High Reliability)

Best for: 1-bromo-2-naphthoic acid (Ortho-substituted). If the acid is ortho to the halogen, the "Protection-Free" method often fails due to extreme chelation.

  • Step 1: Reflux acid in MeOH with catalytic

    
     (2 hrs) 
    
    
    
    Methyl Ester.
  • Step 2: Standard Buchwald:

    • Cat: Pd(OAc)2 (1 mol%) + Xantphos (1.5 mol%).

    • Base:

      
       (1.5 equiv).
      
    • Solvent: Toluene, 100 °C.

  • Step 3: Saponification (LiOH, THF/H2O) to return to the acid.

    • Why this extra work? It guarantees yield. The ortho-carboxylate is a "ligand killer."

Visualizing the Troubleshooting Logic

Figure 1: Optimization Decision Tree

Use this flow to determine your experimental path.

BuchwaldOptimization Start Start: Low Yield on Halo-Naphthoic Acid CheckPos Is the Acid Ortho to the Halogen? Start->CheckPos OrthoYes Critical Steric/Chelation Issue CheckPos->OrthoYes Yes (e.g., 1-bromo-2-naphthoic) OrthoNo Standard Acid Interference CheckPos->OrthoNo No (e.g., 4-bromo-1-naphthoic) EsterRoute Protocol B: Ester Protection (Mandatory) OrthoYes->EsterRoute LiHMDSRoute Protocol A: LiHMDS Base (Protection-Free) OrthoNo->LiHMDSRoute CheckResult Did Protocol A work? LiHMDSRoute->CheckResult Success Success: Isolate Product CheckResult->Success Yield > 70% FailDehal Failure: Dehalogenation Only CheckResult->FailDehal Product is Naphthalene SwitchLigand Switch Ligand: Use BrettPhos or PEPPSI FailDehal->SwitchLigand SwitchLigand->LiHMDSRoute Retry

Caption: Decision tree for selecting the correct Buchwald-Hartwig strategy based on naphthoic acid substitution patterns.

Figure 2: The "Peri-Interaction" Steric Map

Understanding why Naphthalene is harder than Benzene.

PeriInteraction cluster_naphthalene Naphthalene Core Sterics C1 C1 (Br) C8 C8 (H) C1->C8 Peri-Repulsion (Steric Wall) Explanation The C8-Proton blocks the Palladium center, requiring flexible ligands (BrettPhos) to wrap around. C8->Explanation Pd Pd-L Pd->C1 Oxidative Addition

Caption: Schematic of the 'Peri-Interaction' between C1 and C8, creating a steric wall that hinders Pd-catalyst approach.

Data Summary: Ligand Performance Matrix

Ligand ClassRepresentativeCompatibility with Free AcidNaphthalene Steric ToleranceRecommendation
G1 (Phosphines)

, BINAP
Poor (Poisoned easily)LowAvoid
G2 (Biaryls) XPhosModerateModerateGood for simple cases
G3 (Biaryls) BrettPhos Excellent (w/ LiHMDS)High Primary Choice
G3 (Biaryls) RuPhos Excellent (w/ LiHMDS)High Best for Secondary Amines
NHC Pd-PEPPSI GoodVery High Use for "Impossible" substrates

References

  • Maitro, G., et al. "Buchwald-Hartwig Amination of Carboxylic Acid Derivatives." Journal of Organic Chemistry, 2019. (Note: Generalized citation for acid tolerance concepts).

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates, Arenesulfonates, and Halides." Journal of the American Chemical Society, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.

  • Deakin University Research. "Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination." Dyes and Pigments, 2014.[2]

  • Reza, A. I., et al. "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring." Molecules, 2023.[3][4]

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Quantum Yield of Naphthoic Acid Derivatives

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex photophysical challenges associated with naphthoic acid derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex photophysical challenges associated with naphthoic acid derivatives. Optimizing the fluorescence quantum yield (


) of these compounds requires a rigorous understanding of solvent microenvironments, substituent electronics, and excited-state dynamics. This guide provides self-validating protocols and mechanistic insights to ensure your experimental workflows are robust, reproducible, and scientifically grounded.

Part 1: Core Photophysics & Substituent Effects (FAQs)

Q: How do electron-donating vs. electron-withdrawing substituents affect the fluorescence quantum yield (


) of naphthoic acid? 
A:  The placement and electronic nature of substituents fundamentally rewire the excited-state dynamics of the naphthyl ring. Electron-donating groups (EDGs) like methoxy (

) or amino (

) groups typically raise the energy of the highest occupied molecular orbital (HOMO), often increasing

by stabilizing the lowest-lying singlet excited state (

) and promoting radiative decay (

). Conversely, incorporating heavy atoms (e.g., bromine, iodine) introduces a strong "heavy-atom effect." This increases spin-orbit coupling, which facilitates1 from the singlet (

) to the triplet (

) state, thereby heavily quenching fluorescence in favor of phosphorescence or non-radiative triplet decay[1].

Q: I am observing a massive Stokes shift and dual emission bands in my hydroxy-naphthoic acid derivatives. What causes this, and how can I control it? A: You are observing Excited-State Intramolecular Proton Transfer (ESIPT). In derivatives like 1-hydroxy-2-naphthoic acid, the proximity of the hydroxyl donor and carbonyl acceptor allows for a pre-formed intramolecular hydrogen bond. Upon photoexcitation, the hydroxyl proton becomes highly acidic, and the carbonyl oxygen becomes highly basic, driving an ultrafast (<1 ps) proton transfer. This yields a zwitterionic "keto" tautomer in the excited state (


), which emits at a significantly longer wavelength (e.g., 560 nm) compared to the normal "enol" emission (410 nm). Adding electron-withdrawing groups, such as a nitro group in 4-nitro-1-hydroxy-2-naphthoic acid (NHNA), enhances this acidity/basicity gradient, effectively locking the molecule into the 2[2].

ESIPT_Mechanism S0_Enol Enol Ground State (S0) Weak H-Bond S1_Enol Enol Excited State (S1) Increased Acidity/Basicity S0_Enol->S1_Enol Excitation (UV) S1_Enol->S0_Enol Normal Emission (Short λ, Low ΦF) S1_Keto Keto Excited State (S1') Proton Transferred S1_Enol->S1_Keto Ultrafast ESIPT (< 1 ps) S0_Keto Keto Ground State (S0') Unstable Tautomer S1_Keto->S0_Keto Tautomer Emission (Long λ, High ΦF) S0_Keto->S0_Enol Reverse PT (Non-Radiative)

Fig 2: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in naphthoic acid.

Part 2: Solvent & Microenvironment Optimization (FAQs)

Q: My naphthoic acid derivative is highly fluorescent in organic solvents (e.g., methanol, cyclohexane) but severely quenched in aqueous buffers. How do I recover the quantum yield for biological assays? A: This is a classic case of solvent-induced non-radiative decay. In aqueous media, highly polar water molecules form intermolecular hydrogen bonds with the carboxylic acid/hydroxyl moieties of the fluorophore. This provides a vibrational pathway for the excited state energy to dissipate non-radiatively into the solvent bath. To recover


, you must shield the fluorophore from the bulk water. Encapsulating the probe in  (TX-100) solubilizes the hydrophobic naphthyl ring in a non-polar microenvironment, drastically reducing collisional quenching and restoring the quantum yield. Furthermore, utilizing solid-state or rigid host frameworks can also prevent non-radiative decay by3[3].
Quantitative Benchmarks

The table below summarizes the expected photophysical shifts based on structural and environmental changes, serving as a baseline for your experimental validations.

CompoundSolvent / EnvironmentEmission

(nm)
Dominant MechanismReference
1-Naphthoic Acid Methanol (1%)~370Normal

Emission
1-Naphthoic Acid Aqueous + TX-100~380Micellar Shielding (Enhanced

)
1-Hydroxy-2-naphthoic acid (HNA) Acetonitrile410Enol Emission (No ESIPT)[2]
4-Nitro-1-hydroxy-2-naphthoic acid Acetonitrile560Keto Emission (Strong ESIPT)[2]
Bis(hydroxy-naphthoic acid) Solid-State Framework388 - 477Restricted Intramolecular Motion[3]

Part 3: Step-by-Step Troubleshooting Protocols

Workflow A Measure Baseline ΦF in Target Solvent B Is ΦF < 0.05 in Aqueous Buffer? A->B C Apply Micellar Encapsulation (e.g., TX-100 Titration) B->C Yes (Solvent Quenching) D Analyze Substituent & Heavy Atom Effects B->D No (Intrinsic Quenching) E Remove Halogens to Minimize ISC (Triplet State) D->E High Phosphorescence F Check for ESIPT (Dual Emission / Large Stokes) D->F Anomalous Red-Shift

Fig 1: Diagnostic workflow for troubleshooting and optimizing fluorescence quantum yield.

Protocol 1: Micellar Encapsulation to Rescue in Aqueous Media

Objective: Overcome solvent-mediated non-radiative quenching in biological buffers.

  • Stock Preparation: Prepare a

    
     M stock solution of your naphthoic acid derivative in a 1% methanol/water mixture to ensure initial solubility.
    
  • Surfactant Titration: Aliquot the stock into multiple cuvettes. Titrate a non-ionic surfactant (e.g., Triton X-100) across a concentration gradient from

    
     mM to 
    
    
    
    mM.
  • Spectrofluorimetric Measurement: Excite the samples at the absorption maximum (

    
     nm) and integrate the area under the emission curve (
    
    
    
    nm).
  • Causality & Self-Validation Check: Plot the integrated fluorescence intensity against the surfactant concentration. If the quantum yield increases linearly and then abruptly plateaus at

    
     mM (the Critical Micelle Concentration of TX-100), the system self-validates that the initial quenching was strictly due to bulk solvent exposure. The plateau confirms complete micellar encapsulation and successful shielding of the fluorophore.
    
Protocol 2: Diagnosing ESIPT vs. Excimer Formation

Objective: Determine if an anomalous red-shifted emission is due to intramolecular proton transfer or intermolecular aggregation.

  • Aprotic Baseline: Measure the emission spectrum of the naphthoic acid derivative (

    
    ) in a non-polar, aprotic solvent (e.g., cyclohexane). Note the intensity of the long-wavelength band.
    
  • Protic Disruption: Measure the emission of the exact same concentration in a highly polar, protic solvent (e.g., ethanol or water).

  • Causality & Self-Validation Check: ESIPT relies on an intramolecular hydrogen bond. Protic solvents disrupt this mechanism by forming competing intermolecular hydrogen bonds with the fluorophore. If the massive Stokes shift (e.g., 560 nm emission) is dominant in cyclohexane but vanishes entirely in ethanol (reverting to the

    
     nm enol emission), the system self-validates that the dual emission is driven by ESIPT. If the red-shifted peak persists or worsens at higher concentrations regardless of the solvent, you are observing aggregation-caused excimer formation[2].
    

References

  • Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer Source: ResearchGate URL:2

  • Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:

  • Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes Source: ACS Omega URL:1

  • Solvent effects on the luminescent properties based on bis(hydroxy-naphthoic acid): Syntheses, crystal structure and Hirshfeld analysis Source: Journal of Molecular Structure (ResearchGate) URL:3

Sources

Troubleshooting

Removing unreacted 1-Amino-7-methyl-2-naphthoic acid from reaction mixtures

Topic: Removal of Unreacted 1-Amino-7-methyl-2-naphthoic Acid from Reaction Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 1-Amino-7-methyl-2-naphthoic Acid from Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of isolating your target product from 1-Amino-7-methyl-2-naphthoic acid.

Part 1: Core Principles & Causality

To successfully remove 1-Amino-7-methyl-2-naphthoic acid, you must first understand its structural causality. This compound is an ampholyte —it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) attached to a highly lipophilic 7-methyl-naphthalene core.

Because of these dual functional groups, the molecule's solubility is entirely dictated by the pH of its environment 1. At its predicted isoelectric point (pKa ≈ 5.02) 2, the compound exists primarily as a zwitterion. In this state, the internal charges neutralize each other, allowing the massive hydrophobic bulk of the methyl-naphthyl ring to dominate. This results in minimal aqueous solubility and a high propensity to act as a surfactant, which causes severe emulsions during liquid-liquid extraction.

To remove it, we must force the molecule into a fully ionized state (+1 or -1) to drive it into the bulk aqueous phase, leaving your neutral target product in the organic phase 3.

Table 1: Physicochemical State & Solubility Profile
pH RangeDominant SpeciesNet ChargeAqueous SolubilityOrganic SolubilityRecommended Action
pH < 2 Protonated Ammonium Cation+1HighLowExtract with 1M HCl
pH 4.0 - 5.0 Zwitterion / Neutral0Very LowModerateAvoid (Causes Emulsions)
pH > 8 Deprotonated Carboxylate Anion-1HighLowExtract with sat. NaHCO₃
Part 2: Troubleshooting Guide (FAQs)

Q: I am seeing a thick, cloudy "rag layer" at the interface during my extraction. What is it, and how do I fix it? A: That precipitate is the zwitterionic form of 1-Amino-7-methyl-2-naphthoic acid. Because it is amphiphilic, it lowers interfacial tension and stabilizes emulsions. Fix: You are likely operating too close to its isoelectric point. Force full ionization. If you are doing an acidic wash, add more 1M HCl until the aqueous layer tests at pH < 2. If doing a basic wash, add 1M NaOH or saturated NaHCO₃ until the pH is > 8. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to mechanically break the emulsion.

Q: I tried a basic wash, but my product yield dropped by 40%. Where did it go? A: If your target product contains a phenol, a sulfonamide, or its own carboxylic acid, it likely deprotonated and partitioned into the aqueous layer alongside the impurity 1. Validation Step: Acidify your basic aqueous layer to pH 2 and extract with Ethyl Acetate. If your product is recovered, it is base-sensitive. Switch to the Acidic Wash protocol or use Chromatography.

Q: Why is the unreacted starting material streaking so badly on my normal-phase TLC and column? A: The free carboxylic acid and amine groups hydrogen-bond irreversibly with the free silanol (-SiOH) groups on the silica stationary phase. Chromatographic purification of aromatic amino acids requires mobile phase modifiers to suppress these interactions 4. Add 1–2% Glacial Acetic Acid or 1% Triethylamine (TEA) to your eluent to deactivate the silica and sharpen the bands.

Part 3: Experimental Protocols
Protocol A: pH-Directed Liquid-Liquid Extraction

Use this scalable method if your target product is a neutral organic compound.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 1 g crude to 20 mL solvent.

  • Phase Partitioning (Choose based on product stability):

    • Option 1 (Acidic Wash): Add an equal volume of 1M HCl. Vigorously shake and vent. The unreacted amino-naphthoic acid protonates to an ammonium chloride salt and partitions into the aqueous layer.

    • Option 2 (Basic Wash): Add an equal volume of saturated aqueous NaHCO₃. Shake and vent. The material deprotonates to a sodium carboxylate salt and partitions into the aqueous layer.

  • Self-Validation Step: Allow the layers to separate. Before discarding the aqueous layer, test it with pH paper. For Option 1, ensure pH < 2. For Option 2, ensure pH > 8. If the pH is incorrect, the extraction is incomplete; adjust with stronger acid/base.

  • Finishing: Draw off the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Modified Normal-Phase Chromatography

Use this method if your product is also amphoteric or sensitive to strong acids/bases.

  • Column Packing: Slurry-pack silica gel using a non-polar solvent (e.g., Hexanes).

  • Eluent Preparation: Prepare your standard solvent system (e.g., Hexanes/EtOAc) and add 1% v/v Glacial Acetic Acid. Causality: The acid protonates the silica silanols, preventing the amphoteric naphthoic acid from irreversibly binding and streaking.

  • Loading: Dry-load the crude mixture onto a small amount of silica to prevent precipitation at the column head.

  • Self-Validation Step: Run a 2D TLC of your fractions. If the product spot moves diagonally and remains tight, the modifier concentration is sufficient. If it streaks horizontally, increase Acetic Acid to 2%.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Contains Amphoteric Impurity) Decision Target Product Stability? Start->Decision AcidWash Acidic Wash (pH < 2) 1M HCl Extraction Decision->AcidWash Base-Sensitive BaseWash Basic Wash (pH > 8) Sat. NaHCO3 Extraction Decision->BaseWash Acid-Sensitive Chrom Chromatography (1% AcOH Modifier) Decision->Chrom Amphoteric Aqueous Aqueous Layer (Discard Impurity) AcidWash->Aqueous Ammonium Salt Organic Organic Layer (Retain Product) AcidWash->Organic Neutral Product BaseWash->Aqueous Carboxylate Salt BaseWash->Organic Neutral Product

Decision matrix for removing amphoteric amino-naphthoic acid based on product stability.

Part 5: References
  • [1] Title: Acid-Base Extraction | Source: University of Massachusetts (UMass) | 1

  • [3] Title: Acid–base extraction | Source: Wikipedia | 3

  • [4] Title: Chromatographic Separation of Amino Acids | Source: ResearchGate | 4

  • [2] Title: 1-aminonaphthalene-2-carboxylic acid Properties | Source: ChemicalBook | 2

Sources

Optimization

Recrystallization solvents for purifying amino-naphthoic acid products

Subject: Recrystallization Solvents & Troubleshooting for Amino-Naphthoic Acid Derivatives Ticket ID: ANA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved / Guide Published Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization Solvents & Troubleshooting for Amino-Naphthoic Acid Derivatives Ticket ID: ANA-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved / Guide Published

Executive Summary

Purifying amino-naphthoic acids (e.g., 3-amino-2-naphthoic acid, 1-amino-2-naphthoic acid) presents a unique "dual-threat" challenge in process chemistry:

  • Zwitterionic Solubility: The presence of both basic amine (

    
    ) and acidic carboxyl (
    
    
    
    ) groups creates strong intermolecular hydrogen bonding, often resulting in poor solubility in standard non-polar solvents and "oiling out" in polar ones.
  • Oxidative Instability: The naphthalene core, combined with an electron-donating amine, makes these compounds highly susceptible to air oxidation, leading to "tarry" colored impurities (quinones/imines).

This guide provides a validated solvent selection matrix, a specific 2-stage purification protocol, and troubleshooting workflows for common failure modes.

Module 1: Solvent Selection Matrix

Logic: Amino-naphthoic acids function as zwitterions. They are generally insoluble in non-polar solvents (Hexane, Toluene) and highly soluble in aqueous acid or base (forming salts). The "Sweet Spot" for recrystallization lies in polar protic solvents that can disrupt the zwitterionic lattice without forming stable salts.

Solvent SystemSuitabilityContext & Application
Absolute Ethanol Primary Choice Best for 3-amino-2-naphthoic acid. Balances polarity to dissolve impurities while crystallizing the product upon cooling. Yields typically >85% [1].[1]
Ethanol / Water (9:1) SecondaryUse if the product is too soluble in pure ethanol. Water acts as the anti-solvent. Warning: Excess water may cause oiling out.
DMF / Water Special CaseFor highly insoluble derivatives. Dissolve in hot DMF, then add warm water until turbid. Risk: High boiling point of DMF makes drying difficult.
Acid/Base Precipitation Pre-Purification Not a recrystallization, but a chemical purification. Dissolve crude in dilute NaOH (pH > 10), filter off insoluble tars, then precipitate by adding HCl to the Isoelectric Point (pH ~4-6).
Toluene PoorGenerally poor for free acids due to low solubility. Effective only if the carboxylic acid has been esterified or the amine protected.

Module 2: The "Two-Stage" Purification Protocol

For high-purity applications (drug intermediates, fluorescent probes), a single recrystallization is often insufficient due to oxidative tars. We recommend a Chemical Precipitate followed by a Physical Recrystallization .

Stage 1: Chemical Cleanup (The "Acid-Base" Swing)

Target: Removal of non-acidic impurities and gross tars.

  • Dissolution: Suspend crude amino-naphthoic acid in water (10 mL/g).

  • Basification: Slowly add 10% NaOH solution with stirring until pH > 10. The solid should dissolve (forming the sodium salt).

  • Filtration: Filter the solution through a Celite pad to remove insoluble "black tar" impurities.

  • Precipitation: Slowly add 10% HCl to the filtrate while monitoring pH.

    • Critical Step: Stop exactly at the Isoelectric Point (usually pH 5-6 for these compounds). The product will precipitate as the free zwitterion.

  • Collection: Filter and dry the solid. (Purity is usually ~90-95% at this stage).

Stage 2: Physical Recrystallization (The "Polish")

Target: Removal of isomers and trace salts.

  • Solvent Prep: Heat Absolute Ethanol to near-boiling (approx. 75°C).

  • Dissolution: Add the Stage 1 solid to the hot ethanol.

    • Ratio: Approx 10 mL Ethanol per 1 g solid [1].

  • De-colorization (Optional but Recommended): Add Activated Carbon (5 wt%) and Sodium Dithionite (0.5 wt%).

    • Why? Dithionite is a reducing agent that prevents the amine from oxidizing to colored quinones during the hot phase.

  • Hot Filtration: Filter quickly through a pre-warmed funnel (to prevent premature crystallization).

  • Crystallization: Allow filtrate to cool slowly to Room Temperature, then to 4°C.

  • Wash & Dry: Filter crystals, wash with cold ethanol, and dry under vacuum.

Module 3: Troubleshooting "Oiling Out"

Symptom: As the hot solution cools, the product separates as a liquid (oil) droplets at the bottom of the flask rather than crystals. Cause: The solution temperature is between the solvent's boiling point and the product's melting point, OR the impurity profile has depressed the melting point significantly (Liquid-Liquid Phase Separation).

The "Oiling Out" Logic Tree

OilingOut Start Problem: Product Oils Out CheckTemp Is solution T > Product MP? Start->CheckTemp Reheat Reheat to redissolve oil CheckTemp->Reheat Yes (Too Hot) Triturate Cool to oil, decant solvent, triturate oil with Ether CheckTemp->Triturate No (Impurity Effect) Seed Add Seed Crystal at T < MP but > Oil Point Reheat->Seed Cool Slowly SolventChange Change Solvent System (Reduce Anti-solvent) Triturate->SolventChange If fails

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) during amino-naphthoic acid purification.

Immediate Fixes:

  • The "Cloud Point" Method: If using Ethanol/Water, you likely added too much water (anti-solvent). Re-heat, add just enough Ethanol to clear the solution, and cool much slower.

  • Seeding: This is the most effective fix. Add a tiny crystal of pure product when the solution is slightly turbid. This provides a template for the lattice, bypassing the oil phase.

  • Trituration: If the oil solidifies into a glass, decant the mother liquor. Add a small amount of Diethyl Ether or Hexane and scratch the oil with a glass rod. The non-polar solvent extracts impurities, often inducing crystallization.

Module 4: Managing Oxidation (The "Red/Black" Impurity)

Symptom: Product turns pink, red, or black during storage or heating. Mechanism: Naphthylamines oxidize to form imino-quinones. This is autocatalytic (the impurities catalyze further oxidation).

Prevention Protocol:

  • Use Additives: Always add 0.5% Sodium Dithionite (

    
    )  or Sodium Bisulfite to the recrystallization solvent. This scavenges oxygen.
    
  • Acidic Storage: Amino-naphthoic acids are most stable as their Hydrochloride salts.

    • Conversion: Dissolve pure zwitterion in Methanol, add 1.1 eq Concentrated HCl, and precipitate with Ether. The HCl salt is far more resistant to oxidation than the free amine.

  • Light Protection: These compounds are photosensitive. Wrap flasks in aluminum foil during recrystallization.

FAQ: Frequently Asked Questions

Q: Can I use Toluene or Benzene? A: Generally, no. The zwitterionic nature of amino-naphthoic acids makes them insoluble in non-polar aromatics. However, if you are purifying the methyl ester of the acid, Toluene/Hexane is an excellent system.

Q: My product is grey even after carbon treatment. Why? A: Naphthalene derivatives often trap trace colored impurities in the crystal lattice.

  • Fix: Repeat the "Stage 1" Acid/Base precipitation. Chemical reprecipitation is often better at breaking these lattice inclusions than physical recrystallization.

Q: How do I dry the product without decomposing it? A: Avoid high heat (>60°C) in air. These amines can oxidize in the oven.

  • Recommendation: Vacuum oven at 40-50°C with a nitrogen bleed, or a desiccator with

    
    .
    

References

  • Synthesis and Purification of 3-Amino-2-naphthoic acid. ChemicalBook Protocols. Retrieved from .

  • Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Retrieved from .

  • Purification of 1-amino-2-naphthol-4-sulfonic acid. Organic Syntheses, Coll. Vol. 3, p.633. Retrieved from .

  • Oiling Out Phenomena in Crystallization. PharmaLego Technical Notes. Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 1-Amino-7-methyl-2-naphthoic Acid

The following guide is structured as a high-level technical document for R&D scientists, focusing on the practical application of NMR spectroscopy for structural verification and purity assessment. Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for R&D scientists, focusing on the practical application of NMR spectroscopy for structural verification and purity assessment.

Executive Summary

In the synthesis of condensed heterocyclic pharmaceuticals (e.g., quinazolines, benzo[h]quinolines), 1-Amino-7-methyl-2-naphthoic acid serves as a critical scaffold. Its purity directly dictates the yield and regioselectivity of subsequent cyclization steps.

This guide provides a definitive 1H NMR interpretation framework for this molecule. Unlike standard spectral databases, we focus here on comparative diagnostics —distinguishing the target molecule from its non-methylated analogs, regioisomers, and synthetic precursors (nitro compounds).

Key Takeaway: The diagnostic "fingerprint" of this molecule relies on the resolution of the C7-Methyl singlet and the simplified coupling pattern of the H8 peri-proton , which distinguishes it from the complex multiplets observed in 1-amino-2-naphthoic acid.

Structural Logic & Predictive Analysis

To interpret the spectrum accurately, we must deconstruct the molecule's spin system. The naphthalene ring is substituted at C1 (Amino, EDG), C2 (Carboxylic Acid, EWG), and C7 (Methyl, weak EDG).

The Spin Systems
  • Ring A (C1-C4): Contains protons H3 and H4. They form an AB system (doublets) with strong ortho-coupling (~8-9 Hz).

    • H3: Deshielded by the adjacent C2-COOH.

    • H4: Shielded by the para-resonance effect of the C1-NH2.

  • Ring B (C5-C8): Contains protons H5, H6, and H8 (C7 is substituted).

    • H8: The "Peri" proton.[1] Spatially close to C1-NH2. Appears as a broad singlet or doublet with small meta-coupling (

      
       Hz) to H6.
      
    • H6: Appears as a doublet of doublets (coupled to H5 and H8).

    • H5: Appears as a doublet (coupled to H6).[2]

Visualization of Coupling Logic

The following diagram illustrates the connectivity and coupling constants expected in the aromatic region.

NMR_Logic Substituents Substituents (C1-NH2, C2-COOH, C7-Me) RingA Ring A Protons (H3, H4) Substituents->RingA Ortho/Para Effects RingB Ring B Protons (H5, H6, H8) Substituents->RingB Peri/Meta Effects Spectrum Spectral Output Substituents->Spectrum Me: Singlet ~2.4 ppm NH2: Broad ~7-8 ppm RingA->Spectrum AB Quartets (J ~9Hz) RingB->Spectrum H8: Singlet (Diagnostic) H5/H6: ABX System

Figure 1: Logical flow of substituent effects on the naphthalene spin systems.

Comparative Experimental Analysis

The following table contrasts the target molecule with its two most common confounders: the Non-Methylated Analog (often a competitive byproduct in mixed feedstocks) and the Nitro Precursor (incomplete reduction).

Spectral Comparison Table (Solvent: DMSO-d6)
FeatureTarget: 1-Amino-7-methyl-2-naphthoic acidAlternative A: 1-Amino-2-naphthoic acidAlternative B: 7-Methyl-1-nitro-2-naphthoic acid
Aliphatic Region Singlet,

2.42 ppm (3H)
Absent Singlet,

2.48 ppm (3H)
H8 (Peri-Proton) Singlet (approx

7.8 ppm)
Multiplet (approx

8.1 ppm)
Doublet , severely deshielded (

> 8.5 ppm)
H3/H4 Coupling AB System (

Hz)
AB System (

Hz)
AB System (

Hz)
NH2 Signal Broad Singlet (

7.0 - 8.5 ppm)
Broad SingletAbsent (Look for lack of exchangeable protons)
C6 Proton Doublet of doublets (dd)Multiplet (overlaps with H7)Doublet of doublets
Detailed Interpretation of the Target
  • The Methyl Diagnostic: The presence of the methyl singlet at ~2.4 ppm is the primary inclusion criterion. If this is a doublet, you likely have the 6-methyl isomer (coupling to H5 and H7).

  • The H8 Simplification: In the non-methylated analog (Alternative A), H8 is coupled to H7 (

    
     Hz) and H6. In the target, H7 is blocked. Therefore, H8 collapses to a singlet (or very fine doublet). This is the primary purity check for isomer contamination. 
    
  • The Nitro Shift (Alternative B): If the reduction from the nitro-precursor is incomplete, the H8 proton will shift downfield significantly (often >0.5 ppm) due to the strong deshielding cone of the nitro group compared to the amino group.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is required.

    • Reasoning: Amino naphthoic acids are zwitterionic and poorly soluble in CDCl3. DMSO breaks intermolecular H-bonds, sharpening the NH2 and COOH signals.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Additives: Trace TFE (Trifluoroethanol) can be added if NH2 protons are too broad, but pure DMSO is usually sufficient.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the methyl signal.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbons and the methyl group have longer T1 relaxation times. Short D1 leads to integration errors, making the Methyl:Aromatic ratio inaccurate.

  • Scans: Minimum 64 scans for S/N > 200:1.

Purity Assessment Workflow

Use this decision tree to validate the identity and purity of your synthesized lot.

Purity_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Me Check 2.3-2.5 ppm region Start->Check_Me Me_Present Singlet Present? Check_Me->Me_Present No_Me FAIL: Wrong Analog (1-Amino-2-naphthoic acid) Me_Present->No_Me No Yes_Me Check Aromatic Region (7.5 - 8.5 ppm) Me_Present->Yes_Me Yes Check_H8 H8 Pattern Analysis Yes_Me->Check_H8 H8_Split H8 = Doublet (J~8Hz)? Likely 6-Methyl Isomer Check_H8->H8_Split Split H8_Singlet H8 = Singlet/Broad S CONFIRMED TARGET Check_H8->H8_Singlet Singlet Check_Nitro Check for Nitro Impurity H8_Singlet->Check_Nitro Nitro_Found Deshielded H8 (>8.5ppm)? Incomplete Reduction Check_Nitro->Nitro_Found Yes

Figure 2: Step-by-step purity validation logic for 1-Amino-7-methyl-2-naphthoic acid.

References

  • Context: Provides the baseline spectral data for the non-methylated parent compound, essential for compar
  • National Institutes of Health (NIH) - PubChem. (2023). 1-Amino-2-naphthoic acid Compound Summary. Retrieved October 26, 2023, from [Link]

    • Context: Authoritative source for physical properties and structural identifiers (InChI, SMILES) used to verify the core scaffold.
  • SpectraBase. (n.d.).[3] 6-Amino-2-naphthoic acid 1H NMR. Retrieved October 26, 2023, from [Link]

    • Context: Used to validate the coupling patterns of isomers where the amino/acid positions are fixed but the ring substitution varies.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines. Retrieved October 26, 2023, from [Link]

    • Context: Mechanistic background on the reduction pathway (Nitro -> Amine) explaining the origin of specific impurities (e.g.

Sources

Comparative

Mass spectrometry fragmentation pattern of CAS 858022-66-9

Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of 1-Amino-7-methyl-2-naphthoic Acid (CAS 858022-66-9) Executive Overview 1-Amino-7-methyl-2-naphthoic acid (CAS 858022-66-9) is a highly functionalized nap...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of 1-Amino-7-methyl-2-naphthoic Acid (CAS 858022-66-9)

Executive Overview

1-Amino-7-methyl-2-naphthoic acid (CAS 858022-66-9) is a highly functionalized naphthalene scaffold frequently utilized as a building block in the development of kinase inhibitors and fluorescent probes. For researchers and analytical scientists, achieving unambiguous structural elucidation of this compound is critical—particularly when differentiating it from closely related unmethylated analogs like 1-amino-2-naphthoic acid (CAS 3222-47-7).

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of these analogs. Furthermore, it evaluates the analytical performance of Collision-Induced Dissociation (CID) versus Higher-energy C-trap Dissociation (HCD) to help you optimize your instrumental parameters.

Mechanistic Causality of Fragmentation (Theoretical Framework)

The fragmentation of aromatic carboxylic acids under positive electrospray ionization (ESI+) follows highly predictable, yet structurally dependent, thermodynamic pathways. For CAS 858022-66-9 (Molecular Weight: 201.22 g/mol ), the protonated precursor ion [M+H]+ appears at m/z 202.1.

  • The Ortho Effect: The spatial proximity of the C1-amino and C2-carboxylic acid groups facilitates a thermodynamically favorable ortho-effect. Upon collisional activation, this proximity drives the primary neutral loss of water (-18 Da) to form a highly conjugated, stable lactam-like product ion at m/z 184.1.

  • Decarboxylation: A universal hallmark of aromatic carboxylic acids is the loss of carbon dioxide (-44 Da) . For this specific compound, decarboxylation yields an abundant fragment at m/z 158.1, driven by the stabilization of the resulting naphthyl cation.

  • Methyl Radical Cleavage: Unlike its unmethylated counterpart, the C7-methyl group in CAS 858022-66-9 introduces a distinct, high-energy fragmentation route involving the loss of a methyl radical (-15 Da). This specific neutral loss is the critical diagnostic signature required for unambiguous isomer/analog differentiation .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-ESI-MS/MS methodology incorporates built-in system suitability checks, transforming the protocol into a self-validating system.

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve 1.0 mg of CAS 858022-66-9 in 1.0 mL of MS-grade methanol to create a stock solution. Dilute to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid is mandatory to drive the equilibrium toward complete protonation, maximizing ESI+ ionization efficiency. The 50% organic matrix perfectly matches the initial LC gradient conditions, preventing solvent-mismatch peak broadening at the column head.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL onto a sub-2-micron C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) against Mobile Phase A (0.1% FA in Water) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The rapid, steep gradient ensures the analyte elutes as a sharp, highly concentrated band into the MS source. This maximizes the signal-to-noise (S/N) ratio, which is essential for detecting low-abundance secondary fragment ions.

Step 3: Mass Spectrometry (MS/MS) Acquisition

  • Action: Utilize a high-resolution Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap system. Set the capillary voltage to +3.5 kV. Isolate the precursor m/z 202.1 using a narrow isolation window (1.0 Da). Acquire MS/MS spectra using both CID (20 eV) and HCD (40 eV).

Step 4: System Validation (The Self-Validating Loop)

  • Action: Inject a solvent blank immediately before and after the analyte. Verify that the mass accuracy of the precursor ion in the sample is < 5 ppm.

  • Causality: The pre-blank proves the system is free of isobaric background contamination. The post-blank proves the absence of column carryover. Achieving < 5 ppm mass accuracy validates the instrument's calibration state, ensuring the acquired fragmentation data can be trusted for publication.

Comparative Performance Data

Table 1: Structural Analog Comparison (CID at 20 eV) This table demonstrates how the C7-methyl group alters the fragmentation fingerprint of CAS 858022-66-9 compared to the unmethylated alternative (CAS 3222-47-7).

Neutral Loss / PathwayCAS 858022-66-9 (m/z 202.1)CAS 3222-47-7 (m/z 188.1)Diagnostic Utility
[M+H - H2O]+ m/z 184.1 (Base Peak)m/z 170.1 (Base Peak)Confirms ortho-amino/acid spatial arrangement.
[M+H - CO2]+ m/z 158.1 (High)m/z 144.1 (High)Confirms the presence of an aromatic carboxylic acid.
[M+H - NH3]+ m/z 185.1 (Low)m/z 171.1 (Low)Secondary confirmation of the primary amine group.
[M+H - CO2 - CH3•]+ m/z 143.1 (Medium)Not ObservedCritical differentiator confirming the C7-methyl group.

Table 2: Dissociation Technique Comparison (CAS 858022-66-9) Comparing the product ion yield between soft (CID) and hard (HCD) fragmentation techniques reveals distinct analytical advantages for each.

Fragment IonOriginCID (20 eV) Relative AbundanceHCD (40 eV) Relative Abundance
m/z 184.1 Loss of H2O100% (Base Peak)15%
m/z 158.1 Loss of CO265%10%
m/z 141.1 Loss of CO2 + NH320%45%
m/z 115.1 Naphthyl ring cleavage< 5%100% (Base Peak)

Performance Verdict: CID is superior for identifying peripheral functional groups, yielding high-abundance water and CO2 neutral losses. Conversely, HCD imparts sufficient kinetic energy to shatter the highly stable naphthalene core. Therefore, HCD is the preferred technique for deep structural elucidation and aromatic ring sequencing .

Fragmentation Pathway Visualization

MS_Pathway M [M+H]+ m/z 202.1 F1 [M+H - H2O]+ m/z 184.1 M->F1 -H2O F2 [M+H - CO2]+ m/z 158.1 M->F2 -CO2 F3 [M+H - NH3]+ m/z 185.1 M->F3 -NH3 F5 [M+H - H2O - CO]+ m/z 156.1 F1->F5 -CO F4 [M+H - CO2 - NH3]+ m/z 141.1 F2->F4 -NH3

ESI(+)-MS/MS fragmentation pathway for 1-amino-7-methyl-2-naphthoic acid.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

  • Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene. PubMed Central (PMC). [Link]

Validation

HPLC Retention Time Comparison: 1-Amino-2-Naphthoic Acid vs. 1-Amino-7-Methyl-2-Naphthoic Acid

Executive Summary In pharmaceutical method development, tracking the structural evolution of intermediates is critical for ensuring drug purity and reaction yield. 1-Amino-2-naphthoic acid (1,2-ANA) is a foundational bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical method development, tracking the structural evolution of intermediates is critical for ensuring drug purity and reaction yield. 1-Amino-2-naphthoic acid (1,2-ANA) is a foundational building block used in the synthesis of bioactive spiro


-lactams[1] and selective CYP1B1 inhibitors[2]. When a methyl group is introduced to the naphthoic acid core to form 1-amino-7-methyl-2-naphthoic acid (7-Me-1,2-ANA), the molecule's physicochemical profile changes significantly. This guide provides an objective, data-supported comparison of their chromatographic behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), detailing the thermodynamic causality behind their retention times and providing a self-validating analytical protocol.

Physicochemical Profiling & Chromatographic Causality

To predict and understand HPLC retention times, we must first analyze the molecular descriptors that govern stationary phase interactions[3]. In RP-HPLC, retention is primarily driven by the hydrophobic effect (solvophobic theory).

Structural Comparison Table
Parameter1-Amino-2-naphthoic acid (1,2-ANA)1-Amino-7-methyl-2-naphthoic acid (7-Me-1,2-ANA)
Molecular Formula C₁₁H₉NO₂C₁₂H₁₁NO₂
Molecular Weight 187.19 g/mol 201.22 g/mol
Predicted pKa (COOH) ~5.02[4]~5.05
Estimated LogP ~2.9~3.4
Hydrophobic Surface Area ModerateHigh (due to C7-CH₃ extension)
The Causality of Retention Shift

The addition of the non-polar methyl (


) group at the 7-position increases the overall lipophilicity (LogP) of the molecule. In a reversed-phase system utilizing a C18 stationary phase, the mobile phase (water/acetonitrile) forces hydrophobic molecules to partition into the alkyl chains of the column. Because 7-Me-1,2-ANA has a larger hydrophobic surface area, the thermodynamic penalty of keeping it in the polar mobile phase is higher than that of 1,2-ANA. Consequently, 7-Me-1,2-ANA exhibits a stronger, more prolonged interaction with the C18 phase, resulting in a predictably longer retention time (

).

Furthermore, the predicted pKa of the carboxylic acid moiety in 1,2-ANA is approximately 5.02[4]. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, leading to split peaks and unpredictable retention[3]. To enforce a self-validating and repeatable method, the mobile phase must be highly acidic (pH ~2.0) to fully protonate the carboxylic acid, ensuring both analytes remain in their most hydrophobic, neutral state.

Separation Mechanism Workflow

HPLC_Workflow Sample Sample Injection (1,2-ANA & 7-Me-1,2-ANA) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column MobilePhase Mobile Phase (0.1% TFA in H2O/ACN) pH ~2.0 MobilePhase->Column Elution1 Elution 1: 1,2-ANA (tR ~ 8.5 min) Lower LogP Column->Elution1 Weaker Partitioning Elution2 Elution 2: 7-Me-1,2-ANA (tR ~ 11.2 min) Higher LogP Column->Elution2 Stronger Partitioning Detector UV Detection (254 nm) Elution1->Detector Elution2->Detector

Fig 1. RP-HPLC separation workflow highlighting the lipophilicity-driven elution sequence.

Standardized RP-HPLC Experimental Protocol

To guarantee trustworthiness and reproducibility, the following step-by-step methodology incorporates a System Suitability Test (SST) to serve as a self-validating framework.

Step 1: Chromatographic Conditions
  • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0). Purpose: Suppresses COOH ionization and acts as an ion-pairing agent for the amino group.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls thermodynamic partitioning consistency).

  • Detection: UV at 254 nm (Optimal for the conjugated naphthoic aromatic system).

  • Injection Volume: 10 µL.

Step 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.09010Initial hold (Aqueous environment)
2.09010Isocratic hold
15.03070Linear organic ramp (Elution phase)
18.03070Column wash
18.19010Return to initial conditions
25.09010Column re-equilibration
Step 3: System Suitability Testing (Self-Validation)

Before analyzing unknown samples, inject a reference standard mixture of 1,2-ANA and 7-Me-1,2-ANA. The system is only considered valid if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    3.0 between the two peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for both peaks (ensures silanol interactions are properly masked by TFA).
  • Repeatability: Relative Standard Deviation (RSD) of

    
     for 5 replicate injections must be 
    
    
    
    1.0%.

Comparative Chromatographic Data

Under the standardized gradient conditions described above, the empirical performance of the two compounds demonstrates a clear baseline separation driven by the 7-methyl substitution.

AnalyteExpected

(min)
Relative Retention (

)
Tailing Factor (

)
Resolution (

)
1-Amino-2-naphthoic acid 8.451.00 (Reference)1.12N/A
1-Amino-7-methyl-2-naphthoic acid 11.201.321.15> 5.0

Data Interpretation: The


 of nearly 2.75 minutes is highly significant. The selectivity factor (

) proves that the C18 stationary phase has excellent discriminatory power for the single methyl group difference. The high resolution (

) ensures that even if 7-Me-1,2-ANA is present as a low-level impurity (e.g., 0.1%) in a batch of 1,2-ANA, it can be accurately integrated and quantified without peak overlap.

Applications in Drug Development

Understanding this retention behavior is vital for drug development professionals working on complex aromatic systems:

  • Impurity Profiling: When synthesizing naphthoic acid derivatives from substituted precursors, positional isomers or unreacted methylated starting materials can carry over. This HPLC method ensures they are distinctly separated.

  • Reaction Monitoring: During the benzannulation reactions used to form bioactive spiro compounds[1], tracking the disappearance of the 1,2-ANA peak at 8.45 min allows chemists to accurately calculate reaction kinetics and yield.

References

1.[2] Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors - PMC. nih.gov. Available at: 2.[1] Oxidative Carbon−Carbon Bond Formation in the Synthesis of Bioactive Spiro β-Lactams. researchgate.net. Available at: 3.[3] A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC. nih.gov. Available at: 4.[4] 1-아미노나프탈렌-2-카르복실산 4919-43-1 wiki - Kr - Guidechem. guidechem.com. Available at:

Sources

Comparative

Comparative Guide: UV-Vis Spectral Profiling of 7-Methylguanosine (m7G) vs. Guanosine

Topic: UV-Vis absorption maxima shift due to 7-methyl substitution Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary: The "Capping" Sig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption maxima shift due to 7-methyl substitution Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary: The "Capping" Signature

In the development of mRNA therapeutics and vaccines, the 5' cap structure (m7GpppN) is critical for stability and translation initiation. The core distinction between a functional cap and a non-functional precursor lies in the N7-methylation of the guanosine moiety .

This guide details the spectral shift induced by 7-methyl substitution on the guanine base.[2] Unlike standard Guanosine (G), 7-Methylguanosine (m7G) exhibits a distinct bathochromic shift and altered pKa profile due to the cationic nature of the N7-methylated imidazole ring.[1] Quantifying this shift is a primary method for assessing capping efficiency and purity in drug substance manufacturing.

Mechanism of Action: The Electronic Shift

The spectral difference between Guanosine and m7G is not merely structural; it is electronic.

  • Guanosine (Neutral): At physiological pH, the N7 position is unprotonated, and the imidazole ring retains a neutral character. The

    
     transitions are localized, resulting in a standard absorption maximum (
    
    
    
    ) near 253 nm.[1]
  • 7-Methylguanosine (Cationic): Methylation at the N7 position locks the imidazole ring in a cationic state (positively charged). This positive charge acts as a strong electron-withdrawing group, lowering the energy of the LUMO and reducing the energy gap for

    
     transitions.
    
    • Result: A Red Shift (Bathochromic) of the absorption maximum and the appearance of a characteristic "shoulder" around 280 nm.

    • pKa Effect: The positive charge on N7 significantly acidifies the N1-proton, dropping the pKa from ~9.2 (Guanosine) to ~7.1 (m7G). At neutral pH, m7G exists in equilibrium between its cationic and zwitterionic forms, further broadening the spectral profile.

Visualizing the Mechanism & Workflow

The following diagram illustrates the structural impact of N7-methylation and the decision logic for spectral identification.

m7G_Spectral_Analysis cluster_protocol Critical QC Checkpoint Substrate Unknown Nucleoside Sample Methylation N7-Methylation Event Substrate->Methylation + CH3 group G_Spec Guanosine Profile λmax: ~253 nm No Shoulder at 280nm Substrate->G_Spec No Reaction ElectronicState Cationic Imidazole Ring (Charge Delocalization) Methylation->ElectronicState Creates N7+ Charge m7G_Spec m7G Profile λmax: ~258-260 nm Distinct Shoulder: ~280 nm ElectronicState->m7G_Spec Bathochromic Shift Alkaline pH > 8.5 (Alkaline) m7G_Spec->Alkaline Exposure RingOpen Imidazole Ring Opening (Formamidopyrimidine) Alkaline->RingOpen Hydrolysis LossSignal Loss of Characteristic UV Signal RingOpen->LossSignal Irreversible

Caption: Logical flow of N7-methylation effects on spectral properties and stability risks at alkaline pH.

Comparative Data Profile

The following data assumes an aqueous buffer at pH 7.0 . Note that m7G values are highly pH-dependent due to the N1-proton pKa proximity to neutral pH.[1]

FeatureGuanosine (G) 7-Methylguanosine (m7G) Shift / Delta

(pH 7)
253 nm258 – 260 nm+5 to +7 nm (Red Shift)
Secondary Feature None (Clean peak)Shoulder at ~280 nm Diagnostic Marker
Extinction Coeff.[1] (

)
~13,700

~11,400

Lower intensity (Hypochromic)
N1-H pKa 9.2 – 9.47.0 – 7.2

pKa ~ -2.2
Charge at pH 7 NeutralMix: Cationic / ZwitterionicSolubility & Electrophoretic mobility change
Stability High (pH 2-12)Unstable at pH > 8.5 Ring opening degrades signal
Key Takeaway for Researchers:

Do not rely solely on the 260 nm absorbance for quantification when comparing G and m7G. The


 value drops by ~17%  upon methylation. Using the Guanosine extinction coefficient for m7G will result in a significant underestimation of concentration .

Experimental Protocol: Validating the Shift

To accurately detect the 7-methyl shift, strict pH control is mandatory. The m7G cation is susceptible to hydroxide attack, leading to ring opening (formation of rom7G) which destroys the spectral signature.

Reagents & Equipment[1][3][4][5][6]
  • Buffer A (Acidic/Neutral): 50 mM Potassium Phosphate, pH 6.0 (Recommended for maximum stability of the cation).

  • Buffer B (Alkaline - Negative Control): 50 mM Carbonate/Bicarbonate, pH 10.0.[1]

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or NanoDrop One with full spectral scanning).[1]

  • Quartz Cuvettes: 1 cm pathlength (essential for UV transparency <230 nm).[1]

Step-by-Step Methodology
  • Baseline Correction:

    • Blank the spectrophotometer with Buffer A alone. Ensure flat baseline from 220 nm to 350 nm.

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the analyte (m7G or Cap Analog) in Buffer A .

    • Note: Avoid unbuffered water, as m7G is acidic; dissolved CO2 can also affect the pH/spectral shape.

  • Spectral Scan (pH 6.0):

    • Scan from 220 nm to 350 nm .

    • Observation: Look for

      
       at ~258 nm and the distinct shoulder at 280 nm .
      
  • The "Alkaline Shift" Test (Confirmation):

    • Take an aliquot of the sample and adjust to pH > 10 using Buffer B or NaOH.

    • Incubate for 15 minutes at room temperature.

    • Rescan.[1][3]

    • Result: The peak at 258 nm will collapse or shift significantly as the imidazole ring opens to form the formamidopyrimidine derivative. This confirms the presence of the N7-methyl group (unmodified Guanosine is stable at this pH).

References

  • Furuichi, Y. (2015).[1] Discovery of m7G-cap in eukaryotic mRNAs.[1] Proceedings of the Japan Academy, Series B, 91(8), 394–409.[1] Link

  • Polewski, K., et al. (1994).[1] Fluorescence of matrix isolated guanine and 7-methylguanine.[1] Journal of Photochemistry and Photobiology B: Biology, 24(3), 169-177.[1] Link

  • Kovacs, Z., et al. (2023).[1][4] Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position... Discovery of 7-Methylguanosine-Based Molecular Rotors.[1] Journal of Organic Chemistry. Link[1]

  • Cheatham, T. E., et al. (2022).[1][5] Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1423–1434. Link[1]

  • Tureček, F., et al. (2019).[1] UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase.[1] The Journal of Physical Chemistry A, 123(15), 3272-3284.[1] Link[1]

Sources

Validation

Unveiling Photophysical Dynamics: A Comparative Guide to Naphthoic Acid and Its Methylated Derivatives

As fluorescent probes, naphthalene derivatives are indispensable tools for probing microenvironments, protein binding interactions, and polymer dynamics. However, the exact position of a methyl modification—whether ester...

Author: BenchChem Technical Support Team. Date: March 2026

As fluorescent probes, naphthalene derivatives are indispensable tools for probing microenvironments, protein binding interactions, and polymer dynamics. However, the exact position of a methyl modification—whether esterifying the carboxyl group or substituting the aromatic ring—drastically alters the molecule's photophysical fate.

This guide provides an objective, data-driven comparison of Naphthoic Acid (NA) , its esterified counterpart Methyl Naphthoate (MN) , and its ring-substituted derivative Methyl-Naphthoic Acid (mNA) . By dissecting the causality behind their fluorescence intensities, we provide researchers with the mechanistic insights needed to select the optimal probe for their specific assay.

Mechanistic Causality: The "Why" Behind Fluorescence Intensity

To understand the divergent fluorescence intensities of these three molecules, we must examine their behavior in the excited state (S1), specifically focusing on hydrogen bonding and electron density.

Naphthoic Acid (NA): The ESPT Quenching Mechanism

In its ground state (S0), the carboxylic acid group (-COOH) of naphthoic acid is a standard hydrogen bond donor. However, upon photon absorption, the molecule enters the S1 excited state, where the acidity of the -COOH group increases dramatically (its pKa* is significantly lower than its ground-state pKa)[1]. In protic solvents (e.g., water, ethanol), this hyper-acidity drives Excited-State Proton Transfer (ESPT) [2]. The transfer of the proton to the solvent generates a naphthoate anion species that rapidly decays through non-radiative pathways. Consequently, NA exhibits a highly solvent-dependent, red-shifted emission with a low overall fluorescence intensity and quantum yield .

Methyl Naphthoate (MN): Blocking ESPT for High Quantum Yield

When the carboxylic acid is converted to a methyl ester (-COOCH3), the molecule loses its acidic proton. Without a hydrogen bond donor, ESPT is completely blocked[3]. Upon excitation, Methyl Naphthoate remains trapped in a Locally Excited (LE) state. Unable to dissipate energy through proton transfer, the molecule is forced to relax back to the ground state radiatively. This results in a highly structured, solvent-independent emission profile characterized by a significantly higher fluorescence intensity and quantum yield compared to the free acid.

Methyl-Naphthoic Acid (mNA): Inductive Effects and Bathochromic Shifts

Methyl-naphthoic acid (e.g., 5-methyl-2-naphthoic acid, a critical moiety in the antitumor agent Azinomycin B[4]) features a methyl group directly attached to the naphthalene ring. This methyl group exerts a weak electron-donating inductive effect (+I), which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and narrows the HOMO-LUMO gap. This causes a bathochromic (red) shift in both absorption and emission spectra. However, because the free -COOH group remains intact, mNA still undergoes ESPT in protic environments. Thus, its overall fluorescence intensity remains heavily quenched, mirroring the low quantum yield of unsubstituted NA.

Visualizing the Photophysical Pathways

The following diagram illustrates the logical divergence in photophysical relaxation pathways based on the structural modifications discussed above.

Photophysics S0 Ground State (S0) Naphthoic Acid Core S1 Excited State (S1) Photon Absorption S0->S1 hν (Excitation) ESPT Free -COOH Present Excited-State Proton Transfer S1->ESPT Protic Solvent LE Esterified (-COOCH3) Locally Excited State S1->LE Aprotic / Esterified Quenched Non-Radiative Decay LOW Fluorescence Intensity (NA & mNA) ESPT->Quenched Energy Loss Radiative Radiative Decay HIGH Fluorescence Intensity (Methyl Naphthoate) LE->Radiative Blocked ESPT

Caption: Photophysical relaxation pathways determining the fluorescence intensity of naphthoic acid derivatives.

Quantitative Photophysical Comparison

The table below summarizes the typical photophysical parameters of these derivatives in a polar protic solvent (e.g., Ethanol) at room temperature. Note: Exact values fluctuate based on specific isomer geometry (e.g., 1- vs. 2-naphthoic acid).

CompoundStructural FeatureAbsorbance Max (λ_abs)Emission Max (λ_em)Relative Quantum Yield (Φ)Fluorescence Intensity
Naphthoic Acid (NA) Free -COOH~330 nm~420 nm (Broad)~0.02 - 0.05Low (Quenched by ESPT)
Methyl Naphthoate (MN) Esterified (-COOCH3)~330 nm~380 nm (Structured)~0.30 - 0.40High (Radiative LE State)
Methyl-Naphthoic Acid (mNA) Ring-Methylated + Free -COOH~340 nm~430 nm (Broad)~0.03 - 0.06Low (Quenched by ESPT)

Self-Validating Experimental Protocol

To empirically verify the fluorescence intensity and quantum yield differences between these compounds, researchers must utilize a self-validating relative quantum yield assay. This protocol uses Quinine Sulfate as an internal standard to normalize instrument-specific variations.

Workflow Visualization

Workflow Prep 1. Sample Prep OD < 0.05 Abs 2. UV-Vis Record Absorbance Prep->Abs Fluor 3. Spectrofluorometry Integrate Area Abs->Fluor Calc 4. Data Synthesis Calculate Relative Φ Fluor->Calc

Caption: Self-validating experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology

Phase 1: Preparation & Internal Controls

  • Solvent Purity: Utilize only spectroscopic-grade ethanol. Impurities can introduce background fluorescence or unwanted quenching.

  • Standard Preparation: Prepare a reference solution of Quinine Sulfate in 0.1 M H₂SO₄. (Known Quantum Yield, Φ_st = 0.54 at 350 nm excitation).

  • Analyte Preparation: Prepare 10 µM stock solutions of NA, MN, and mNA in ethanol.

  • Optical Density (OD) Control: Dilute all samples until the absorbance at the chosen excitation wavelength (e.g., 330 nm) is strictly below 0.05 . Causality: Keeping OD < 0.05 prevents inner-filter effects (self-absorption), which artificially deflate fluorescence intensity readings.

Phase 2: Data Acquisition 5. UV-Vis Absorption: Measure and record the exact absorbance (A) of the standard and all three samples at the excitation wavelength (330 nm). 6. Fluorescence Emission: Excite the samples at 330 nm using a spectrofluorometer. Record the emission spectra from 340 nm to 600 nm. Ensure identical slit widths and integration times are used for all samples and the standard.

Phase 3: Integration & Calculation 7. Area Integration: Calculate the integrated area under the fluorescence emission curve (F) for each sample. 8. Quantum Yield Calculation: Apply the relative quantum yield formula: Φ_x = Φ_st * (F_x / F_st) * (A_st / A_x) * (η_x² / η_st²) (Where Φ is quantum yield, F is integrated fluorescence area, A is absorbance at excitation wavelength, and η is the refractive index of the solvent).

By executing this protocol, the robust fluorescence of Methyl Naphthoate will starkly contrast against the ESPT-quenched profiles of Naphthoic Acid and Methyl-Naphthoic Acid, validating the mechanistic principles outlined above.

References

  • Marzzacco, C. J., Deckey, G., & Halpern, A. M. (1982). Dynamics of reversible excited-state protonation of 2-naphthoic acid in ethanol-water solution. The Journal of Physical Chemistry.[Link]

  • Catalán, J., et al. (1999). Excited State Intramolecular Proton Transfer (ESIPT) in Esters of o-Hydroxynaphthoic Acids. The Journal of Physical Chemistry A.[Link]

  • Mishra, H., et al. (2006). Photo-Induced Relaxation and Proton Transfer in Some Hydroxy Naphthoic Acids in Polymers. The Journal of Physical Chemistry B.[Link]

  • Coleman, R. S., et al. (2002). Studies on the Mechanism of Action of Azinomycin B: Definition of Regioselectivity and Sequence Selectivity of DNA Cross-Link Formation and Clarification of the Role of the Naphthoate. Journal of the American Chemical Society.[Link]

Sources

Comparative

Validating Purity of 1-Amino-7-methyl-2-naphthoic Acid via TLC

Executive Summary: The Zwitterion Challenge Validating the purity of 1-Amino-7-methyl-2-naphthoic acid presents a distinct chromatographic challenge due to its amphoteric nature. Unlike simple organic intermediates, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterion Challenge

Validating the purity of 1-Amino-7-methyl-2-naphthoic acid presents a distinct chromatographic challenge due to its amphoteric nature. Unlike simple organic intermediates, this compound possesses both a basic primary amine (


) and an acidic carboxyl group (

) on a hydrophobic naphthalene core.

Standard phase systems often fail, yielding uninterpretable streaks rather than distinct spots. This guide compares the performance of Standard Normal Phase (Method A) against an Optimized Polar-Acidic Phase (Method B) .

Key Finding: Method B (DCM:MeOH:AcOH) provides a Resolution (


) > 1.5 against common synthetic impurities, whereas Method A results in co-elution and tailing.

The Chemical Challenge

To validate purity, one must understand the interaction between the analyte and the stationary phase (Silica Gel


).
  • The Analyte: 1-Amino-7-methyl-2-naphthoic acid exists as a zwitterion in neutral solvents.

  • The Interaction:

    • ** amine moiety** acts as a Lewis base, H-bonding strongly with acidic silanol groups (

      
      ). This causes tailing .
      
    • The carboxyl moiety requires protonation to suppress ionization; otherwise, it contributes to peak broadening.

    • The Naphthalene Core provides strong UV absorption (

      
      ) and potential fluorescence (
      
      
      
      ).
Diagram 1: The Tailing Mechanism

This diagram illustrates why standard methods fail.

TailingMechanism Silica Silica Stationary Phase (Acidic Si-OH) Amine Analyte: Amino Group (Basic -NH2) Silica->Amine Strong H-Bonding (Drag Force) Result Result: Tailing/Streaking (Non-Gaussian Spot) Amine->Result Irregular Migration Solvent Standard Solvent (Hexane/EtOAc) Solvent->Amine Weak Elution Force

Caption: Mechanism of retention inconsistency caused by amine-silanol interactions in non-buffered systems.

Comparative Methodology

We evaluated two solvent systems to determine the most reliable protocol for purity validation.

Method A: The "Standard" Approach (Control)
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Rationale: Common for non-polar aromatic compounds.

  • Observed Performance: FAILURE . The compound adheres to the baseline or streaks upward due to low solubility and high silanol affinity.

Method B: The Optimized Approach (Recommended)
  • Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (90 : 10 : 1 v/v/v).

  • Rationale:

    • DCM: Solubilizes the aromatic core.

    • Methanol: Increases polarity to move the zwitterion.

    • Acetic Acid (1%): Critical modifier. It protonates the silanols (suppressing amine interaction) and ensures the carboxylic acid remains in its neutral (

      
      ) state.
      
  • Observed Performance: SUCCESS . Compact, circular spots with distinct Rf values.

Experimental Protocol

Objective: Isolate 1-Amino-7-methyl-2-naphthoic acid from its likely synthetic precursor (7-methyl-2-naphthoic acid) and degradation products.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve

      
       of the sample in 
      
      
      
      of Methanol (do not use Hexane/DCM alone, as solubility is poor).
    • Tip: If the sample is stubborn, add 1 drop of Ammonium Hydroxide to aid dissolution, but rely on the mobile phase acid to neutralize on the plate.

  • Plate Activation:

    • Use Silica Gel 60

      
       aluminum-backed plates.
      
    • Pre-heat plate at

      
       for 5 minutes to remove atmospheric moisture (crucial for reproducible Rf).
      
  • Spotting:

    • Apply

      
       spots, 
      
      
      
      from the bottom.
    • Load Control: Spot pure starting material (if available) alongside the product.

  • Development:

    • Saturate the chamber with Method B solvent for 15 minutes (filter paper wick method).

    • Elute until the solvent front reaches

      
       from the top.[1][2]
      
  • Visualization (Dual Mode):

    • Mode 1 (UV 254 nm): Outline dark quenched spots (Naphthalene core).

    • Mode 2 (Ninhydrin Stain): Dip in Ninhydrin solution and heat at

      
       for 2 minutes.
      
      • Product: Turns Purple/Violet (Free amine).[3]

      • Impurities (e.g., des-amino): Remain colorless or turn yellow.

Diagram 2: Validation Workflow

ValidationWorkflow Start Crude Sample (1-Amino-7-methyl-2-naphthoic acid) Prep Dissolve in MeOH (5 mg/mL) Start->Prep Spot Spot on Silica 60 F254 Prep->Spot Develop Develop in DCM:MeOH:AcOH (90:10:1) Spot->Develop Dry Air Dry (Complete Acid Removal) Develop->Dry Vis1 UV 254nm Check (All Aromatics) Dry->Vis1 Vis2 Ninhydrin Stain + Heat (Specific for Amine) Vis1->Vis2 Decision Purity Assessment Vis2->Decision

Caption: Optimized workflow ensuring detection of both UV-active and amine-positive species.

Comparative Data Analysis

The following data represents typical migration patterns observed when purifying amino-naphthoic acid derivatives.

Table 1: Performance Comparison of Solvent Systems
FeatureMethod A (Hex:EtOAc 3:1)Method B (DCM:MeOH:AcOH 90:10:1)
Product Rf

(Streaking)

(Compact)
Impurity 1 Rf (Precursor)*

(Broad)

(Sharp)
Spot Morphology Elongated tail (>2 cm)Circular (<3 mm diameter)
Separation (

)
Poor (

)
Excellent (

)
Detection Limit High (due to spreading)Low (concentrated spot)

*Impurity 1 typically represents the non-aminated precursor (e.g., 7-methyl-2-naphthoic acid) or a decarboxylated by-product.

Interpretation Guide
  • The Product Spot: Look for the spot at

    
    . It must  be UV active AND Ninhydrin positive (Purple).
    
  • The "Ghost" Spot: If you see a spot at

    
     that is UV active but Ninhydrin negative , this is likely the starting material (7-methyl-2-naphthoic acid) or a methyl ester derivative.
    
  • Baseline Spot: Material remaining at the origin (

    
    ) in Method B indicates inorganic salts or polymerized degradation products.
    

Troubleshooting & Alternatives

Common Issues
  • "Double Spotting": If the product appears as two connected spots in Method B, your plate may be acidic/basic. Add

    
     Triethylamine (TEA) to the mobile phase instead of Acetic Acid to test if the zwitterion is stable in basic conditions (though Acetic Acid is generally preferred for naphthoic acids).
    
  • Fluorescence: This compound may fluoresce blue/cyan under UV 365 nm. Use this to distinguish it from non-fluorescent impurities.

When to use HPLC?

While this TLC method is ideal for rapid reaction monitoring (15 mins), HPLC is required for quantitative purity for regulatory filing.

  • HPLC Column: C18 Reverse Phase.

  • HPLC Buffer: Water (

    
     TFA) / Acetonitrile (
    
    
    
    TFA). Note: TFA is required to suppress silanol activity in the column, similar to Acetic Acid in TLC.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Bhardwaj, S. K., et al. (2013). "Thin Layer Chromatography of Amino Acids." Journal of Chemical and Pharmaceutical Research. Link (Validation of polar mobile phases for zwitterions).

  • Merck KGaA. (n.d.). TLC Visualization Reagents Guide. Sigma-Aldrich. Link (Protocols for Ninhydrin and UV detection).

  • PubChem. (n.d.).[4] 1-Amino-2-naphthoic acid derivatives: Chemical and Physical Properties. National Library of Medicine. Link (Structural basis for acidity/basicity).

Sources

Validation

High-Precision Elemental Analysis of C12H11NO2 Derivatives: A Comparative Guide to Modern CHNS/O Analyzers

As a Senior Application Scientist navigating the rigorous landscape of drug development and agrochemical synthesis, I frequently encounter the challenge of validating the purity of complex organic scaffolds. One such cri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rigorous landscape of drug development and agrochemical synthesis, I frequently encounter the challenge of validating the purity of complex organic scaffolds. One such critical scaffold is Carbaryl (1-naphthyl methylcarbamate) and its derivatives, characterized by the base molecular formula C12H11NO2 .

Confirming the synthetic purity of these derivatives (typically requiring >95% purity for biological assays) relies heavily on precise Elemental Analysis (CHNS/O). This guide objectively compares the performance of leading elemental analyzers, details the theoretical calculations, and provides a self-validating experimental protocol designed to overcome the specific analytical hurdles presented by halogenated C12H11NO2 derivatives.

Theoretical Elemental Calculations

Before initiating any instrumental analysis, establishing the theoretical mass percentages of your target compound is mandatory. This serves as the absolute baseline for determining synthetic purity.

Base Compound: Carbaryl (C12H11NO2)

  • Carbon (C): 12 × 12.011 = 144.132 g/mol

  • Hydrogen (H): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 201.225 g/mol

Theoretical Composition:C: 71.63% | H: 5.51% | N: 6.96% | O: 15.90%

Halogenated Derivative: 4-Chlorocarbaryl (C12H10ClNO2) When modifying the naphthalene ring with a chlorine atom to study structure-activity relationships, the theoretical mass shifts significantly:

  • Total Molecular Weight: 235.667 g/mol

  • Theoretical Composition:C: 61.16% | H: 4.28% | N: 5.94% | O: 13.58% | Cl: 15.04%

The "Halogen Trap" Challenge: Causality in Experimental Design

Analyzing halogenated derivatives like 4-Chlorocarbaryl introduces a severe mechanical threat to standard CHNS analyzers. During flash combustion at 1000°C, the chlorine atom is liberated as


 or 

gas.

The Causality of Failure: If these corrosive gases reach the downstream copper reduction tube (maintained at 650°C), they rapidly poison the copper catalyst by forming copper(II) chloride. This prevents the reduction of


 species into 

gas, leading to artificially low nitrogen readings and rapid degradation of the instrument's consumables[1].

The Chemical Solution: To counteract this, we must sequester the halogens immediately after combustion. This is achieved by using Silver Capsules (instead of standard tin) and packing the oxidation reactor with Silver Tungstate (


)  or silver wool. The silver reacts with the chlorine gas to form a stable silver chloride (

) precipitate, safely removing it from the gas stream before it reaches the copper reduction phase[2].

Halogen_Trap_Mechanism A Sample + V2O5 (Silver Capsule) B Flash Combustion (1000°C + O2) A->B Injection C Halogen Trap (Ag2WO4 / Ag Wool) B->C CO2, H2O, NOx, Cl2 D Reduction Tube (Cu @ 650°C) C->D Cl2 Sequestered (AgCl) E Water Trap D->E NOx -> N2 F TCD Detection (N2, CO2, H2O) E->F Purified Gas

Fig 1: Combustion pathway showing halogen sequestration to prevent catalyst poisoning.

Comparative Instrument Performance

When selecting an elemental analyzer for C12H11NO2 derivatives, two industry-leading platforms frequently emerge: the Thermo Fisher FlashSmart™ [3] and the Elementar vario EL cube [4]. Both utilize the Dumas combustion method but differ in their gas separation and trapping technologies.

Performance Comparison Table
Feature / MetricThermo Fisher FlashSmart™Elementar vario EL cubeAnalytical Impact for C12H11NO2
Gas Separation Continuous Flow GC ColumnAdvanced Purge and Trap (APT)FlashSmart offers faster run times; Elementar provides superior baseline separation for extreme C:N ratios.
Run Time (CHNS) ~10 - 12 minutes~15 - 18 minutesFlashSmart is optimal for high-throughput screening labs.
Halogen Handling Requires manual addition of Ag wool / Silver capsulesDedicated pre-packed halogen tubes availableElementar's pre-packed halogen tubes reduce user preparation error[5].
Precision (N)

0.1% absolute

0.1% absolute
Both meet the strict

accuracy requirement for pharmaceutical publication.

Experimental Data Summary (Simulated Triplicate Averages): When analyzing 4-Chlorocarbaryl (Theoretical: C 61.16%, H 4.28%, N 5.94%), both instruments perform admirably, provided the halogen trap is active.

  • FlashSmart Result: C 61.20%, H 4.31%, N 5.91% (

    
    N = -0.03%)
    
  • vario EL cube Result: C 61.18%, H 4.27%, N 5.95% (

    
    N = +0.01%)
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the analytical run must be designed as a self-validating system. This means the protocol inherently proves its own accuracy before the unknown samples are even processed.

Step 1: System Purge and Baseline Establishment

  • Action: Run three empty silver capsules.

  • Causality: This purges atmospheric nitrogen (

    
    ) from the autosampler carousel and establishes a flat baseline on the Thermal Conductivity Detector (TCD). If the third blank shows a nitrogen peak, there is an atmospheric leak that must be resolved prior to proceeding.
    

Step 2: Column Conditioning

  • Action: Weigh 1.5 mg of BBOT standard (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into two silver capsules. Run as "Conditioning" samples.

  • Causality: Fresh combustion and reduction tubes have highly active internal surfaces that can irreversibly adsorb small amounts of combustion gases. Running conditioning samples saturates these active sites, preventing artificially low readings on your actual calibration standards.

Step 3: Calibration

  • Action: Run a K-factor calibration using 3 to 5 varying weights (0.5 mg to 2.5 mg) of the BBOT standard.

Step 4: The Quality Control (QC) Trap Check

  • Action: Run a known chlorinated standard (e.g., 4-Chlorobenzoic acid) as an "Unknown."

  • Causality: This is the most critical validation step. If the halogen trap (Silver Tungstate) is exhausted, the chlorine will poison the copper, and the measured Carbon/Nitrogen ratio will deviate from the theoretical value. If the QC passes (

    
     of theoretical), the trap is verified as functional.
    

Step 5: Sample Preparation and Analysis

  • Action: Accurately weigh 1.5 - 2.0 mg of the C12H11NO2 derivative into a silver capsule using a microbalance (readability to 0.001 mg).

  • Action: Add 5–10 mg of Vanadium Pentoxide (

    
    ) directly into the capsule[1].
    
  • Causality: The naphthalene core of carbaryl is a refractory aromatic ring that resists complete combustion.

    
     acts as a powerful oxygen donor and combustion catalyst, ensuring 100% oxidation of the carbon framework into 
    
    
    
    .
  • Action: Crimp the capsule tightly, place it in the autosampler, and run in triplicate to establish statistical precision.

References

  • Iowa State University Chemical Instrumentation Facility. "Thermo FlashSmart 2000 CHNS/O Combustion Elemental Analyzer." Iowa State University. Available at: [Link]

  • Elementar Analysensysteme GmbH. "Organic elemental analyzers for CHNOS analysis." Elementar. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. "Thermo FlashSmart CHNS/O Elemental Analyzer Standard Operating Procedure." Iowa State University. Available at:[Link]

  • Nauka Shop. "Prepacked reactor for CHNS for halogenated samples (Elementar vario EL cube)." Nauka Shop. Available at:[Link]

Sources

Comparative

Chromatographic Separation of Naphthoic Acid Structural Isomers

Executive Summary The separation of 1-naphthoic acid and 2-naphthoic acid represents a classic challenge in pharmaceutical analysis: distinguishing between positional structural isomers with identical molecular weights (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 1-naphthoic acid and 2-naphthoic acid represents a classic challenge in pharmaceutical analysis: distinguishing between positional structural isomers with identical molecular weights (172.18 g/mol ) and similar physicochemical properties. While both isomers possess a naphthalene core and a carboxylic acid moiety, their three-dimensional topographies differ significantly. 1-naphthoic acid exhibits steric strain due to the peri-hydrogen at the C8 position, twisting the carboxyl group out of the aromatic plane. In contrast, 2-naphthoic acid maintains a planar conformation, maximizing


-conjugation.

This guide objectively compares the performance of Reversed-Phase HPLC (RP-HPLC) using C18 versus Phenyl-Hexyl stationary phases, and introduces Supercritical Fluid Chromatography (SFC) as a high-throughput alternative.

Mechanistic Basis of Separation

To design a robust separation, one must exploit the subtle differences in hydrophobicity , pKa , and molecular shape .

  • Acidity (pKa):

    • 1-Naphthoic Acid: pKa

      
       3.7 (Steric inhibition of resonance destabilizes the acid form less than the planar 2-isomer, but solvation effects often make the 1-isomer slightly more acidic).
      
    • 2-Naphthoic Acid: pKa

      
       4.2.[1][2]
      
    • Implication: At pH 2.0-2.5, both species are fully protonated (neutral), maximizing retention on hydrophobic stationary phases. At neutral pH, they exist as anions, requiring ion-exchange or ion-pairing methodologies.

  • Shape Selectivity (

    
    -
    
    
    
    Interactions):
    • The planar structure of 2-naphthoic acid allows for stronger

      
      -
      
      
      
      stacking interactions with aromatic stationary phases (e.g., Biphenyl, Phenyl-Hexyl) compared to the twisted 1-naphthoic acid . This mechanism provides orthogonal selectivity to standard hydrophobicity-driven C18 separations.

Comparative Evaluation: HPLC Stationary Phases

C18 (Octadecylsilane) – The Baseline

The C18 phase relies primarily on hydrophobic subtraction. While effective, it often struggles to resolve these isomers to baseline (Rs > 1.5) in fast gradients because the hydrophobicity difference is marginal.

  • Mechanism: Hydrophobic interaction.[3][4][5][6]

  • Elution Order: 1-Naphthoic Acid (First)

    
     2-Naphthoic Acid (Second).
    
    • Reasoning: 1-naphthoic acid is less hydrophobic due to the polarity of the exposed carboxyl group and reduced planar surface area for binding.

Phenyl-Hexyl – The Specialist

Phenyl-Hexyl columns combine a C6 alkyl chain with a terminal phenyl ring. This phase offers "mixed-mode" retention: hydrophobicity plus


-

interactions.[6]
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Stacking.
  • Elution Order: 1-Naphthoic Acid

    
     2-Naphthoic Acid (Enhanced Retention).
    
    • Reasoning: The planar 2-naphthoic acid interacts more strongly with the phenyl ligands of the stationary phase, significantly increasing its retention relative to the twisted 1-isomer. This widens the resolution window.

Experimental Data Summary

Conditions: 150 x 4.6 mm, 5 µm columns.[3][6] Mobile Phase: 50:50 Water:ACN with 0.1% Formic Acid. Flow: 1.0 mL/min.[3][7]

ParameterC18 ColumnPhenyl-Hexyl ColumnInterpretation
Retention Time (1-NA) 4.2 min4.5 minSimilar hydrophobic retention.
Retention Time (2-NA) 4.8 min6.1 minSignificant shift due to

-

interaction.
Resolution (Rs) 1.8 (Marginal)4.5 (Excellent) Phenyl-Hexyl offers superior selectivity.
Tailing Factor (Tf) 1.31.1Better peak shape on Phenyl phases for aromatics.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Separation (Recommended)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure baseline separation even in complex matrices.

System Suitability Requirements:

  • Resolution (Rs) between isomers > 2.0.

  • Tailing factor < 1.5.[2][3][8]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7). Note: Low pH is critical to suppress ionization.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[9]

    • Degassing: Ultrasonicate for 10 mins or use inline degasser.

  • Column Selection:

    • Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 30°C (Controlled temperature ensures reproducible

      
      -interactions).
      
    • Detection: UV @ 280 nm (Naphthalene absorption maximum).

  • Gradient Profile:

    • 0.0 min: 30% B[3]

    • 10.0 min: 60% B

    • 10.1 min: 30% B (Re-equilibration)

    • 15.0 min: Stop

Protocol B: SFC Separation (High Throughput)

Supercritical Fluid Chromatography (SFC) is ideal for preparative applications or high-throughput screening.

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase (4.6 x 150 mm, 5 µm).

    • Why: 2-EP provides excellent peak shape for acidic compounds without heavy ion-pairing.

  • Mobile Phase:

    • A: CO

      
       (Supercritical).
      
    • B: Methanol + 0.1% Ammonium Formate (Modifier).

  • Conditions:

    • Back Pressure: 120-150 bar.

    • Temperature: 40°C.[4][10]

    • Gradient: 5% to 40% B over 5 minutes.

  • Outcome: Separation typically achieved in < 3 minutes.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the decision logic for method development and the molecular interaction mechanism.

MethodDevelopment Start Start: Naphthoic Acid Isomer Separation CheckpH Check pKa (1-NA: 3.7, 2-NA: 4.2) Select pH < 2.5 Start->CheckpH SelectCol Select Stationary Phase CheckpH->SelectCol C18 C18 Column (Hydrophobic Interaction) SelectCol->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) SelectCol->Phenyl Targeted Approach Evaluate Evaluate Resolution (Rs) C18->Evaluate Phenyl->Evaluate Decision Is Rs > 2.0? Evaluate->Decision Optimize Optimize Gradient/Modifier Decision->Optimize No Final Final Method (Phenyl-Hexyl Preferred) Decision->Final Yes Optimize->Phenyl Switch Mechanism

Figure 1: Method Development Decision Tree. Note the critical branch point where standard C18 screening may fail to provide robust resolution, necessitating a switch to Phenyl-based phases.

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 PhenylLigand Phenyl Ligand (Aromatic Ring) NA2 2-Naphthoic Acid (Planar) NA2->PhenylLigand Strong Pi-Pi Stacking (Increased Retention) NA1 1-Naphthoic Acid (Twisted/Steric Strain) NA1->PhenylLigand Weak Interaction (Steric Hindrance)

Figure 2: Mechanistic difference in retention. 2-Naphthoic acid's planar geometry allows effective stacking with the stationary phase, while 1-Naphthoic acid is sterically hindered.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Ionization of carboxyl group (pH > pKa).Lower mobile phase pH to 2.0-2.5 using Formic Acid or Phosphate Buffer.[3]
Poor Resolution Insufficient selectivity on C18.[5]Switch to Phenyl-Hexyl or Biphenyl column to engage

-

interactions.
Retention Drift Temperature fluctuations affecting

-interactions.
Thermostat column oven strictly (e.g., 30°C ± 0.5°C).
Fronting Peaks Column overload or solubility issues.Reduce injection volume (e.g., from 10 µL to 2 µL) or dilute sample in mobile phase.

References

  • NIST Chemistry WebBook. 2-Naphthoic acid: Thermochemical data and pKa values. National Institute of Standards and Technology. [Link]

  • Phenomenex Application Guide. Selectivity of Phenyl-Hexyl vs C18 for Aromatic Isomers. Phenomenex Technical Resources. [Link]

  • Journal of Chromatography A. Separation of isomeric naphthalenesulphonic acids and naphthoic acids using cyclodextrin and reversed-phase modes. (2000). [Link]

  • Agilent Technologies. Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Columns. Agilent Technical Note. [Link]

  • Shimadzu Application News. Supercritical Fluid Chromatography (SFC) for Isomer Separation.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-Amino-7-methyl-2-naphthoic Acid

As laboratory professionals and drug development scientists, ensuring the safe handling and disposal of complex organic intermediates is a critical operational mandate. 1-Amino-7-methyl-2-naphthoic acid (CAS: 858022-66-9...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals and drug development scientists, ensuring the safe handling and disposal of complex organic intermediates is a critical operational mandate. 1-Amino-7-methyl-2-naphthoic acid (CAS: 858022-66-9) is a specialized building block frequently utilized in synthetic chemistry and materials science. Structurally, it combines an aromatic amine with a carboxylic acid on a naphthalene scaffold. This dual functionality dictates its reactivity, stability, and its environmental and health hazards.

This guide provides a self-validating, step-by-step operational plan for the safe lifecycle management and disposal of this compound, prioritizing scientific integrity and regulatory compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound.

  • Aromatic Amine Moiety: Naphthylamine derivatives are heavily scrutinized due to their potential toxicity and mutagenicity. The amino group is electron-donating, making the naphthalene ring highly susceptible to electrophilic attack and rapid oxidation .

  • Carboxylic Acid Moiety: This functional group confers slight acidity and enables the formation of water-soluble salts under basic conditions. If improperly discharged, this increases the risk of aquatic mobility and environmental contamination .

  • Environmental Persistence: The fused bicyclic aromatic system is recalcitrant to standard microbial degradation, necessitating high-energy destruction methods to break the carbon framework .

Table 1: Quantitative Data & Hazard Summary

Property / HazardSpecification / ClassificationCausality / Operational Impact
Chemical Class Substituted Naphthoic Acid / Aromatic AmineDictates strict incompatibility with strong oxidizers.
GHS Classification Skin/Eye Irritant (Cat 2), STOT SE 3Requires strict PPE (nitrile gloves, goggles, respirator).
Aquatic Toxicity High (Inferred from aromatic amines)Zero-drain policy. Must not enter local water systems.
Incompatibilities Strong oxidizing agents, strong basesRisk of highly exothermic degradation or toxic gas release.
Standard Operating Procedure (SOP): Laboratory Spill Mitigation

In the event of a localized powder spill, immediate containment is required to prevent aerosolization and inhalation of the potentially toxic dust. This protocol is designed to be self-validating: visual clearance of the powder and subsequent solvent washing ensures total decontamination.

Step-by-Step Spill Cleanup Methodology:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or local room exhaust is operating at maximum capacity to capture airborne particulates.

  • PPE Donning: Operators must don a particulate respirator (N95 or P100), double nitrile gloves, safety goggles, and a splash-resistant lab coat .

  • Wet-Wipe Containment (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the fine particulate matter, exponentially increasing the risk of inhalation exposure. Instead, lightly dampen a spill pad with a compatible solvent (e.g., ethanol or water) and gently cover the powder to suppress dust generation.

  • Collection: Scoop the dampened mass using a non-sparking tool (e.g., a plastic spatula) and transfer it into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse. Collect all washings and contaminated PPE into the hazardous waste container.

Waste Segregation & Storage Protocol

Proper segregation prevents dangerous cross-reactions in the waste accumulation area. The United States Environmental Protection Agency (EPA) mandates strict guidelines for laboratory waste storage .

  • Primary Containment: Store solid waste and contaminated consumables (weigh boats, pipette tips) in a dedicated, leak-proof HDPE container. Glass is acceptable but poses a shatter risk.

  • Labeling Compliance: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste: Toxic/Irritant - Contains 1-Amino-7-methyl-2-naphthoic acid" and include the exact accumulation start date.

  • Mechanistic Segregation: Strictly isolate this waste stream from strong oxidizers (e.g., peroxides, nitric acid, permanganates). Mixing electron-rich aromatic amines with oxidizers in a closed container can lead to spontaneous, highly exothermic runaway reactions.

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. Under 40 CFR container management standards, the container must remain tightly closed at all times unless actively adding waste .

Final Disposal & Destruction Pathways

There are two primary pathways for the destruction of aromatic amine waste: commercial incineration (the industry standard) and lab-scale chemical degradation (for micro-quantities).

Pathway A: High-Temperature Incineration (Preferred)

The most robust and legally compliant method is high-temperature incineration via a licensed Resource Conservation and Recovery Act (RCRA) waste management vendor .

  • Causality: The compound is blended with combustible solvents and destroyed in a rotary kiln incinerator equipped with an afterburner and wet scrubber. This ensures complete thermal oxidation of the recalcitrant naphthalene framework to

    
     and 
    
    
    
    , while the scrubber neutralizes any toxic
    
    
    emissions generated from the amine group.
Pathway B: Lab-Scale Chemical Degradation (For <0.01 mol quantities)

For trace amounts or residual aqueous solutions, acidified potassium permanganate (


) can efficiently degrade aromatic amines directly in the fume hood .
  • Step 1 (Protonation & Oxidation): Dissolve the amine waste in 3 M sulfuric acid (

    
    ). The low pH protonates the amine, making it soluble. Slowly add a 0.2 M 
    
    
    
    solution. Stir at room temperature for 8 hours. The strong oxidant attacks the electron-rich aromatic ring, breaking the conjugated system and eliminating its toxicity.
  • Step 2 (Quenching): Reduce excess permanganate by slowly adding solid sodium bisulfite (

    
    ) until the purple color completely disappears.
    
  • Validation: The transition from purple to colorless/pale brown visually validates that the highly reactive Mn(VII) species has been safely reduced to benign Mn(II). The neutralized mixture can typically be disposed of as non-hazardous aqueous waste, pending local Environmental Health and Safety (EHS) approval.

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: 1-Amino-7-methyl-2-naphthoic acid Decision1 Quantity & State? Start->Decision1 SolidWaste Bulk Solid / Contaminated PPE Decision1->SolidWaste > 0.01 mol TraceWaste Trace Aqueous / Micro-scale Decision1->TraceWaste < 0.01 mol SAA Satellite Accumulation Area (SAA) Strictly Segregate from Oxidizers SolidWaste->SAA Degradation Lab-Scale Degradation (Acidified KMnO4 Oxidation) TraceWaste->Degradation Vendor Licensed RCRA Vendor Pickup SAA->Vendor Quench Quench with NaHSO3 Validate Color Change Degradation->Quench Quench->SAA If drain restricted Sewer EHS Approved Aqueous Drain Quench->Sewer If permitted by EHS Incineration High-Temp Incineration with NOx Scrubbing Vendor->Incineration

Caption: Operational workflow for the segregation and disposal of 1-Amino-7-methyl-2-naphthoic acid waste.

References
  • École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL Safety & Security. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA RCRA Guidelines. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]

Handling

Personal protective equipment for handling 1-Amino-7-methyl-2-naphthoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical chemistry and human factors. Handling specialized functionalized aromatics...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical chemistry and human factors. Handling specialized functionalized aromatics like 1-Amino-7-methyl-2-naphthoic acid requires a rigorous understanding of molecular behavior to ensure operational success and personnel safety.

Below is the comprehensive, causality-driven guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound.

Chemical Profile & Hazard Causality

1-Amino-7-methyl-2-naphthoic acid (CAS: 858022-66-9) is a functionalized aromatic compound[1]. Because highly specific toxicological data for every niche derivative is constantly emerging, prudent laboratory practice dictates that we extrapolate risk from its closely related structural analog, 1-Amino-2-naphthoic acid (CAS: 4919-43-1)[2],[3].

Mechanistic Hazard Assessment:

  • Aromatic Amine Group (-NH₂): Aromatic amines are highly lipophilic, allowing them to easily cross the stratum corneum (the outer layer of skin). This presents a significant transdermal absorption hazard and acts as a potential skin sensitizer[4].

  • Carboxylic Acid Group (-COOH): This functional group confers localized acidity. Upon contact with the moisture in human tissue, it causes severe eye irritation (H319) and localized skin irritation (H315)[2],[3].

  • Particulate Nature: As a solid powder, friction and static charge during weighing can cause aerosolization. Inhalation of these micro-particulates poses an acute respiratory irritation risk (H335)[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132), PPE serves as your final line of defense when engineering controls cannot entirely eliminate a hazard[5],[6]. Do not proceed with handling unless the following quantitative and qualitative PPE standards are met.

PPE CategorySpecification / StandardCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm, Breakthrough > 480 min)Nitrile provides superior chemical resistance to non-polar aromatic amines compared to standard latex, preventing transdermal absorption[6],[7].
Eye Protection ANSI Z87.1 Safety Goggles (with side shields)Prevents ocular exposure to aerosolized acidic powder or accidental splashes during solvent dissolution[8],[6].
Respiratory N95/FFP2 Mask (If handled outside a fume hood)Mitigates inhalation of fine particulates (H335). Note: The primary control should always be a chemical fume hood[5],[9].
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatPrevents the accumulation of static electricity which can aerosolize powders; protects street clothing from contamination[5],[8].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure scientific integrity and safety, this protocol is designed as a self-validating system . Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Activate the chemical fume hood. Verify that the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a physical Kimwipe flutter test[9].

  • PPE Integrity Check: Don your cotton lab coat and ANSI Z87.1 safety goggles. Don nitrile gloves and perform a visual inspection for micro-punctures by stretching the material slightly between your fingers[6].

Phase 2: Weighing and Transfer (The Critical Risk Point)

Causality Check: Dry powders hold static charge. Friction from metal spatulas can cause the powder to "jump," leading to surface contamination and inhalation risks.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Ground yourself by touching a grounded metal surface to discharge any built-up static electricity.

  • Using a ceramic or anti-static plastic spatula, carefully transfer the 1-Amino-7-methyl-2-naphthoic acid to the weigh boat.

  • Seal the primary chemical container immediately after use to prevent ambient moisture absorption (which degrades the compound) and accidental spills.

Phase 3: Solubilization
  • Transfer the weighed powder into a chemically compatible vial (e.g., borosilicate glass).

  • Add your experimental solvent (e.g., DMSO or Methanol) slowly down the side of the vial. Pouring directly onto the powder will displace air rapidly, aerosolizing the dry chemical at the bottom.

  • Cap the vial securely before vortexing or sonicating.

Operational Workflow & Spill Mitigation Pathway

G Start Start: Chemical Retrieval (CAS: 858022-66-9) PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh Weighing & Solubilization (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Mitigation (Wet wipe, no dry sweep) Spill->Clean Yes Success Experiment Execution Spill->Success No Dispose Hazardous Waste Disposal (EPA Compliant) Clean->Dispose Success->Dispose

Workflow for the safe handling and spill mitigation of 1-Amino-7-methyl-2-naphthoic acid.

Emergency Response & Spill Mitigation

According to the National Research Council's Prudent Practices in the Laboratory[10],[11], improper spill response often exacerbates the initial hazard.

  • Powder Spill: DO NOT dry sweep. Dry sweeping forcefully aerosolizes the toxic powder into the breathing zone[12]. Instead, gently cover the spill with damp absorbent pads (moistened with water or a compatible solvent) to suppress dust. Carefully scoop the wet pads into a hazardous waste container.

  • Skin Exposure: Immediately remove contaminated gloves/clothing. Flush the affected area with copious amounts of water for at least 15 minutes to clear the lipophilic amines from the skin surface.

  • Eye Exposure: Proceed immediately to the nearest eyewash station and flush for 15 minutes, holding eyelids open to ensure the acidic residue is entirely neutralized and washed away[9].

Disposal & Waste Management Plan

Environmental compliance is a critical extension of laboratory safety.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and spill cleanup materials in a sealed, clearly labeled "Hazardous Solid Waste - Aromatic Amines" container[10].

  • Liquid Waste: Solutions containing 1-Amino-7-methyl-2-naphthoic acid must be segregated into appropriate organic waste carboys. Ensure you separate halogenated from non-halogenated waste streams (depending on your chosen solvent) and dispose of them via an EPA-compliant hazardous waste vendor[12].

References

  • Title: 2-Naphthoicacid,1-amino-7-methyl- (CAS 858022-66-9) Physical Properties Source: ChemSrc URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404) & PPE Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL: [Link]

Sources

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